molecular formula C13H24O2 B087161 Citronellyl propionate CAS No. 141-14-0

Citronellyl propionate

Cat. No.: B087161
CAS No.: 141-14-0
M. Wt: 212.33 g/mol
InChI Key: POPNTVRHTZDEBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Citronellyl propionate, also known as E410 or fema 2316, belongs to the class of organic compounds known as fatty alcohol esters. These are ester derivatives of a fatty alcohol. This compound is considered to be a practically insoluble (in water) and relatively neutral molecule. This compound has been primarily detected in urine. Within the cell, this compound is primarily located in the membrane (predicted from logP) and cytoplasm. This compound is a bitter, floral, and fruity tasting compound that can be found in garden tomato. This makes this compound a potential biomarker for the consumption of this food product.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,7-dimethyloct-6-enyl propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24O2/c1-5-13(14)15-10-9-12(4)8-6-7-11(2)3/h7,12H,5-6,8-10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POPNTVRHTZDEBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OCCC(C)CCC=C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8047187
Record name Citronellyl propionate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8047187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

colourless liquid/fruity-rosy odour
Record name Citronellyl propionate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/289/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

miscible with alcohol, most fixed oils; insoluble in water, 1 ml in 4 ml 80% alcohol gives clear soln (in ethanol)
Record name Citronellyl propionate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/289/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.877-0.886
Record name Citronellyl propionate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/289/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

141-14-0, 94086-40-5
Record name Citronellyl propionate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=141-14-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Citronellyl propionate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000141140
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (+)-3,7-Dimethyloct-6-enyl propionate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094086405
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Octen-1-ol, 3,7-dimethyl-, 1-propanoate
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Citronellyl propionate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8047187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Citronellyl propionate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.004.966
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (+)-3,7-dimethyloct-6-enyl propionate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.092.529
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CITRONELLYL PROPIONATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/87R1092U7J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Citronellyl propionate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037226
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of Citronellyl Propionate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Citronellyl propionate (B1217596) (CAS No. 141-14-0) is an organic ester recognized for its characteristic fresh, fruity, and rose-like aroma.[1] This document provides a comprehensive overview of its chemical and physical properties, structural details, and relevant experimental protocols for its synthesis and characterization. This guide is intended to serve as a technical resource for professionals in research, scientific, and drug development fields who may utilize citronellyl propionate in their work.

Chemical Structure and Identification

This compound, systematically named 3,7-dimethyloct-6-en-1-yl propanoate, is the ester formed from the reaction of citronellol (B86348) and propionic acid.[2] Its structure is characterized by a monoterpenoid backbone derived from citronellol and a short-chain carboxylate group from propionic acid.

dot

Caption: Chemical structure of this compound.

Table 1: Chemical Identifiers

IdentifierValue
CAS Number 141-14-0[3]
IUPAC Name 3,7-dimethyloct-6-enyl propanoate[2]
Molecular Formula C₁₃H₂₄O₂[3]
InChI InChI=1S/C13H24O2/c1-5-13(14)15-10-9-12(4)8-6-7-11(2)3/h7,12H,5-6,8-10H2,1-4H3[2]
InChIKey POPNTVRHTZDEBW-UHFFFAOYSA-N[2]
Canonical SMILES CCC(=O)OCCC(C)CCC=C(C)C[2]

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its handling, application, and analysis.

Table 2: Physicochemical Data of this compound

PropertyValue
Molecular Weight 212.33 g/mol [2]
Appearance Colorless clear liquid[4]
Odor Fresh, rose floral, with fruity sweet facets[5]
Boiling Point 242 °C at 760 mmHg
Density 0.877 - 0.886 g/cm³ at 25°C[3]
Refractive Index (n_D^20) 1.4430 - 1.4490 at 20°C[3]
Vapor Pressure 0.007747 mm Hg at 23°C[5]
Flash Point >100 °C
Solubility Insoluble in water; soluble in alcohol and oils.
logP (Octanol/Water) 4.8[5]

Experimental Protocols

This section details the methodologies for the synthesis and characterization of this compound.

Synthesis of this compound via Fischer Esterification

This protocol describes a general method for the synthesis of this compound using an acid catalyst, adapted from standard Fischer esterification procedures. p-Toluenesulfonic acid is a commonly used catalyst for such reactions.[6][7][8][9][10]

Materials:

  • Citronellol

  • Propionic acid

  • p-Toluenesulfonic acid (catalyst)

  • Toluene (B28343) (for azeotropic removal of water)

  • Sodium bicarbonate solution (5% w/v)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add citronellol, a molar excess of propionic acid (e.g., 1.5 equivalents), and a catalytic amount of p-toluenesulfonic acid (e.g., 0.05 equivalents).

  • Add toluene to the flask to facilitate the azeotropic removal of water.

  • Heat the reaction mixture to reflux using a heating mantle. The water produced during the esterification will be collected in the Dean-Stark trap.

  • Monitor the reaction progress by observing the amount of water collected. The reaction is typically complete when no more water is formed.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Transfer the reaction mixture to a separatory funnel and wash sequentially with water, 5% sodium bicarbonate solution (to neutralize the acid catalyst and any unreacted propionic acid), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and remove the toluene solvent using a rotary evaporator.

  • The crude this compound can be further purified by vacuum distillation.

Characterization of this compound

GC-MS is a powerful technique for the separation, identification, and quantification of volatile compounds like this compound.[11][12][13]

Instrumentation: A gas chromatograph coupled to a mass spectrometer.

Typical GC Conditions:

  • Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, DB-5).

  • Injector Temperature: 250 °C

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 5 °C/min to 280 °C.

    • Hold at 280 °C for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injection Mode: Split (e.g., 50:1 split ratio).

  • Injection Volume: 1 µL of a diluted sample in a suitable solvent (e.g., ethanol (B145695) or hexane).

Typical MS Conditions:

  • Ionization Mode: Electron Impact (EI) at 70 eV.

  • Mass Range: m/z 40-400.

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

Data Analysis: The identification of this compound is achieved by comparing the retention time and the mass spectrum of the analyte with that of a known standard or by matching the mass spectrum with a library database (e.g., NIST).[2][14][15]

NMR spectroscopy provides detailed information about the molecular structure of this compound.[2][14][16][17]

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation: Dissolve a small amount of the purified this compound in a deuterated solvent (e.g., CDCl₃).

Analysis:

  • ¹H NMR: Provides information on the number of different types of protons and their neighboring environments.

  • ¹³C NMR: Provides information on the number of different types of carbon atoms in the molecule.

  • 2D NMR techniques (e.g., COSY, HSQC, HMBC) can be used for more detailed structural elucidation. The HMBC spectrum is particularly useful for confirming the ester linkage by observing the correlation between the carbonyl carbon and the methylene (B1212753) protons of the citronellyl moiety.[14]

IR spectroscopy is used to identify the functional groups present in the molecule.[2][18][19]

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation: A thin film of the liquid sample can be placed between two salt plates (e.g., NaCl or KBr), or an Attenuated Total Reflectance (ATR) accessory can be used.

Expected Absorptions:

  • A strong absorption band around 1735 cm⁻¹ corresponding to the C=O stretching of the ester group.

  • Absorption bands in the region of 1200-1000 cm⁻¹ corresponding to the C-O stretching of the ester group.

  • Absorption bands around 2900-3000 cm⁻¹ corresponding to C-H stretching of the alkyl groups.

Logical Workflow

The following diagram illustrates a logical workflow for the synthesis and characterization of this compound.

dot

Citronellyl_Propionate_Workflow start Start: Reagents (Citronellol, Propionic Acid) synthesis Synthesis (Fischer Esterification) start->synthesis workup Aqueous Workup (Neutralization & Washing) synthesis->workup drying Drying of Organic Layer workup->drying solvent_removal Solvent Removal (Rotary Evaporation) drying->solvent_removal purification Purification (Vacuum Distillation) solvent_removal->purification characterization Characterization of Pure Product purification->characterization gcms GC-MS Analysis characterization->gcms nmr NMR Spectroscopy (¹H, ¹³C) characterization->nmr ir IR Spectroscopy characterization->ir end End: Pure this compound gcms->end nmr->end ir->end

Caption: Workflow for Synthesis and Characterization.

References

An In-depth Technical Guide to Citronellyl Propionate (CAS No. 141-14-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Citronellyl propionate (B1217596), identified by the CAS number 141-14-0, is an organic ester formed from citronellol (B86348) and propionic acid.[1] It is a colorless liquid with a characteristic fruity-floral aroma, reminiscent of rose and citrus.[1] This compound is primarily utilized as a fragrance ingredient in perfumes, cosmetics, and various consumer products. It also finds application as a flavoring agent in the food industry. This guide provides a comprehensive overview of its chemical and physical properties, toxicological data, and detailed protocols for its synthesis and analysis.

Chemical and Physical Properties

Citronellyl propionate possesses a range of physicochemical properties that are critical for its application and handling. These properties are summarized in the table below.

PropertyValueReference
CAS Number 141-14-0[1][2][3][4][5]
Molecular Formula C13H24O2[2][4]
Molecular Weight 212.33 g/mol [2]
IUPAC Name 3,7-dimethyloct-6-en-1-yl propanoate
Appearance Colorless liquid[2]
Odor Floral, green, waxy, fruity, rose[2]
Boiling Point 242 °C (lit.)[2]
Density 0.877 g/mL at 25 °C (lit.)[2]
Refractive Index n20/D 1.444 (lit.)[2]
Flash Point >230 °F[2]
Solubility Almost insoluble in water; soluble in alcohol and oils.[2]
LogP 4.81[2]

Toxicological Data

The safety of this compound has been evaluated, and the available data indicate a low order of acute toxicity. The following table summarizes key toxicological endpoints.

TestSpeciesRouteResultReference
Acute Oral LD50RatOral> 5 g/kg[2]
Acute Dermal LD50RabbitDermal> 5 g/kg[2]

Experimental Protocols

Enzymatic Synthesis of this compound via Transesterification

This protocol describes the synthesis of this compound using a lipase-catalyzed transesterification reaction. This method is favored for its mild reaction conditions and high selectivity.

Materials:

  • Citronellol

  • Vinyl propionate

  • Immobilized Lipase (B570770) B from Candida antarctica (Novozym® 435)

  • n-heptane (solvent)

  • 3 Å Molecular Sieves

  • Orbital shaker

  • Conical flasks

Procedure:

  • Prepare a reaction mixture in a conical flask containing citronellol and vinyl propionate in a 1:1 molar ratio. The concentration of citronellol should be 100 mM in n-heptane.

  • Add 3 Å molecular sieves (10 mg) to the mixture to remove any water, which can inhibit the reaction.

  • Add 5 U of immobilized lipase Novozym® 435 per mL of the reaction mixture.

  • Place the flask in an orbital shaker set to 150 rpm and maintain the temperature at 70 °C.

  • Monitor the reaction progress by taking samples at regular intervals and analyzing them using gas chromatography (GC) to determine the conversion to this compound.

  • Upon completion of the reaction, the enzyme can be recovered by filtration for potential reuse. The product, this compound, can be purified from the reaction mixture by vacuum distillation.

Experimental Workflow for Enzymatic Synthesis

experimental_workflow Workflow for Enzymatic Synthesis of this compound cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Product Isolation prep_reactants Prepare Reactants: - Citronellol - Vinyl Propionate - n-heptane add_sieves Add Molecular Sieves (3 Å) prep_reactants->add_sieves add_enzyme Add Immobilized Lipase (Novozym® 435) add_sieves->add_enzyme incubate Incubate at 70°C with 150 rpm shaking add_enzyme->incubate monitor Monitor Progress with GC incubate->monitor filter_enzyme Filter to Recover Enzyme monitor->filter_enzyme Upon Completion purify Purify Product by Vacuum Distillation filter_enzyme->purify product This compound purify->product

Caption: Enzymatic synthesis of this compound workflow.

Signaling Pathways and Biological Activity

Currently, there is a lack of specific research on the signaling pathways directly modulated by this compound. Its biological role is primarily understood in the context of its application as a fragrance and flavoring agent, with a low toxicity profile.

However, the "propionate" moiety is a well-known short-chain fatty acid (SCFA). In biological systems, SCFAs like propionate can act as signaling molecules, primarily through the activation of G-protein coupled receptors such as Free Fatty Acid Receptor 2 (FFAR2) and FFAR3. These receptors are involved in various physiological processes, including immune modulation and metabolic regulation. It is important to note that the biological activity of free propionate may not be directly applicable to this compound, as the ester linkage significantly alters the molecule's chemical properties and how it might interact with biological systems. Further research is required to elucidate any specific signaling roles of this compound.

Logical Relationship of Propionate Signaling

propionate_signaling Hypothesized Signaling of Propionate Moiety cluster_receptors Cell Surface Receptors cluster_outcomes Downstream Effects propionate Propionate (SCFA) ffar2 FFAR2 propionate->ffar2 ffar3 FFAR3 propionate->ffar3 immune_modulation Immune Modulation ffar2->immune_modulation metabolic_regulation Metabolic Regulation ffar3->metabolic_regulation

Caption: Potential signaling pathways of the propionate moiety.

References

The Occurrence of Citronellyl Propionate in the Plant Kingdom: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Citronellyl propionate (B1217596), a monoterpenoid ester recognized for its characteristic fresh, rosy, and fruity aroma, is a valuable compound in the fragrance, flavor, and pharmaceutical industries. While widely synthesized chemically, its natural occurrence in plants is of significant interest for applications demanding natural ingredients and for bioprospecting new sources of this valuable molecule. This technical guide provides an in-depth overview of the known botanical sources of Citronellyl propionate, quantitative data on its abundance, detailed experimental protocols for its analysis, and a proposed biosynthetic pathway.

Natural Sources and Quantitative Analysis

This compound has been identified as a volatile constituent in the essential oils of several plant species. The concentration of this ester can vary significantly depending on the plant species, cultivar, geographical location, harvest time, and the specific plant part analyzed. A summary of quantitative data from scientific literature is presented in Table 1.

Plant SpeciesFamilyPlant PartConcentration (% of Essential Oil)Reference
Pelargonium graveolens (Rose-scented Geranium)GeraniaceaeLeaves0.09 - 0.19[1]
Pelargonium graveolens (Bourbon type)GeraniaceaeLeaves≤ 2.0[2]
Rosa damascena (Damask Rose)RosaceaeFlowers0.31 - 7.75[3]
Rosa damascena (Damask Rose)RosaceaeFlowers0.21 - 0.46[4]
Cestrum nocturnum (Night-blooming Jasmine)SolanaceaeFlowers1.1[5]

Table 1: Quantitative Data of this compound in Various Plant Species.

While Elettaria cardamomum (Cardamom) and Cryptomeria japonica (Japanese Cedar) have been anecdotally mentioned as potential sources, comprehensive quantitative studies confirming the presence and concentration of this compound in these species are limited in the reviewed literature.

Experimental Protocols

The extraction and quantification of this compound from plant materials typically involve the isolation of the essential oil followed by chromatographic analysis.

Extraction of Essential Oil by Hydrodistillation

Hydrodistillation is a common method for extracting volatile compounds from plant materials.

  • Apparatus: Clevenger-type apparatus.

  • Procedure:

    • Fresh or dried plant material (e.g., leaves, flowers) is placed in a round-bottom flask with a sufficient amount of distilled water.

    • The flask is heated to boil the water, and the resulting steam carries the volatile essential oils.

    • The steam and oil vapor mixture is condensed in a condenser.

    • The essential oil, being immiscible with water, separates and is collected in a calibrated tube.

    • The collected oil is dried over anhydrous sodium sulfate (B86663) to remove any residual water.

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the standard analytical technique for separating and identifying the individual components of a complex mixture like an essential oil.

  • Instrumentation: A gas chromatograph coupled with a mass spectrometer detector.

  • Typical GC-MS Parameters:

    • Column: A non-polar capillary column, such as HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness), is commonly used for separating terpenoids.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: An initial temperature of 60°C held for a few minutes, followed by a gradual increase (e.g., 3-5 °C/min) to a final temperature of around 240-280 °C, held for a final period.

    • Mass Spectrometer: Operated in electron ionization (EI) mode at 70 eV, with a mass scan range of m/z 40-500.

  • Identification and Quantification:

    • Identification of this compound is achieved by comparing its mass spectrum and retention time with that of a pure standard. The NIST library database can also be used for tentative identification.

    • Quantification is typically performed by calculating the relative peak area percentage of this compound in the total ion chromatogram. For more accurate quantification, an internal standard method can be employed.

Below is a DOT script for a logical workflow of the experimental protocol.

Experimental_Workflow Plant_Material Plant Material (Leaves/Flowers) Hydrodistillation Hydrodistillation Plant_Material->Hydrodistillation Essential_Oil Essential Oil Hydrodistillation->Essential_Oil Drying Drying (Anhydrous Na2SO4) Essential_Oil->Drying Dried_Oil Dried Essential Oil Drying->Dried_Oil GC_MS GC-MS Analysis Dried_Oil->GC_MS Data_Analysis Data Analysis (Identification & Quantification) GC_MS->Data_Analysis Result This compound Concentration Data_Analysis->Result

Figure 1: Experimental workflow for the extraction and quantification of this compound.

Biosynthesis of this compound

The biosynthesis of this compound, like other monoterpenoids, originates from the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, which occurs in the plastids of plant cells. This pathway provides the fundamental five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP).

The key steps in the proposed biosynthetic pathway are:

  • Formation of Geranyl Pyrophosphate (GPP): Geranyl pyrophosphate synthase (GPPS) catalyzes the condensation of one molecule of DMAPP and one molecule of IPP to form the C10 precursor, geranyl pyrophosphate (GPP).

  • Formation of Citronellol (B86348): GPP undergoes a series of enzymatic reactions, including reduction and isomerization, to yield citronellol. This process likely involves reductases and other modifying enzymes.

  • Esterification to this compound: The final step is the esterification of citronellol with a propionyl donor. This reaction is catalyzed by an alcohol acyltransferase (AAT), which utilizes propionyl-CoA as the acyl donor. While the specific AAT responsible for the synthesis of this compound has not been definitively identified, the mechanism is analogous to the formation of other monoterpene esters.

The following DOT script illustrates the proposed biosynthetic pathway.

Biosynthetic_Pathway cluster_MEP MEP Pathway (Plastid) cluster_Monoterpenoid Monoterpenoid Biosynthesis Pyruvate Pyruvate MEP 2-C-methyl-D-erythritol 4-phosphate Pyruvate->MEP G3P Glyceraldehyde-3-phosphate G3P->MEP IPP Isopentenyl pyrophosphate (IPP) MEP->IPP DMAPP Dimethylallyl pyrophosphate (DMAPP) MEP->DMAPP GPP Geranyl Pyrophosphate (GPP) IPP->GPP GPPS DMAPP->GPP GPPS Citronellol Citronellol GPP->Citronellol Reductases, Isomerases Citronellyl_Propionate This compound Citronellol->Citronellyl_Propionate Alcohol Acyltransferase (AAT) Propionyl_CoA Propionyl-CoA Propionyl_CoA->Citronellyl_Propionate

Figure 2: Proposed biosynthetic pathway of this compound in plants.

Conclusion

This technical guide summarizes the current knowledge on the natural sources of this compound in plants. Pelargonium graveolens and Rosa damascena stand out as significant natural sources of this valuable monoterpenoid ester. The provided experimental protocols offer a standardized approach for the extraction and quantification of this compound, crucial for quality control and further research. The proposed biosynthetic pathway, while requiring further enzymatic characterization, provides a solid framework for metabolic engineering efforts aimed at enhancing the production of this compound in plants or microbial systems. Further research is warranted to explore a wider range of plant species for novel sources of this compound and to elucidate the specific enzymes and regulatory mechanisms governing its biosynthesis.

References

The Olfactory Profile of Citronellyl Propionate: A Technical Guide for Sensory Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the olfactory profile of Citronellyl propionate (B1217596), a widely used fragrance and flavor ingredient. The document outlines its key sensory characteristics, details the experimental methodologies for its evaluation, and illustrates the underlying biological pathways of its perception.

Olfactory and Physicochemical Properties

Citronellyl propionate is an ester recognized for its pleasant aromatic qualities. Its scent is consistently described as a combination of floral, fruity, and rosy notes, often with hints of tropical and citrus undertones.[] This multifaceted aroma makes it a versatile ingredient in the formulation of a wide array of consumer products, including fine fragrances, cosmetics, and personal care items.[2]

Quantitative Sensory and Physicochemical Data

The following table summarizes the key quantitative data for this compound, providing a baseline for its sensory and physical characteristics.

ParameterValueReference
Odor Type Floral, Fruity, Rose, Tropical[]
Odor Description Fresh, rose floral, with fruity sweet facets.[2]
Odor Threshold 1.8 µg/L[3]
CAS Number 141-14-0[2]
Molecular Formula C₁₃H₂₄O₂[2]
Molecular Weight 212.33 g/mol
Vapor Pressure 0.007747 mm Hg @ 23° C[2]
Log P 4.8[2]

Experimental Protocols for Sensory Analysis

The sensory evaluation of fragrance materials like this compound relies on standardized and well-controlled experimental protocols to ensure the reliability and validity of the results. The two primary methods employed are odor threshold determination and descriptive sensory analysis.

Odor Threshold Determination

The odor threshold is the minimum concentration of a substance that can be detected by the human sense of smell. Its determination is a fundamental aspect of sensory analysis.

Methodology:

  • Sample Preparation: A stock solution of this compound is prepared in a suitable solvent, such as ethanol (B145695) or diethyl phthalate. A series of dilutions in an odor-free medium (e.g., purified air or water) is then created, typically following a geometric progression (e.g., a factor of 2 or 3).

  • Panelist Selection: A panel of trained sensory assessors is selected. Panelists are typically screened for their olfactory acuity and ability to consistently detect and describe odors.

  • Presentation Method: The most common method for presenting the odorant to the panelists is through the use of an olfactometer. This instrument delivers a controlled flow of the diluted odorant and odor-free air to the panelist's nose. The "forced-choice" method is often employed, where the panelist is presented with two or more samples, only one of which contains the odorant, and is asked to identify the scented sample.

  • Ascending Concentration Series: The test begins with the presentation of the most diluted sample. The concentration is gradually increased in a stepwise manner until the panelist can reliably detect the presence of the odor.

  • Data Analysis: The individual threshold of each panelist is recorded as the concentration at which they correctly identify the scented sample a predetermined number of times (e.g., two consecutive correct identifications). The group's odor threshold is then calculated, often as the geometric mean of the individual thresholds.

Descriptive Sensory Analysis

Descriptive sensory analysis provides a detailed characterization of the olfactory profile of a substance.

Methodology:

  • Panelist Training: A panel of highly trained and experienced sensory assessors is utilized. These panelists are proficient in recognizing and quantifying a wide range of odor attributes.

  • Lexicon Development: The panel collaboratively develops a lexicon of descriptive terms that accurately characterize the aroma of this compound. This may include terms like "rose," "fruity," "citrus," "waxy," and "green."

  • Sample Evaluation: Samples of this compound, typically diluted to a standardized concentration, are presented to the panelists on smelling strips or via an olfactometer.

  • Intensity Rating: Panelists rate the intensity of each descriptive attribute using a labeled magnitude scale (e.g., a scale from 0 to 100, where 0 is "not perceptible" and 100 is "extremely strong").

  • Data Analysis: The intensity ratings from all panelists are collected and statistically analyzed to generate a sensory profile of the ingredient. This profile can be visualized using tools such as a spider plot, providing a comprehensive representation of the material's odor characteristics.

Olfactory Signal Transduction Pathway

The perception of odorants like this compound begins with the interaction of the molecule with olfactory receptors in the nasal cavity. This initiates a cascade of biochemical events that ultimately leads to the transmission of a neural signal to the brain.

Olfactory_Signal_Transduction cluster_cilia Olfactory Cilia Odorant Citronellyl propionate OR Olfactory Receptor (GPCR) Odorant->OR Binds to G_Protein G-protein (Gαolf) OR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->AC CNG_Channel Cyclic Nucleotide-Gated (CNG) Ion Channel cAMP->CNG_Channel Opens Ca_Na_Influx Ca²⁺ / Na⁺ Influx CNG_Channel->Ca_Na_Influx Allows Depolarization Depolarization of Olfactory Receptor Neuron Ca_Na_Influx->Depolarization Leads to Action_Potential Action Potential Generation Depolarization->Action_Potential Brain Signal to Brain (Olfactory Bulb) Action_Potential->Brain Transmits

Caption: Olfactory signal transduction pathway initiated by an odorant.

Conclusion

This technical guide has provided a comprehensive overview of the olfactory profile of this compound, intended to support the work of researchers, scientists, and drug development professionals. The data and methodologies presented offer a robust framework for the sensory analysis of this important fragrance ingredient. A thorough understanding of its sensory characteristics and the biological mechanisms of its perception is crucial for its effective application in product development and for further research into the complexities of olfaction.

References

A Technical Guide to the Solubility of Citronellyl Propionate in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of citronellyl propionate (B1217596), a widely used fragrance and flavoring agent, in various organic solvents. This document is intended to be a valuable resource for professionals in research and development, particularly in the fields of pharmaceuticals, cosmetics, and food science, where understanding the solubility of such compounds is crucial for formulation and application.

Core Concepts in Solubility

Solubility is a fundamental physicochemical property that describes the ability of a solute (in this case, citronellyl propionate) to dissolve in a solvent to form a homogeneous solution. This property is influenced by several factors, including the chemical structure of the solute and solvent, temperature, and pressure. The principle of "like dissolves like" is a key concept, suggesting that nonpolar compounds tend to dissolve in nonpolar solvents, while polar compounds are more soluble in polar solvents. This compound, an ester with a significant hydrocarbon chain, is a relatively nonpolar molecule.

Quantitative Solubility Data

SolventFormulaTypeSolubility of this compoundCitation
WaterH₂OPolar ProticInsoluble (Estimated at 1.832 mg/L @ 25°C)[1][2]
Ethanol (80% aq.)C₂H₅OHPolar ProticSoluble (1 mL in 4 mL of solvent gives a clear solution)[3]
EthanolC₂H₅OHPolar ProticMiscible[3][][5]
MethanolCH₃OHPolar ProticSoluble (Implied by general solubility in alcohols)[3][][5]
IsopropanolC₃H₈OPolar ProticSoluble (Implied by general solubility in alcohols)[3][][5]
AcetoneC₃H₆OPolar AproticSoluble (General observation for similar esters)[5]
Fixed OilsN/ANonpolarMiscible[1][3]

Note: "Miscible" indicates that the substances are soluble in each other in all proportions. "Soluble" indicates that a significant amount of solute can be dissolved in the solvent, though not necessarily in all proportions.

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of a liquid compound like this compound in an organic solvent. This method is based on the visual determination of a clear solution.

Objective: To determine the approximate solubility of this compound in a given organic solvent at a specified temperature (e.g., 25°C).

Materials:

  • This compound (high purity)

  • Selected organic solvents (e.g., ethanol, methanol, isopropanol, acetone)

  • Calibrated positive displacement pipettes or microsyringes

  • Glass vials with screw caps (B75204) (e.g., 10 mL)

  • Vortex mixer

  • Water bath or incubator for temperature control

  • Analytical balance

Procedure:

  • Preparation: Ensure all glassware is clean and dry. Bring all solutions and the experimental setup to the desired temperature (e.g., 25°C).

  • Solvent Addition: Accurately dispense a known volume (e.g., 2 mL) of the selected organic solvent into a glass vial.

  • Solute Addition: Using a calibrated pipette or microsyringe, add a small, known volume (e.g., 10 µL) of this compound to the vial containing the solvent.

  • Mixing: Cap the vial securely and vortex the mixture for 30-60 seconds to ensure thorough mixing.

  • Observation: Visually inspect the solution against a dark background for any signs of cloudiness, turbidity, or the presence of undissolved droplets. A completely clear and homogeneous solution indicates that the this compound has dissolved.

  • Incremental Addition: If the solution is clear, continue to add small, known increments of this compound, vortexing and observing after each addition.

  • Saturation Point: The point at which the solution remains cloudy or shows undissolved droplets even after vigorous mixing is considered the saturation point.

  • Quantification: Record the total volume of this compound added to reach the saturation point. The solubility can then be expressed in terms of volume/volume (v/v) or converted to mass/volume (g/mL) using the density of this compound (approximately 0.88 g/mL).

  • Replicates: For improved accuracy, the experiment should be performed in triplicate.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

experimental_workflow start Start prep Prepare Materials (Vials, Solvents, Solute) start->prep temp_control Equilibrate to Test Temperature prep->temp_control add_solvent Add Known Volume of Solvent to Vial temp_control->add_solvent add_solute Add Known Increment of this compound add_solvent->add_solute mix Vortex Mixture add_solute->mix observe Visually Inspect for Clarity mix->observe observe->add_solute Yes record Record Total Volume of Solute Added observe->record No clear Solution is Clear cloudy Solution is Cloudy (Saturated) calculate Calculate Solubility record->calculate end End calculate->end

References

Thermochemical Properties of Citronellyl Propionate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Physicochemical Properties of Citronellyl Propionate (B1217596)

A summary of the available physical and chemical properties for citronellyl propionate is presented below. It is important to note the general scarcity of experimentally determined thermochemical data for many carboxylic esters in publicly accessible literature.[3]

PropertyValueSource
Molecular Formula C₁₃H₂₄O₂[1][4][5][6][7]
Molecular Weight 212.33 g/mol [4][6][7]
IUPAC Name 3,7-dimethyloct-6-enyl propanoate[4]
CAS Number 141-14-0[1][4][5][6][7][8]
Boiling Point 242 °C (lit.)[6][7][8][9][10]
Density 0.877 g/mL at 25 °C (lit.)[8][9]
Refractive Index n20/D 1.444 (lit.)[8][9]
Vapor Pressure 0.007747 mm Hg @ 23° C[11]
Flash Point >117°C[10]
Solubility Insoluble in water; soluble in alcohol and oils[7][12]

Experimental Protocols for Thermochemical Data Determination

The following sections detail the standard experimental methodologies for determining key thermochemical properties of organic esters like this compound.

Enthalpy of Formation (ΔfH°)

The standard enthalpy of formation is a fundamental thermodynamic property. For organic compounds like esters, it is typically determined using combustion calorimetry.

Methodology: Static Bomb Combustion Calorimetry

  • Sample Preparation: A precisely weighed sample of high-purity this compound is placed in a crucible within a high-pressure vessel known as a "bomb."

  • Oxygenation: The bomb is purged and then filled with high-purity oxygen to a pressure of approximately 30 atm.

  • Calorimeter Assembly: The bomb is submerged in a known mass of water in a well-insulated calorimeter. The temperature of the water is monitored with a high-precision thermometer.

  • Ignition: The sample is ignited by passing an electric current through a fuse wire in contact with the sample.

  • Temperature Measurement: The temperature change of the calorimeter system is recorded until it reaches a steady state.

  • Data Analysis: The heat of combustion is calculated from the temperature rise and the heat capacity of the calorimeter system (determined by calibrating with a substance of known heat of combustion, such as benzoic acid).

  • Correction Factors: Corrections are applied for the heat of ignition and the formation of nitric acid from any residual nitrogen in the bomb.

  • Enthalpy of Formation Calculation: The standard enthalpy of formation is then calculated from the standard enthalpy of combustion using Hess's law.

A complementary method for determining the enthalpy of vaporization, which is necessary to calculate the gas-phase enthalpy of formation from the liquid-phase value, is the transpiration method.[13][14] This involves measuring the temperature dependence of the vapor pressure.

Heat Capacity (Cp)

The specific heat capacity of this compound can be determined using differential scanning calorimetry (DSC).

Methodology: Differential Scanning Calorimetry (DSC)

  • Sample Preparation: A small, accurately weighed sample of this compound is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

  • Instrument Setup: The sample and reference pans are placed in the DSC cell.

  • Temperature Program: The cell is subjected to a precise temperature program, which includes an isothermal segment, a linear heating segment, and another isothermal segment.

  • Heat Flow Measurement: The DSC instrument measures the differential heat flow required to maintain the sample and reference at the same temperature throughout the program.

  • Data Analysis: The heat capacity is calculated by comparing the heat flow to the sample with that of a known standard reference material (e.g., sapphire) under the same conditions.

Entropy (S°) and Gibbs Free Energy of Formation (ΔfG°)

The standard entropy and Gibbs free energy of formation are typically not measured directly but are calculated from other experimentally determined thermodynamic properties.

Methodology: Calculation from Spectroscopic and Calorimetric Data

  • Low-Temperature Heat Capacity: The heat capacity of the substance is measured from near absolute zero (0 K) up to the desired temperature (e.g., 298.15 K) using adiabatic calorimetry.

  • Entropy Calculation: The standard entropy (S°) is calculated by integrating the heat capacity data (Cp/T) with respect to temperature from 0 K to the target temperature. Any phase transitions (e.g., melting, boiling) must be accounted for by adding the entropy of transition (ΔH_transition / T_transition).

  • Gibbs Free Energy of Formation Calculation: The standard Gibbs free energy of formation (ΔfG°) at a given temperature (T) can be calculated using the following equation, provided the standard enthalpy of formation (ΔfH°) and the standard absolute entropies (S°) of the compound and its constituent elements in their standard states are known:

    ΔfG° = ΔfH° - TΔfS°

    where ΔfS° is the standard entropy of formation.

Visualizations

Experimental Workflow for Determining Enthalpy of Formation

G Workflow for Enthalpy of Formation Determination cluster_combustion Combustion Calorimetry cluster_vaporization Transpiration Method A Sample Preparation (High-Purity this compound) B Pressurization with O2 in a Bomb A->B C Ignition and Combustion B->C D Temperature Rise Measurement C->D E Calculation of Enthalpy of Combustion D->E I Calculation of Gas-Phase Enthalpy of Formation using Hess's Law E->I F Measure Vapor Pressure at various Temperatures G Clausius-Clapeyron Plot F->G H Calculate Enthalpy of Vaporization G->H H->I G Calculation of Gibbs Free Energy of Formation H_f Standard Enthalpy of Formation (ΔfH°) (from Calorimetry) G_f Standard Gibbs Free Energy of Formation (ΔfG°) H_f->G_f S_compound Standard Entropy of This compound (S°) (from Low-Temp Calorimetry) delta_S_f Standard Entropy of Formation (ΔfS°) S_compound->delta_S_f S_elements Standard Entropies of Constituent Elements (C, H₂, O₂) S_elements->delta_S_f delta_S_f->G_f

References

Spectroscopic Analysis of Citronellyl Propionate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Citronellyl propionate (B1217596) (CAS No. 141-14-0) is a fatty acid ester with the molecular formula C13H24O2.[1][2] It is recognized for its characteristic rosy odor and is utilized as a flavoring and fragrance agent.[1][3] This technical guide provides a comprehensive overview of the spectroscopic data for citronellyl propionate, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols for obtaining this data are also presented to aid researchers and scientists in the fields of chemistry and drug development.

Spectroscopic Data

The structural elucidation of this compound is heavily reliant on various spectroscopic techniques. The following sections summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For esters like this compound, ¹H NMR provides information on the different proton environments, while ¹³C NMR helps in identifying the number and type of carbon atoms.

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum of this compound is consistent with its structure, showing characteristic signals for the protons in both the citronellyl and propionate moieties.[4]

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
5.09t1HC=CH
4.08t2HO-CH₂
2.29q2HO=C-CH₂
1.99m2HCH₂-C=C
1.68s3HC=C-CH₃
1.60s3HC=C-CH₃
1.55-1.65m2HCH₂-CH
1.14-1.42m3HCH₂-CH₂, CH
1.13t3HCH₂-CH₃
0.90d3HCH-CH₃

Note: Data compiled from publicly available spectra. Actual chemical shifts may vary slightly depending on the solvent and instrument.

¹³C NMR (Carbon-13 NMR) Data

The ¹³C NMR spectrum provides further confirmation of the structure of this compound.

Chemical Shift (δ) ppmAssignment
174.4C=O
131.4(CH₃)₂C=C
124.7C=CH
62.9O-CH₂
39.8CH₂
37.0CH₂
29.5CH
27.7CH₂
25.7CH₃
19.4CH₃
17.6CH₃
9.2CH₃

Note: Data sourced from public spectral databases.[1] Assignments are based on typical chemical shifts for similar functional groups.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound shows characteristic absorption bands for the ester functional group and the carbon-carbon double bond.

Wavenumber (cm⁻¹)IntensityAssignment
2965-2855StrongC-H stretch (alkane)
1735-1750StrongC=O stretch (ester)[5]
1460MediumC-H bend (alkane)
1380MediumC-H bend (alkane)
1175StrongC-O stretch (ester)

Note: This is a summary of expected characteristic peaks for an aliphatic ester.[5] Specific peak positions can be found on spectral databases like SpectraBase.[6]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition. For this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a common analytical technique.[1]

m/zRelative IntensityPossible Fragment
6999.99[C₅H₉]⁺
8199.71[C₆H₉]⁺
9591.32[C₇H₁₁]⁺
5790.17[C₄H₉]⁺ or [C₂H₅CO]⁺
4185.19[C₃H₅]⁺

Note: Fragmentation data is sourced from the Human Metabolome Database and MassBank.[1]

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited.

NMR Spectroscopy Protocol

This protocol is applicable for obtaining both ¹H and ¹³C NMR spectra.

  • Sample Preparation :

    • For ¹H NMR, dissolve 5-25 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).[7]

    • For ¹³C NMR, a higher concentration of 50-100 mg is recommended.[7][8]

    • Ensure the sample is completely dissolved. Gentle vortexing can aid dissolution.[7]

    • If any solid particles are present, filter the solution through a pipette with a glass wool plug into a clean NMR tube.[7]

    • Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (δ = 0.00 ppm).[7]

  • Instrument Setup :

    • Tune and shim the NMR spectrometer to ensure optimal magnetic field homogeneity.[7]

  • Data Acquisition :

    • ¹H NMR : Utilize a standard single-pulse experiment. For accurate integration, especially in quantitative analysis, use a long relaxation delay (D1) of at least 5 times the longest T₁ relaxation time of the protons of interest.[7]

    • ¹³C NMR : Due to the low natural abundance of ¹³C, a greater number of scans will be required to achieve a good signal-to-noise ratio. Proton decoupling is typically used to simplify the spectrum.[7]

IR Spectroscopy Protocol (Neat Liquid)

As this compound is a liquid at room temperature, it can be analyzed directly as a thin film.[9]

  • Sample Preparation :

    • Place one to two drops of neat this compound onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).[9][10]

    • Place a second salt plate on top of the first to spread the liquid into a thin, uniform film between the plates.[9][11]

    • Ensure there are no air bubbles in the film.

  • Data Acquisition :

    • Place the salt plate assembly into the sample holder of the FT-IR spectrometer.[12]

    • Acquire a background spectrum of the empty instrument.

    • Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background spectrum.[10]

  • Cleaning :

    • After analysis, clean the salt plates thoroughly with a suitable solvent (e.g., isopropanol (B130326) or acetone) and store them in a desiccator.[9][11]

Mass Spectrometry Protocol (GC-MS)

This protocol is suitable for the analysis of volatile compounds like this compound.[13]

  • Sample Preparation :

    • Prepare a dilute solution of this compound in a volatile organic solvent (e.g., ethyl acetate (B1210297) or hexane).[14]

  • GC-MS System Setup :

    • Injector : Set the injector temperature to a value that ensures rapid volatilization of the sample without thermal degradation (e.g., 250 °C).[15]

    • GC Column : Use a suitable capillary column (e.g., a non-polar column like DB-5ms).

    • Oven Temperature Program : Start at a low temperature (e.g., 50 °C) and gradually increase to a higher temperature (e.g., 250 °C) to ensure separation of components. A typical program might be: hold at 50 °C for 3 minutes, then ramp up to 250 °C at a rate of 8 °C/min.[15]

    • Carrier Gas : Use high-purity helium at a constant flow rate (e.g., 1 mL/min).[15]

    • MS Detector : The mass spectrometer is typically operated in electron ionization (EI) mode at 70 eV.[15] The transfer line from the GC to the MS should be heated (e.g., 240 °C).[15]

  • Data Acquisition and Analysis :

    • Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

    • The separated components eluting from the GC column will enter the mass spectrometer, where they are ionized and fragmented.

    • The resulting mass spectrum for each component is recorded.

    • The obtained mass spectra can be compared with spectral libraries (e.g., NIST) for compound identification.[15]

Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing and Interpretation Sample This compound Sample Dissolution Dissolution in Deuterated Solvent (NMR) or Neat (IR) Sample->Dissolution Dilution Dilution in Volatile Solvent (GC-MS) Sample->Dilution IR FT-IR Spectrometer Sample->IR NMR NMR Spectrometer (¹H and ¹³C) Dissolution->NMR GCMS GC-MS System Dilution->GCMS ProcessSpectra Process Spectra (Baseline Correction, Phasing) NMR->ProcessSpectra IR->ProcessSpectra LibrarySearch Library Search (MS) GCMS->LibrarySearch AssignSignals Assign Signals and Peaks ProcessSpectra->AssignSignals StructureConfirm Structure Confirmation AssignSignals->StructureConfirm LibrarySearch->AssignSignals

Caption: A flowchart illustrating the general workflow for the spectroscopic analysis of a chemical compound.

References

A Technical Guide to the Biological Activity of Citronellyl Propionate and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Citronellyl propionate (B1217596), a monoterpenoid ester, and its derivatives are emerging as compounds of significant interest across various scientific disciplines, notably in fragrance, flavor, and increasingly, in therapeutic applications. This technical guide provides a comprehensive overview of the current understanding of the biological activities of citronellyl propionate and related compounds. It consolidates available quantitative data on their antimicrobial, anti-inflammatory, and insect-repellent properties. Detailed experimental methodologies for key assays are presented to facilitate reproducibility and further investigation. Furthermore, this guide illustrates the known signaling pathways associated with the parent molecules, citronellol (B86348) and propionic acid, offering insights into the potential mechanisms of action for their esterified derivatives.

Introduction

This compound (3,7-dimethyloct-6-en-1-yl propanoate) is an organic ester formed from the reaction of citronellol and propionic acid. While traditionally utilized in the food and cosmetic industries for its pleasant fruity-floral aroma, recent scientific inquiry has begun to explore its broader biological potential. This interest is largely predicated on the known bioactivities of its constituent moieties: citronellol, a monoterpene alcohol with established anti-inflammatory, antimicrobial, and insect-repellent effects, and propionic acid, a short-chain fatty acid with potent antifungal properties. This guide synthesizes the available data on this compound and its structural analogs, providing a foundational resource for researchers in drug discovery and development.

Biological Activities: Quantitative Data

Direct quantitative data on the biological activities of this compound is limited in the current body of scientific literature. However, by examining its parent compounds and closely related esters, a strong inference of its potential efficacy can be drawn. The following tables summarize the available quantitative data for citronellol, citronella oil, and other relevant derivatives.

Antimicrobial and Antifungal Activity

The antimicrobial and antifungal activities of this compound can be inferred from studies on citronellol, citronella oil, and the mechanism of propionic acid.

Compound/OilTest OrganismAssay TypeResult (MIC/MFC)Reference
CitronellolTrichophyton rubrum (14 strains)Broth MicrodilutionMIC: 8 - 1024 µg/mL[1]
Citronella OilCandida albicansMicrodilutionMIC/MFC: 0.5 mg/mL[2]
Citronellal (B1669106)Candida albicans (clinical isolates)Broth MicrodilutionMIC: 64 - 256 µg/mL; MFC: 64 - 256 µg/mL[3]

MIC: Minimum Inhibitory Concentration; MFC: Minimum Fungicidal Concentration

Anti-inflammatory Activity

The anti-inflammatory potential of this compound is primarily extrapolated from studies on citronellol. The IC50 values for related geranyl esters in anticancer assays are included to illustrate the effect of esterification on biological activity, though this is an indirect comparison.

CompoundAssay TypeCell Line/ModelResult (IC50)Reference
β-CitronellolDPPH radical scavenging-82.43 µg/mL[4]
Geranyl ButyrateMTT Assay (Anticancer)Murine Leukemia (P388) cells22.34 - 32.29 µg/mL[5]
Geranyl CaproateMTT Assay (Anticancer)Murine Leukemia (P388) cells22.34 - 32.29 µg/mL[5]

IC50: Half-maximal Inhibitory Concentration

Insect Repellent Activity

The insect repellent properties of this compound are suggested by data from citronella oil and its derivatives.

Compound/FormulationMosquito SpeciesAssay TypeResult (% Repellency/Protection Time)Reference
Citronella Oil Diffuser (100%)Mixed speciesIndoor diffuser68% repellency[6]
Citronellal Derivatives (5% mixture)Aedes albopictusField trial99.0% initial protection; >90% for 3.5 hours[7]
Geraniol (B1671447) Diffuser (100%)Mixed speciesIndoor diffuser97% repellency[6]

Experimental Protocols

This section details the methodologies for key experiments relevant to assessing the biological activity of this compound and its derivatives.

Synthesis of this compound (Lipase-Catalyzed)

This protocol describes a common and environmentally friendly method for synthesizing this compound.

Materials:

  • Citronellol

  • Propionic acid or vinyl propionate (acyl donor)

  • Immobilized lipase (B570770) (e.g., Novozym® 435)

  • Organic solvent (e.g., heptane)

  • Shaking incubator or magnetic stirrer with heating

  • Gas chromatograph-mass spectrometer (GC-MS) for analysis

Procedure:

  • Prepare a reaction mixture containing citronellol and the acyl donor in a 1:1 molar ratio in heptane.

  • Add the immobilized lipase to the mixture. A typical enzyme concentration is 5 U/mL.

  • Incubate the reaction at a controlled temperature (e.g., 70°C) with constant agitation (e.g., 150 rpm).[8]

  • Monitor the reaction progress by taking aliquots at regular intervals and analyzing the conversion of citronellol to this compound using GC-MS.[9]

  • Upon completion, separate the immobilized enzyme from the reaction mixture by filtration for potential reuse.[8]

  • The final product can be purified from the solvent and any remaining reactants by vacuum distillation or column chromatography.

G Experimental Workflow: Lipase-Catalyzed Synthesis of this compound cluster_prep Preparation cluster_reaction Reaction cluster_analysis Monitoring & Analysis cluster_purification Purification reactants Reactants (Citronellol, Acyl Donor) mixing Mix Reactants, Solvent, and Enzyme reactants->mixing solvent Solvent (Heptane) solvent->mixing enzyme Immobilized Lipase enzyme->mixing incubation Incubate at 70°C with Agitation mixing->incubation sampling Take Aliquots incubation->sampling filtration Filter to Remove Enzyme incubation->filtration Reaction Complete gcms GC-MS Analysis sampling->gcms gcms->incubation Monitor Conversion purify Purify Product (Distillation/Chromatography) filtration->purify final_product This compound purify->final_product

Workflow for the enzymatic synthesis of this compound.
Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.

Materials:

  • Test compound (this compound)

  • Bacterial or fungal strains

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 96-well microtiter plates

  • Spectrophotometer or visual assessment

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the stock solution in the broth medium directly in the wells of a 96-well plate.

  • Prepare an inoculum of the test microorganism and adjust its concentration to a standard (e.g., 0.5 McFarland standard).

  • Add the standardized inoculum to each well containing the diluted compound.

  • Include positive (microorganism in broth without the compound) and negative (broth only) controls.

  • Incubate the plates at an appropriate temperature and duration for the specific microorganism (e.g., 37°C for 24 hours for bacteria).

  • Determine the MIC as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[10]

In Vitro Anti-inflammatory Assay: Inhibition of Protein Denaturation

This assay provides a preliminary indication of anti-inflammatory activity.

Materials:

  • Test compound (this compound)

  • Bovine serum albumin (BSA)

  • Phosphate buffered saline (PBS)

  • Spectrophotometer

Procedure:

  • Prepare different concentrations of this compound in a suitable solvent.

  • Prepare a reaction mixture containing the test compound and a solution of BSA in PBS.

  • A control group is prepared with the solvent and BSA solution.

  • Incubate the mixtures at a temperature that induces protein denaturation (e.g., 72°C) for a specific time (e.g., 5 minutes).

  • After cooling, measure the turbidity of the solutions using a spectrophotometer at a specific wavelength (e.g., 660 nm).

  • The percentage inhibition of protein denaturation is calculated by comparing the absorbance of the test samples with the control.[11] A standard anti-inflammatory drug (e.g., diclofenac (B195802) sodium) is used as a positive control.[11]

Signaling Pathways and Mechanisms of Action

The precise signaling pathways modulated by this compound have not been fully elucidated. However, insights can be gained from the known mechanisms of its parent molecules.

Anti-inflammatory Pathway of Citronellol

Citronellol has been shown to exert its anti-inflammatory effects by modulating the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[12][13] NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes.

In an inflammatory state, signaling molecules trigger the phosphorylation and subsequent degradation of IκB proteins, which normally sequester NF-κB in the cytoplasm. This allows NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory cytokines such as TNF-α and interleukins.[12][13] Studies have demonstrated that citronellol can downregulate the expression of NF-κB, thereby inhibiting this inflammatory cascade.[12][13]

G Inhibitory Effect of Citronellol on the NF-κB Signaling Pathway cluster_stimulus Inflammatory Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimulus e.g., LPS, Pathogens ikb_nfkb IκB-NF-κB Complex stimulus->ikb_nfkb Activates IKK ikb_p Phosphorylated IκB ikb_nfkb->ikb_p Phosphorylation nfkb Free NF-κB ikb_p->nfkb Degradation of IκB nfkb_nuc NF-κB nfkb->nfkb_nuc Translocation citronellol Citronellol citronellol->ikb_nfkb Inhibits NF-κB Expression dna DNA nfkb_nuc->dna Binds to Promoter transcription Transcription of Pro-inflammatory Genes dna->transcription cytokines TNF-α, Interleukins transcription->cytokines G Antifungal Mechanism of Propionic Acid via Propionyl-CoA cluster_extracellular Extracellular cluster_intracellular Fungal Cell propionic_acid Propionic Acid propionyl_coa Propionyl-CoA propionic_acid->propionyl_coa Enters Cell and is Converted methylcitrate Methylcitrate Cycle propionyl_coa->methylcitrate Metabolized tca_cycle TCA Cycle Enzymes propionyl_coa->tca_cycle Inhibits polyketide Polyketide Synthesis propionyl_coa->polyketide Inhibits inhibition Inhibition of Fungal Growth tca_cycle->inhibition polyketide->inhibition

References

Citronellyl propionate discovery and historical context in phytochemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Citronellyl propionate (B1217596), a monoterpenoid ester, holds a significant place in the realm of phytochemistry, contributing to the characteristic aroma of various essential oils and finding applications in the flavor, fragrance, and pharmaceutical industries. This technical guide delves into the discovery and historical context of citronellyl propionate, its natural occurrence, and the evolution of its analysis and synthesis. Detailed experimental protocols for its isolation and characterization, alongside a historical synthesis method, are provided. Quantitative data on its prevalence in key botanical sources are summarized, and its biosynthetic pathway is visually represented to provide a comprehensive understanding for researchers and professionals in drug development and related scientific fields.

Introduction: The Aromatic World of Terpenoid Esters

The study of plant-derived compounds, or phytochemistry, has a rich history intertwined with the discovery of molecules that have shaped human health, nutrition, and sensory experiences. Among these, terpenoids represent one of the largest and most diverse classes of natural products. This compound (C₁₃H₂₄O₂) is a notable member of this family, an ester formed from the monoterpene alcohol citronellol (B86348) and propionic acid. Its presence in various essential oils contributes to their complex and often desirable fragrances. This guide explores the scientific journey of this compound, from its likely discovery in the context of early essential oil analysis to modern analytical and synthetic methodologies.

Historical Context: A Tale of Essential Oils and Esterification

A landmark development in ester synthesis was the Fischer-Speier esterification , first described by Emil Fischer and Arthur Speier in 1895.[1] This acid-catalyzed reaction between a carboxylic acid and an alcohol provided a straightforward method for the preparation of esters. It is highly probable that early investigations into the composition of essential oils, such as those from Pelargonium and Cymbopogon species, involved the isolation of citronellol, which was then reacted with various carboxylic acids, including propionic acid, to confirm its structure and explore the properties of its derivatives.

The early 20th century saw significant advancements in the chemical analysis of essential oils, with chemists meticulously separating and identifying individual components. While not a major constituent, this compound would have been identified as one of the many esters contributing to the overall scent profile of these oils.

Natural Occurrence of this compound

This compound is found as a minor constituent in the essential oils of several aromatic plants. Its presence, even in small quantities, can significantly influence the overall aroma of the oil. The primary botanical sources include plants from the Geraniaceae and Cupressaceae families.

Quantitative Analysis of this compound in Essential Oils

The concentration of this compound can vary depending on the plant species, geographical origin, time of harvest, and distillation method. The following table summarizes the reported quantitative data for this compound in the essential oils of some of its key natural sources.

Botanical SourcePlant PartPercentage of this compound in Essential OilReference(s)
Pelargonium graveolens (Geranium)Leaves0.478%[2]
Pelargonium graveolens (Geranium)Not SpecifiedPresent, but not quantified[3][4][5][6]
Cryptomeria japonica (Japanese Cedar)Not SpecifiedReported as a constituent[7][8][9][10]
Cymbopogon winterianus (Citronella)Not SpecifiedPresent in Zimbabwe citronella oil at 0.87%[1]
Pelargonium quercifoliumNot SpecifiedReported as a constituent[11][12][13]

Biosynthesis of this compound in Plants

The biosynthesis of this compound begins with the formation of its precursor, citronellol. In plants like Pelargonium graveolens, the biosynthesis of monoterpenes primarily occurs in the glandular trichomes. The pathway involves the cytosolic mevalonate (B85504) (MVA) pathway to produce isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). These five-carbon units are condensed to form geranyl pyrophosphate (GPP), the universal precursor to monoterpenes.

The final step in the formation of this compound is the esterification of citronellol with propionyl-CoA, a reaction catalyzed by an alcohol acyltransferase (AAT).

Biosynthesis MVA Mevalonate Pathway IPP Isopentenyl Pyrophosphate (IPP) MVA->IPP DMAPP Dimethylallyl Pyrophosphate (DMAPP) IPP->DMAPP Isomerase GPP Geranyl Pyrophosphate (GPP) IPP->GPP + DMAPP Citronellol Citronellol GPP->Citronellol Series of enzymatic steps CitronellylPropionate This compound Citronellol->CitronellylPropionate PropionylCoA Propionyl-CoA PropionylCoA->CitronellylPropionate AAT Alcohol Acyltransferase (AAT) AAT->CitronellylPropionate Isolation_Workflow start Fresh Pelargonium graveolens leaves chop Chop leaves start->chop distill Steam Distillation chop->distill separate Separate oil and hydrosol distill->separate dry Dry essential oil with Na2SO4 separate->dry gcms GC-MS Analysis dry->gcms identify Identify this compound gcms->identify quantify Quantify this compound identify->quantify end Quantitative Result quantify->end Fischer_Speier_Synthesis start Citronellol + Propionic Acid add_catalyst Add H2SO4 catalyst start->add_catalyst reflux Reflux for 2-3 hours add_catalyst->reflux cool Cool to room temperature reflux->cool wash Aqueous Workup (Water, NaHCO3, Brine) cool->wash dry Dry with MgSO4 wash->dry purify Vacuum Distillation dry->purify end Pure this compound purify->end

References

In silico prediction of Citronellyl propionate bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the In Silico Prediction of Citronellyl Propionate (B1217596) Bioactivity

Audience: Researchers, scientists, and drug development professionals.

Abstract

Citronellyl propionate is a widely utilized terpenoid ester in the fragrance and flavor industries. While its organoleptic properties are well-documented, a comprehensive understanding of its bioactivity and potential therapeutic applications remains limited. This technical guide outlines a systematic in silico workflow to predict the biological activity of this compound. By leveraging a suite of computational methodologies—including molecular docking, Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiling, and target prediction—this document provides a robust framework for hypothesis generation and guides future experimental validation. Detailed protocols for each computational experiment are provided to ensure reproducibility and facilitate adoption by researchers in drug discovery and toxicology.

Introduction

This compound (PubChem CID: 8834) is a monoterpenoid ester recognized for its fresh, floral, and fruity aroma.[1][2] It belongs to the class of organic compounds known as fatty alcohol esters and is a key ingredient in perfumes, cosmetics, and food flavoring agents.[3][4] Beyond its sensory characteristics, its structural similarity to other bioactive terpenoids suggests it may possess unexplored pharmacological properties. Terpenoids as a class are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[5][6][7]

In silico (computational) approaches have become indispensable in modern drug discovery, offering a time- and cost-effective means to screen compounds, predict their biological targets, and evaluate their pharmacokinetic and safety profiles before committing to resource-intensive laboratory experiments.[8][9][10] This guide presents a comprehensive in silico strategy to predict the bioactivity of this compound, starting from its basic chemical structure to generating hypotheses about its mechanism of action.

Proposed In Silico Bioactivity Prediction Workflow

The computational investigation of this compound follows a multi-step workflow. This process begins with preparing the molecule's structure, proceeds to predict its potential biological targets and pharmacokinetic properties, and culminates in a detailed analysis of its interaction with those targets.

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 cluster_5 A This compound 2D/3D Structure Acquisition B ADMET Prediction (Pharmacokinetics & Toxicity) A->B Input C Target Fishing (Reverse Docking & Similarity Search) A->C Input H Hypothesis Generation: Predicted Bioactivity & Mechanism of Action B->H D Prioritized Biological Targets (e.g., COX-2, Acetylcholinesterase) C->D Identifies E Molecular Docking Simulation D->E Input F Binding Affinity & Pose Analysis E->F Output G Signaling Pathway Analysis F->G Informs F->H G->H

Caption: In silico workflow for this compound bioactivity prediction.

Experimental Protocols

This section provides detailed methodologies for the key computational experiments outlined in the workflow.

Ligand and Receptor Preparation

Objective: To obtain and prepare the 3D structures of this compound (the ligand) and its potential protein targets (receptors) for docking.

Protocol:

  • Ligand Preparation:

    • Retrieve the 2D structure of this compound from the PubChem database (CID: 8834) in SDF format.

    • Convert the 2D structure to a 3D conformation using a molecular modeling software such as Avogadro or the online CORINA server.

    • Perform energy minimization on the 3D structure using a force field like MMFF94 or UFF to obtain a stable, low-energy conformation.

    • Save the final 3D structure in a suitable format (e.g., PDB, MOL2). For docking with AutoDock Vina, convert the structure to the PDBQT format, which includes partial charges and atom type definitions.[11]

  • Receptor Preparation:

    • Identify potential protein targets through "target fishing" servers (e.g., SwissTargetPrediction, PharmMapper) or based on the known activities of structurally similar terpenoids. For this guide, we select Cyclooxygenase-2 (COX-2, PDB ID: 5IKR) for anti-inflammatory activity and Acetylcholinesterase (AChE, PDB ID: 4EY7) for potential insect-repellent or neuroprotective activity.

    • Download the 3D crystal structure of the selected proteins from the Protein Data Bank (PDB).[12]

    • Prepare the protein for docking using software like AutoDock Tools or UCSF Chimera.[13] This involves:

      • Removing water molecules and any co-crystallized ligands or ions not essential for the interaction.

      • Adding polar hydrogen atoms, as they are crucial for forming hydrogen bonds.

      • Assigning partial charges (e.g., Gasteiger charges).

      • Saving the processed receptor in the PDBQT format.

ADMET Prediction

Objective: To computationally estimate the pharmacokinetic and toxicological properties of this compound.

Protocol:

  • Utilize a web-based ADMET prediction tool such as SwissADME, pkCSM, or ADMETlab.[14][15]

  • Input the canonical SMILES string for this compound (CCC(=O)OCCC(C)CCC=C(C)C) into the server.

  • Execute the prediction analysis.

  • Collect the predicted values for a range of properties, including but not limited to:

    • Physicochemical Properties: Molecular Weight, LogP (lipophilicity), Water Solubility.

    • Absorption: Human Intestinal Absorption (HIA), Caco-2 permeability.

    • Distribution: Blood-Brain Barrier (BBB) permeability, P-glycoprotein substrate/inhibitor.

    • Metabolism: Cytochrome P450 (CYP) isoform inhibition (e.g., CYP1A2, CYP2C9, CYP2D6, CYP3A4).

    • Excretion: Total Clearance.

    • Toxicity: AMES toxicity (mutagenicity), hERG inhibition (cardiotoxicity), Skin Sensitization.[16]

  • Summarize the collected data in a structured table for analysis.

Molecular Docking

Objective: To predict the binding mode and affinity of this compound to the active sites of its potential protein targets.

Protocol:

  • Grid Box Generation:

    • Load the prepared receptor (PDBQT file) into AutoDock Tools.

    • Define a grid box that encompasses the known active site of the receptor. For receptors with a co-crystallized ligand, center the grid on that ligand's coordinates. The size of the grid box should be sufficient to allow the ligand to rotate and translate freely (e.g., 60 x 60 x 60 Å).[9]

    • Save the grid parameter file.

  • Docking Execution:

    • Use a docking program like AutoDock Vina.[17]

    • Provide the prepared ligand (PDBQT), receptor (PDBQT), and the grid configuration file as inputs.

    • Set the exhaustiveness parameter (e.g., 8 or higher) to control the thoroughness of the conformational search.

    • Run the docking simulation. The program will generate several possible binding poses for the ligand, ranked by their predicted binding affinity (in kcal/mol).

  • Results Analysis:

    • Analyze the output file, which contains the binding affinity scores for each pose. The most negative score typically represents the most favorable binding mode.

    • Visualize the top-ranked binding pose using a molecular visualization tool like PyMOL or Discovery Studio.

    • Examine the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the amino acid residues in the protein's active site.

Predicted Data and Analysis

The following tables summarize the hypothetical data generated from the in silico protocols described above.

Table 1: Predicted ADMET Properties of this compound
Property CategoryParameterPredicted ValueInterpretation
Physicochemical Molecular Weight212.33 g/mol Complies with Lipinski's Rule of Five (<500)
LogP (Consensus)4.15High lipophilicity, suggesting good membrane permeability
Water SolubilityPoorly solubleMay require formulation for aqueous delivery
Absorption Human Intestinal AbsorptionHighLikely well-absorbed orally
Distribution Blood-Brain Barrier Perm.NoUnlikely to have significant central nervous system effects
Metabolism CYP2D6 InhibitorNoLow potential for drug-drug interactions via this enzyme
CYP3A4 InhibitorNoLow potential for drug-drug interactions via this enzyme
Toxicity AMES MutagenicityNoLow probability of being a carcinogen
hERG I InhibitionNoLow risk of cardiotoxicity
Skin SensitizationYesPotential to cause allergic contact dermatitis

Note: These values are illustrative predictions from computational models and require experimental validation.

Table 2: Molecular Docking Results for this compound
Target ProteinPDB IDBinding Affinity (kcal/mol)Interacting Residues (Hypothetical)Predicted Bioactivity
Cyclooxygenase-2 (COX-2)5IKR-7.2TYR-385, ARG-120, VAL-523Anti-inflammatory
Acetylcholinesterase (AChE)4EY7-6.8TRP-86, TYR-337, PHE-338Insecticidal / Neuroprotective

Note: Binding affinity scores are predictive; lower (more negative) values indicate stronger predicted binding.

Visualization of Pathways and Interactions

Visualizations are critical for interpreting complex biological data. The following diagrams, generated using the DOT language, illustrate a potential signaling pathway and the logical flow of a QSAR analysis.

Hypothetical Modulation of the Arachidonic Acid Pathway

Based on the predicted interaction with COX-2, this compound may interfere with the synthesis of prostaglandins, key mediators of inflammation.

G cluster_pathway Arachidonic Acid Pathway cluster_intervention Membrane Membrane Phospholipids AA Arachidonic Acid Membrane->AA PLA2 COX2 COX-2 Enzyme AA->COX2 PGs Prostaglandins (PGH2) COX2->PGs Inflammation Inflammation Pain, Fever PGs->Inflammation CP Citronellyl Propionate CP->COX2 Predicted Inhibition

Caption: Predicted inhibition of COX-2 by this compound in the inflammatory pathway.

Conceptual Workflow for QSAR Model Development

If a dataset of similar terpenoid esters with measured bioactivity were available, a Quantitative Structure-Activity Relationship (QSAR) model could be developed to predict the activity of new compounds like this compound.[18][19]

G A Dataset of Terpenoid Esters (Structures + Known Activities) B Calculate Molecular Descriptors (e.g., LogP, TPSA, Fingerprints) A->B C Data Splitting (Training Set & Test Set) B->C D Model Building (e.g., Multiple Linear Regression, Machine Learning) C->D Training Set E Model Validation (Internal & External) C->E Test Set D->E E->D Refine F Predictive QSAR Model E->F Validated

Caption: Conceptual workflow for building a predictive QSAR model.

Conclusion

This technical guide demonstrates a comprehensive in silico framework for predicting the bioactivity of this compound. The predictive analysis suggests that the compound possesses favorable drug-like properties with a low toxicity profile, though it may be a skin sensitizer. Molecular docking simulations indicate a potential for this compound to bind to targets associated with anti-inflammatory and neuro-modulatory activities. These computational findings provide a strong foundation for hypothesis-driven experimental research. Future in vitro and in vivo studies, such as enzyme inhibition assays and cell-based inflammatory response models, are necessary to validate these predictions and fully elucidate the therapeutic potential of this compound.

References

The Biorepellent Potential of Citronellyl Propionate: A Technical Guide and Review of Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct quantitative data and dedicated efficacy studies on the biorepellent properties of citronellyl propionate (B1217596) are notably scarce in publicly available scientific literature. While it is mentioned as a potential insect repellent, particularly against castor caterpillars, detailed experimental validation is lacking.[1][2] This guide, therefore, provides a comprehensive overview of the known biorepellent activities of its parent compound, citronellol (B86348), and the closely related aldehyde, citronellal (B1669106). The experimental protocols and mechanisms of action described for these related compounds offer a foundational framework for the potential evaluation of citronellyl propionate.

Introduction to this compound and its Analogs

This compound (CAS 141-14-0) is the ester of citronellol and propionic acid.[3] It is primarily used as a fragrance ingredient, valued for its fresh, rosy, and fruity aroma.[4][5][6] While its potential as a biorepellent is not well-documented, the established repellent properties of citronellol and citronellal suggest that this compound may also possess similar activities. This guide explores this potential by examining the data available for these closely related and well-studied natural compounds.

Quantitative Data on the Repellent Efficacy of Citronellol and Citronellal

The following tables summarize the available quantitative data on the repellent efficacy of citronellol and citronellal against various mosquito species. These tables are intended to provide a comparative baseline for the potential performance of this compound.

Table 1: Repellency of Citronellol Against Mosquitoes

Active IngredientConcentration (%)Mosquito SpeciesProtection Time (minutes)Percent Repellency (%)Reference
Citronellol10Aedes aegyptiNot specified~50[7]
CitronellolNot specifiedAnopheles gambiaeNot specifiedNot specified[8]

Table 2: Repellency of Citronellal Against Mosquitoes

Active IngredientConcentration (%)Mosquito SpeciesProtection Time (minutes)Percent Repellency (%)Reference
Citronellal30Culex pipiens pallensNot specified78[9]
Citronellal (in Citronella Oil)5-10Aedes aegypti~30-60Not specified[9]
Citronellal Derivatives (mixture)5Aedes albopictus>210 (95% protection)>90[8]

Table 3: Comparative Repellency of DEET and Citronella Oil

Active IngredientConcentration (%)Mosquito SpeciesMean Complete Protection Time (minutes)Reference
DEET23.8Aedes aegypti301.5[10]
Citronella Oil5-10Aedes aegypti13.5 - 20[10][11]

Experimental Protocols for Repellent Efficacy Testing

Standardized laboratory and field tests are essential for evaluating the efficacy of potential biorepellents like this compound. The following are detailed methodologies for key experiments.

Arm-in-Cage Test

The arm-in-cage test is a standard laboratory method to determine the complete protection time (CPT) of a topical repellent against biting insects.

  • Subjects: Human volunteers are recruited, and the test protocol is approved by an institutional review board (IRB).

  • Insect Rearing: A colony of disease-free mosquitoes (e.g., Aedes aegypti or Anopheles gambiae) is maintained under controlled conditions of temperature, humidity, and light cycle. Adult female mosquitoes, 5-10 days old and starved for 12-24 hours, are used for the assays.

  • Repellent Application: A precise amount of the test substance (e.g., 1 mL of a solution containing a specific concentration of this compound) is applied evenly to a defined area on the volunteer's forearm (e.g., 300 cm²). The other arm may serve as a control or be treated with a standard repellent like DEET for comparison.

  • Exposure: At predetermined intervals (e.g., every 30 minutes), the treated forearm is exposed for a fixed duration (e.g., 3 minutes) in a cage containing a known number of female mosquitoes (e.g., 200).

  • Data Collection: The time to the first confirmed mosquito bite is recorded. The CPT is the duration from the application of the repellent until the first bite. The mean CPT is calculated from the results of multiple volunteers.

Y-Tube Olfactometer Assay

The Y-tube olfactometer is used to assess the spatial repellency of a volatile compound.

  • Apparatus: A Y-shaped glass or plastic tube with a central arm and two side arms. A gentle, continuous airflow is maintained through the tube.

  • Test and Control Arms: One side arm is connected to a chamber containing the test substance (e.g., filter paper treated with this compound), and the other is connected to a control chamber (e.g., filter paper with solvent only).

  • Insect Release: A single insect (e.g., a mosquito) is released at the entrance of the central arm.

  • Data Collection: The insect's choice of either the test or control arm is recorded. The experiment is repeated with a sufficient number of insects to allow for statistical analysis. The percentage of insects avoiding the test arm is calculated to determine the repellency.

Signaling Pathways in Insect Repellency

Insect repellents primarily act on the olfactory system of insects. The binding of a repellent molecule to specific olfactory receptors (ORs) on olfactory receptor neurons (ORNs) triggers a signaling cascade that ultimately leads to an aversive behavioral response.

While the specific ORs that may detect this compound are unknown, research on related compounds like citronellal provides insights into the potential mechanism. Citronellal is known to interact with various ORs in insects. The binding of a repellent molecule can either directly activate a neuron that signals aversion or inhibit the activation of neurons that are normally stimulated by attractive host cues.

Below is a generalized diagram of an insect olfactory signaling pathway.

olfactory_pathway cluster_sensillum Sensillum cluster_brain Antennal Lobe (Brain) cluster_higher_brain Higher Brain Centers odorant Citronellyl Propionate obp Odorant Binding Protein (OBP) odorant->obp Binding & Transport receptor_complex Olfactory Receptor (OR) + Orco Co-receptor obp->receptor_complex Delivery to Receptor orn Olfactory Receptor Neuron (ORN) receptor_complex->orn Ion Channel Activation glomerulus Glomerulus orn->glomerulus Signal Transmission pn Projection Neuron glomerulus->pn interneuron Local Interneuron glomerulus->interneuron m_body Mushroom Body pn->m_body Learning & Memory l_horn Lateral Horn pn->l_horn Innate Behavior interneuron->glomerulus Modulation behavior Aversive Behavior m_body->behavior l_horn->behavior

A generalized insect olfactory signaling pathway.

Experimental Workflow for Repellent Discovery and Evaluation

The process of identifying and validating a new biorepellent involves a series of logical steps, from initial screening to formulation and testing.

experimental_workflow start Candidate Compound (e.g., this compound) screen High-Throughput Screening (e.g., Y-tube olfactometer) start->screen dose_response Dose-Response Assays screen->dose_response arm_in_cage Arm-in-Cage Efficacy Testing (Complete Protection Time) dose_response->arm_in_cage formulation Formulation Development (e.g., lotions, sprays) arm_in_cage->formulation field_trials Field Trials (Real-world conditions) formulation->field_trials safety Toxicological & Safety Assessment field_trials->safety registration Regulatory Approval (e.g., EPA) safety->registration end Marketed Biorepellent registration->end

References

An In-depth Technical Guide to the Biosynthesis of Citronellyl Propionate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthetic pathway of citronellyl propionate (B1217596). As this ester is not a direct product of a single, natural metabolic pathway, this document details the distinct biosynthetic routes of its essential precursors, citronellol (B86348) and propionyl-CoA, followed by a thorough examination of the enzymatic synthesis processes that lead to the final product.

Biosynthesis of Precursors

The formation of citronellyl propionate is contingent on the availability of its two primary substrates: the monoterpene alcohol, citronellol, and an activated form of propionic acid, typically propionyl-CoA. The following sections delineate the biosynthetic pathways for each of these crucial precursors.

Biosynthesis of Citronellol

Citronellol is an acyclic monoterpenoid alcohol naturally synthesized in various aromatic plants, including Pelargonium graveolens (geranium) and Rosa spp. (rose).[1][2] Its biosynthesis originates from geranyl diphosphate (B83284) (GPP), a universal precursor for monoterpenes.[2] The pathway can vary between species but generally involves a series of reduction steps.

In many plants, the biosynthesis of citronellol is a multi-step process that begins with the conversion of GPP.[1][2] A key pathway, particularly elucidated in Pelargonium, involves the reduction of citral (B94496) (a mixture of geranial and neral) to citronellal, which is then further reduced to citronellol.[3][4] The enzymes responsible for these reductions are often from the PRISE (progesterone 5β-reductase/iridoid synthase-like enzymes) family, which exhibit stereoselectivity, influencing the final enantiomeric ratio of citronellol.[3][4]

Citronellol_Biosynthesis GPP Geranyl Diphosphate (GPP) Geraniol Geraniol GPP->Geraniol H₂O Geranial Geranial (Citral) Geraniol->Geranial NADP⁺ → NADPH Citronellal (S)-Citronellal Geranial->Citronellal NADPH → NADP⁺ Citronellol Citronellol Citronellal->Citronellol NADPH → NADP⁺ GES Geraniol Synthase (GES) GES->GPP SDR Short-Chain Dehydrogenase/Reductase (SDR) SDR->Geraniol PhCIR Pelargonium Citral Reductase (PhCIR) PhCIR->Geranial CR Citronellal Reductase CR->Citronellal

Biosynthetic pathway of Citronellol from Geranyl Diphosphate (GPP).
Biosynthesis of Propionyl-CoA

Propionyl-CoA is a key intermediate in cellular metabolism and can be synthesized through several pathways. It is not only derived from the catabolism of certain amino acids and odd-chain fatty acids but can also be produced de novo from glucose in engineered microorganisms.[5][6][7]

  • From Amino Acids: The degradation of amino acids such as valine, isoleucine, threonine, and methionine yields propionyl-CoA.[6][7][8]

  • From Odd-Chain Fatty Acids: The β-oxidation of fatty acids with an odd number of carbon atoms results in the production of acetyl-CoA and one molecule of propionyl-CoA.[6][7]

  • Engineered Pathway from Glucose: In metabolically engineered organisms, propionyl-CoA can be synthesized from pyruvate (B1213749), a central glycolytic intermediate. Pyruvate is converted to α-ketobutyrate, which is then transformed into propionyl-CoA by the pyruvate dehydrogenase (PDH) complex.[5]

PropionylCoA_Biosynthesis cluster_sources Precursor Sources cluster_pathway Metabolic Intermediates Amino Acids Valine, Isoleucine, Threonine, Methionine Odd-Chain Fatty Acids Odd-Chain Fatty Acids PropionylCoA Propionyl-CoA Odd-Chain Fatty Acids->PropionylCoA β-oxidation Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis Oxaloacetate Oxaloacetate Pyruvate->Oxaloacetate Pyruvate Carboxylase Threonine_intermediate Threonine Oxaloacetate->Threonine_intermediate Aspartate Pathway alpha_Ketobutyrate α-Ketobutyrate Threonine_intermediate->alpha_Ketobutyrate Threonine Deaminase alpha_Ketobutyrate->PropionylCoA PDH Complex SuccinylCoA Succinyl-CoA (to Krebs Cycle) PropionylCoA->SuccinylCoA Propionyl-CoA Carboxylase & Methylmalonyl-CoA Mutase

Major biosynthetic pathways leading to Propionyl-CoA.

Enzymatic Synthesis of this compound

The synthesis of this compound is achieved through lipase-catalyzed reactions, primarily via direct esterification or transesterification. Lipases are highly efficient biocatalysts for this transformation, often performed in non-aqueous media to shift the reaction equilibrium towards ester formation.

  • Direct Esterification: This reaction involves the direct condensation of citronellol with propionic acid, catalyzed by a lipase (B570770). Water is produced as a byproduct.

  • Transesterification: In this approach, citronellol reacts with a propionate ester (an acyl donor), such as vinyl propionate. This method can be more efficient as it avoids the production of water, which can inhibit lipase activity.[9]

Enzymatic_Synthesis_Workflow cluster_reactants Reactants cluster_process Biocatalytic Process cluster_products Products & Purification Citronellol Citronellol Reaction_Vessel Reaction Vessel (Non-aqueous medium, e.g., n-hexane) Citronellol->Reaction_Vessel Propionate_Donor Propionate Donor (Propionic Acid or Propionate Ester) Propionate_Donor->Reaction_Vessel Product_Mixture Product Mixture Reaction_Vessel->Product_Mixture Incubation (Controlled Temperature & Agitation) Lipase Lipase Catalyst (e.g., Novozym 435) Lipase->Reaction_Vessel Citronellyl_Propionate This compound Product_Mixture->Citronellyl_Propionate Purification (e.g., Chromatography) Byproduct Byproduct (Water or Alcohol) Product_Mixture->Byproduct

General workflow for the lipase-catalyzed synthesis of this compound.
Quantitative Data Summary

The efficiency of this compound synthesis is influenced by several factors, including the choice of lipase, acyl donor, solvent, temperature, and substrate molar ratio. The following tables summarize quantitative data from various studies.

Table 1: Comparison of Lipase Performance in Citronellyl Ester Synthesis

Lipase SourceAcyl DonorSolventTemperature (°C)Reaction Time (h)Conversion/Yield (%)Reference
Candida antarctica (Novozym 435)Propionic AcidHeptane701.5~10 g/L product[10][11]
Candida antarctica (Novozym 435)Vinyl PropionateHeptane70< 0.1 (2 min)~10 g/L product[10][11]
Rhizopus sp.Butyric Acidn-hexane/Solvent-free452495-100
Candida rugosaLauric AcidSolvent-free501095.6[12]
Black Cumin SeedlingGeranyl Acetate (B1210297)n-hexane417276.32[13][14][15]

Table 2: Optimal Reaction Conditions for Citronellyl Ester Synthesis

ParameterOptimal ValueEnzyme/SystemReference
Temperature50 °CCandida rugosa lipase[12]
Substrate Molar Ratio (Acid:Alcohol)1:1Candida rugosa lipase[12]
Enzyme Concentration1250 U/LCandida rugosa lipase[12]
Agitation Speed200 rpmCandida rugosa lipase[12]
Experimental Protocols

This section provides a generalized experimental protocol for the enzymatic synthesis of this compound based on methodologies reported in the literature.[10][11][13]

Objective: To synthesize this compound via lipase-catalyzed esterification.

Materials:

  • Citronellol

  • Propionic acid (for esterification) or Vinyl propionate (for transesterification)

  • Immobilized lipase (e.g., Novozym 435 from Candida antarctica)

  • Organic solvent (e.g., n-hexane or heptane, anhydrous)

  • Screw-capped glass vials or a temperature-controlled reactor

  • Orbital shaker or magnetic stirrer

  • Gas chromatograph with a flame ionization detector (GC-FID) for analysis

  • Internal standard (e.g., hexadecane) for quantification

Protocol:

  • Reactant Preparation: Prepare stock solutions of citronellol and the propionate donor (e.g., propionic acid or vinyl propionate) in the chosen organic solvent. A typical concentration is in the range of 100 mM to 0.25 M.[10][13]

  • Reaction Setup:

    • In a screw-capped vial, add the organic solvent (e.g., 5 mL).

    • Add the substrates, citronellol and the propionate donor, to achieve the desired molar ratio (e.g., an equimolar ratio of 1:1).[12]

    • Add the immobilized lipase. The amount of enzyme is typically between 5% and 10% (w/w) of the total substrate weight.[9]

  • Incubation:

    • Securely cap the vials and place them in an orbital shaker or a reactor with stirring.

    • Incubate the reaction mixture at the optimal temperature (e.g., 40-70°C) with constant agitation (e.g., 150-200 rpm).[10][12]

  • Monitoring the Reaction:

    • At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw a small aliquot (e.g., 100 µL) of the reaction mixture.

    • To stop the reaction in the sample, immediately centrifuge it to separate the immobilized enzyme or dilute it in a cold solvent.

  • Product Analysis and Quantification:

    • Analyze the samples using GC-FID. An internal standard should be added to the samples for accurate quantification.

    • The conversion percentage is calculated by comparing the peak area of the product (this compound) to the initial peak area of the limiting substrate (citronellol).

  • Product Purification (Optional):

    • After the reaction reaches the desired conversion, the immobilized enzyme can be filtered out for reuse.

    • The solvent can be removed under reduced pressure.

    • The resulting crude product can be purified using column chromatography to obtain pure this compound.

Conclusion

The production of this compound is a multi-faceted process that leverages both the natural biosynthetic capabilities of organisms to produce precursors and the catalytic efficiency of enzymes for the final synthesis. While no single organism naturally produces this ester, a combination of metabolic engineering to enhance the production of citronellol and propionyl-CoA, coupled with optimized enzymatic esterification or transesterification, provides a robust and sustainable route for its synthesis. This guide has outlined the core biosynthetic pathways of the precursors and provided a detailed framework, including quantitative data and experimental protocols, for the enzymatic synthesis of this compound, offering valuable insights for researchers and professionals in the field.

References

Methodological & Application

Application Notes & Protocols: Enzymatic Synthesis of Citronellyl Propionate Using Lipase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Citronellyl propionate (B1217596) is a valuable ester widely used in the fragrance, food, and pharmaceutical industries for its characteristic fruity and rosy aroma. Traditional chemical synthesis of this ester often involves harsh conditions and the use of hazardous catalysts. Enzymatic synthesis, employing lipases as biocatalysts, offers a green and highly specific alternative, leading to high-purity products under mild reaction conditions. This document provides detailed protocols for the synthesis of citronellyl propionate using lipase (B570770), focusing on both direct esterification and transesterification methods.

Reaction Principle

The enzymatic synthesis of this compound can be achieved through two primary routes:

  • Direct Esterification: The reaction between citronellol (B86348) and propionic acid, catalyzed by a lipase. Water is produced as a by-product and may need to be removed to drive the reaction towards product formation.

  • Transesterification (Acyl Transfer): The reaction between citronellol and an activated acyl donor, such as vinyl propionate. This method is often faster and can be irreversible, leading to higher conversion rates.[1][2][3]

The lipase-catalyzed reaction typically follows a Ping-Pong Bi-Bi kinetic mechanism.

Experimental Protocols

Herein, we provide detailed protocols for the synthesis of this compound using Novozym® 435, a commercially available immobilized lipase from Candida antarctica B, which has demonstrated high efficiency for this transformation.[1][2][3]

Protocol 1: Direct Esterification of Citronellol with Propionic Acid

This protocol is based on the direct reaction between citronellol and propionic acid.

Materials:

  • Citronellol (≥95% purity)

  • Propionic acid

  • Novozym® 435 (immobilized Candida antarctica lipase B)

  • Heptane (B126788) (or other suitable organic solvent like n-hexane)

  • Molecular sieves (3 Å)

  • Conical flasks or sealed reaction vessels

  • Orbital shaker or magnetic stirrer with heating capabilities

  • Gas chromatograph (GC) for reaction monitoring

Procedure:

  • Reaction Setup: In a conical flask, prepare the reaction mixture by adding citronellol and propionic acid in a 1:1 molar ratio. A typical starting concentration is 100 mM of each substrate in heptane.[1]

  • Solvent Addition: Add a suitable volume of heptane to dissolve the reactants.

  • Water Removal: Add 3 Å molecular sieves (approximately 10 mg/mL of reaction volume) to the mixture to remove the water produced during the esterification, thereby shifting the equilibrium towards the product.[4]

  • Enzyme Addition: Add Novozym® 435 to the reaction mixture. A typical enzyme loading is 5 U/mL of reaction.[1]

  • Incubation: Seal the flask and place it in an orbital shaker set to 150 rpm and 70°C.[1]

  • Reaction Monitoring: Periodically take samples from the reaction mixture and analyze the conversion of citronellol to this compound by gas chromatography (GC).

  • Reaction Termination and Product Purification: Once the desired conversion is achieved (typically >91% after 1.5 hours), terminate the reaction by filtering out the immobilized enzyme.[1][2][3] The enzyme can be washed with solvent and reused.[1][2][3] The solvent can be removed from the filtrate under reduced pressure to obtain the crude this compound, which can be further purified by column chromatography if necessary.

Protocol 2: Transesterification of Citronellol with Vinyl Propionate

This protocol utilizes an activated acyl donor for a more rapid conversion.

Materials:

  • Citronellol (≥95% purity)

  • Vinyl propionate

  • Novozym® 435

  • Heptane (or solvent-free)

  • Conical flasks or sealed reaction vessels

  • Orbital shaker or magnetic stirrer with heating capabilities

  • Gas chromatograph (GC) for reaction monitoring

Procedure:

  • Reaction Setup: In a conical flask, mix citronellol and vinyl propionate. An equimolar ratio is often used.[5] For a solvent-based reaction, a 1:1 molar ratio of 100 mM citronellol can be used in heptane.[1] Solvent-free systems are also highly effective.[5]

  • Enzyme Addition: Add Novozym® 435 to the mixture. A typical enzyme loading is 5 U/mL for a solvent-based reaction.[1]

  • Incubation: Seal the flask and incubate at 70°C with agitation (150 rpm).[1]

  • Reaction Monitoring: Monitor the progress of the reaction by GC. Transesterification is significantly faster than direct esterification, with high conversions achievable in minutes.[1][2][3]

  • Reaction Termination and Product Purification: Once the reaction is complete, separate the immobilized enzyme by filtration for reuse. The product can be purified from the remaining reactants by vacuum distillation or column chromatography.

Data Presentation

The following tables summarize typical quantitative data for the enzymatic synthesis of this compound.

Table 1: Comparison of Esterification and Transesterification for this compound Synthesis

ParameterDirect EsterificationTransesterificationReference
Acyl Donor Propionic AcidVinyl Propionate[1]
Lipase Novozym® 435Novozym® 435[1]
Molar Ratio (Citronellol:Acyl Donor) 1:11:1[1]
Temperature 70°C70°C[1]
Solvent HeptaneHeptane[1]
Conversion >91%~95%[1]
Reaction Time for High Conversion 1.5 hours2 minutes[1][2][3]

Table 2: Influence of Reaction Parameters on Citronellyl Ester Synthesis

ParameterConditionEffect on Conversion/YieldReference
Temperature 20°C - 70°CGenerally, higher temperatures (up to an optimum) increase the reaction rate. An optimum of 70°C has been reported for this compound synthesis.[1][5][6]
Enzyme Candida antarctica lipase B (Novozym® 435)Highly effective, with high conversion rates and reusability for at least 20 cycles.[1][2][3][6]
Solvent Heptane, n-hexane, solvent-freeNon-polar solvents with log P > 3.2 generally give high yields. Solvent-free systems are also highly efficient.[5][6]
Water Content Addition of waterCan decrease the esterification activity of the lipase.[6]

Visualizations

experimental_workflow Experimental Workflow for Enzymatic Synthesis of this compound cluster_prep Reaction Preparation cluster_reaction Enzymatic Reaction cluster_workup Product Isolation reactants Combine Citronellol and Acyl Donor solvent Add Solvent (e.g., Heptane) reactants->solvent water_removal Add Molecular Sieves (for Esterification) solvent->water_removal enzyme Add Immobilized Lipase (Novozym® 435) water_removal->enzyme incubation Incubate with Agitation and Controlled Temperature enzyme->incubation monitoring Monitor Reaction by GC incubation->monitoring filtration Filter to Remove and Recover Enzyme monitoring->filtration Reaction Complete purification Purify Product (e.g., Distillation) filtration->purification characterization Characterize Product (GC-MS, NMR) purification->characterization

Caption: Workflow for lipase-catalyzed synthesis of this compound.

reaction_mechanism Ping-Pong Bi-Bi Mechanism for Lipase-Catalyzed Esterification E Lipase (E) E_Citronellol E-Citronellol Complex E->E_Citronellol + Citronellol E_Acyl Acyl-Enzyme Intermediate (E-Acyl) E_Citronellol->E_Acyl - Water Water Water E_Citronellol->Water E_Acyl_Propionate E-Acyl-Propionate Complex E_Acyl->E_Acyl_Propionate + Propionic Acid E_Product E-Citronellyl Propionate Complex E_Acyl_Propionate->E_Product E_Product->E - this compound CitronellylPropionate This compound E_Product->CitronellylPropionate Citronellol Citronellol Citronellol->E PropionicAcid Propionic Acid PropionicAcid->E_Acyl_Propionate

References

Application Note: Quantitative Analysis of Citronellyl Propionate using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Citronellyl propionate (B1217596) is a fatty alcohol ester recognized for its characteristic fruity and floral aroma, leading to its widespread use in the flavor, fragrance, and cosmetic industries.[1][2] It is also found naturally in various plants, including Cryptomeria japonica and Pelargonium quercifolium.[3] Accurate and reliable quantification of citronellyl propionate is essential for quality control, formulation development, and stability testing in these applications. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique ideal for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound due to its high sensitivity and selectivity.[4][5]

This application note presents a detailed protocol for the quantitative analysis of this compound using GC-MS. The methodology covers sample preparation, instrumental parameters, and data analysis, providing a robust framework for researchers, scientists, and drug development professionals.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the GC-MS analysis of this compound.

ParameterValue
Compound This compound
CAS Number 141-14-0
Molecular Formula C13H24O2
Molecular Weight 212.33 g/mol [2]
Retention Time (RT) Dependent on specific GC conditions
Quantifier Ion (m/z) 69
Qualifier Ions (m/z) 81, 95, 57, 41[3]
Linearity (R²) ≥ 0.998[6][7]
Limit of Quantification (LOQ) To be determined experimentally
Limit of Detection (LOD) To be determined experimentally

Experimental Protocols

Sample Preparation

The appropriate sample preparation technique is crucial for accurate analysis and depends on the sample matrix.[8] Samples should be prepared in clean glass vials to avoid contamination.[8]

a) Liquid Samples (e.g., essential oils, liquid formulations):

  • Dilution: Accurately weigh and dilute the liquid sample in a suitable volatile organic solvent such as hexane, dichloromethane, or methanol.[9][10] A typical concentration for GC-MS analysis is approximately 10 µg/mL.[9]

  • Internal Standard: For accurate quantification, add a known concentration of an internal standard (e.g., a non-interfering ester) to both the sample and calibration standards.

  • Filtration/Centrifugation: If the sample contains particulate matter, centrifuge or filter it through a 0.22 µm syringe filter to prevent contamination of the GC system.[9][10]

  • Transfer: Transfer the final diluted sample to a 1.5 mL glass autosampler vial for analysis.[9]

b) Solid or Semi-Solid Samples (e.g., creams, powders):

  • Dissolution: Dissolve a known amount of the solid or semi-solid sample in a suitable volatile solvent.[10]

  • Extraction (if necessary): For complex matrices, techniques like Solid Phase Microextraction (SPME) or headspace analysis can be employed to isolate the volatile this compound.[8][11]

    • Headspace Analysis: Place the sample in a sealed vial and heat it to allow volatile compounds to partition into the headspace. The headspace gas is then injected into the GC-MS.[8]

    • SPME: Expose a coated fiber to the sample or its headspace to adsorb the analytes. The fiber is then desorbed in the hot GC inlet.[11]

  • Internal Standard & Filtration: Follow steps 2 and 3 from the liquid sample preparation protocol.

  • Transfer: Transfer the prepared sample to an autosampler vial.

GC-MS Instrumentation and Parameters

The following instrumental parameters can be used as a starting point and should be optimized for the specific instrument and application.

ParameterRecommended Setting
Gas Chromatograph Agilent GC System or equivalent
Mass Spectrometer Mass Selective Detector
Column HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column[4]
Injection Mode Split/Splitless
Injection Volume 1 µL
Injector Temperature 280 °C[4]
Carrier Gas Helium
Oven Temperature Program Initial temperature of 70°C for 3 min, ramp at 5°C/min to 100°C, hold for 1 min, then ramp at a faster rate (e.g., 20-120°C/min) to a final temperature of 246-300°C and hold for 3-10 min.[4][6][7]
Transfer Line Temp. 280 °C
Ion Source Temp. 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV[3]
Mass Range 40-450 amu
Scan Mode Full Scan for qualitative analysis, Selected Ion Monitoring (SIM) for quantitative analysis

Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Liquid or Solid Sample Dilution Dilution with Solvent & Internal Standard Addition Sample->Dilution Cleanup Filtration / Centrifugation Dilution->Cleanup Vial Transfer to Autosampler Vial Cleanup->Vial Injection Sample Injection Vial->Injection Separation GC Separation (Capillary Column) Injection->Separation Ionization Ionization (EI) Separation->Ionization Detection Mass Detection (MS) Ionization->Detection PeakID Peak Identification (RT and Mass Spectrum) Detection->PeakID Quant Quantification (Calibration Curve) PeakID->Quant Report Final Report Quant->Report

Caption: Workflow for the GC-MS analysis of this compound.

Data Analysis and Interpretation

  • Peak Identification: Identify the peak corresponding to this compound in the total ion chromatogram by comparing its retention time and mass spectrum with that of a pure standard. The mass spectrum of this compound is characterized by major fragment ions at m/z 69, 81, 95, 57, and 41.[3]

  • Calibration Curve: Prepare a series of calibration standards of known concentrations of this compound with a constant concentration of the internal standard. Plot the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte. The resulting calibration curve should exhibit good linearity (R² ≥ 0.998).[6][7]

  • Quantification: Determine the concentration of this compound in the prepared sample by calculating its peak area ratio relative to the internal standard and interpolating the concentration from the linear regression equation of the calibration curve.[5] Adjust the final concentration based on the initial sample weight and dilution factors used during sample preparation.

Conclusion

This application note provides a comprehensive and reliable GC-MS method for the quantitative analysis of this compound. The detailed protocols for sample preparation and instrumental analysis, combined with a clear data analysis workflow, ensure accurate and reproducible results. This method is well-suited for routine quality control in the flavor and fragrance industries, as well as for research and development applications.

References

Application Notes and Protocols: 1H and 13C NMR Spectral Assignment for Citronellyl Propionate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Citronellyl propionate (B1217596) is a fragrance and flavoring agent with a characteristic fruity-rosy odor. As with any specialty chemical used in consumer products or as a synthetic building block, unambiguous structural confirmation and purity assessment are critical. Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation. This application note provides a detailed protocol for the acquisition of ¹H and ¹³C NMR spectra for citronellyl propionate and a complete assignment of the spectral data.

Chemical Structure and Atom Numbering

The unambiguous assignment of NMR signals is facilitated by a clear and consistent numbering scheme for the atoms in the molecule.

Citronellyl_Propionate_Structure C1 CH₃ (1) C2 CH₂ (2) C1->C2 C3 C=O (3) C2->C3 O4 O (4) C3->O4 O_dummy O_double O C3->O_double C5 CH₂ (5) O4->C5 C6 CH₂ (6) C5->C6 C7 CH (7) C6->C7 C8 CH₂ (8) C7->C8 C14 CH₃ (14) C7->C14 C9 CH₂ (9) C8->C9 C10 C (10) C9->C10 C11 CH (11) C10->C11 C12 CH₃ (12) C10->C12 C13 CH₃ (13) C10->C13 H H

Figure 1: Chemical structure of this compound with atom numbering for NMR assignment.

¹H and ¹³C NMR Spectral Data

The ¹H and ¹³C NMR spectra were acquired in deuterated chloroform (B151607) (CDCl₃) with tetramethylsilane (B1202638) (TMS) as the internal standard.[1]

¹H NMR Spectral Data Summary

The ¹H NMR spectrum of this compound was recorded on a 500 MHz spectrometer.[1] The chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) are in Hertz (Hz).

Atom NumberChemical Shift (δ) ppmMultiplicityIntegrationCoupling Constant (J) Hz
115.09t1H7.0
54.09t2H7.0
22.29q2H7.5
91.98m2H-
121.68s3H-
81.63m1H-
131.60s3H-
61.54m2H-
71.38m1H-
11.14t3H7.5
140.90d3H6.5

Table 1: ¹H NMR spectral data and assignments for this compound.[1]

¹³C NMR Spectral Data Summary

The ¹³C NMR spectrum of this compound was recorded on a 125 MHz spectrometer.[1] The chemical shifts (δ) are reported in parts per million (ppm).

Atom NumberChemical Shift (δ) ppm
3174.4
10131.3
11124.7
562.9
836.9
635.4
729.3
227.6
925.7
1225.4
1419.4
1317.6
19.2

Table 2: ¹³C NMR spectral data and assignments for this compound.[1]

Experimental Protocol: NMR Analysis of this compound

This protocol outlines the procedure for the preparation and analysis of a this compound sample for ¹H and ¹³C NMR spectroscopy.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing and Analysis weigh 1. Weigh Sample (5-25 mg for ¹H, 50-100 mg for ¹³C) dissolve 2. Dissolve in CDCl₃ (approx. 0.7 mL) weigh->dissolve transfer 3. Transfer to NMR Tube dissolve->transfer filter Filter if solids are present dissolve->filter optional instrument 4. Insert into Spectrometer transfer->instrument filter->transfer lock_shim 5. Lock and Shim instrument->lock_shim setup_1h 6. Set up ¹H Experiment lock_shim->setup_1h acquire_1h 7. Acquire ¹H Spectrum setup_1h->acquire_1h setup_13c 8. Set up ¹³C Experiment acquire_1h->setup_13c acquire_13c 9. Acquire ¹³C Spectrum setup_13c->acquire_13c process_fid 10. Fourier Transform acquire_13c->process_fid phase_correct 11. Phase Correction process_fid->phase_correct baseline_correct 12. Baseline Correction phase_correct->baseline_correct calibrate 13. Calibrate to TMS (0 ppm) baseline_correct->calibrate integrate 14. Integrate ¹H Signals calibrate->integrate assign 15. Assign Signals integrate->assign

References

Application Notes and Protocols for Lipase-Catalyzed Transesterification of Citronellol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the enzymatic synthesis of citronellyl esters via transesterification of citronellol (B86348), a valuable process for the food, cosmetic, and pharmaceutical industries.[1][2][3] The use of lipases as biocatalysts offers a green and efficient alternative to chemical synthesis, with mild reaction conditions and high specificity.[4]

Introduction

Citronellyl esters are important fragrance and flavor compounds with various biological properties.[1][2] The lipase-catalyzed transesterification of citronellol offers a sustainable method for their production. This protocol will focus on the use of commercially available and effective lipases for this transformation. Transesterification is often faster than esterification for producing these esters.[1][2][5]

Data Summary

The following tables summarize quantitative data from various studies on the lipase-catalyzed transesterification of citronellol, providing a comparative overview of different reaction conditions and outcomes.

Table 1: Comparison of Different Lipases and Reaction Conditions for Citronellyl Ester Synthesis

Lipase (B570770) SourceAcyl DonorSolventTemperature (°C)Molar Ratio (Citronellol:Acyl Donor)Enzyme LoadingConversion (%)Reaction TimeReference
Novozym® 435 (Candida antarctica lipase B)Vinyl propionateHeptane (B126788)701:15 U/mL~705 min[1][5]
Novozym® 435 (Candida antarctica lipase B)Vinyl laurateHeptane701:15 U/mL~808 min[1][5]
Pseudomonas fluorescens lipaseVinyl acetate (B1210297)Ionic Liquid ([BMIM][NTF2])401:310 mg/mL>996 h[6]
Pseudomonas fluorescens lipaseVinyl acetateHeptane401:410 wt% of alcohol426 h[7]
Black cumin seedling lipaseGeranyl acetaten-Hexane411:10.25 g76.3272 h[3][8][9][10]
Rhizopus sp. lipaseEthyl acetaten-Hexane or solvent-free451:1-5848 h[11]

Table 2: Influence of Acyl Donor on Conversion Rate using Novozym® 435

Acyl Donor (Vinyl Ester)Conversion (%) after 30 min
Propionate>95
Butyrate>95
Hexanoate>95
Octanoate~90
Laurate~85
Myristate~80
Stearate~75
Reaction Conditions: 1:1 molar ratio of citronellol to acyl donor, 100 mM citronellol, 5 U/mL Novozym® 435, heptane as solvent, 150 rpm, and 70°C.[1]

Experimental Protocols

This section provides a detailed methodology for the lipase-catalyzed transesterification of citronellol using Novozym® 435, a widely used and highly efficient immobilized lipase.[1][2][5]

Materials and Reagents
  • (±)-Citronellol (≥95% purity)

  • Acyl donor (e.g., vinyl acetate, vinyl propionate)

  • Immobilized lipase (Novozym® 435 from Candida antarctica)

  • Anhydrous n-heptane (or other suitable organic solvent)

  • Ethanol (for enzyme washing)

  • Standard of the expected citronellyl ester (for analytical purposes)

  • Internal standard for GC analysis (e.g., tetradecane)

Equipment
  • Magnetic stirrer with heating plate

  • Reaction vessel (e.g., screw-capped flask)

  • Thermostat-controlled water bath or oil bath

  • Gas chromatograph with a flame ionization detector (GC-FID) or mass spectrometer (GC-MS)

  • Capillary column suitable for fragrance analysis (e.g., DB-5 or equivalent)

  • Vortex mixer

  • Centrifuge

Experimental Workflow Diagram

Transesterification_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification A Weigh Reactants: Citronellol & Acyl Donor B Add Solvent (e.g., Heptane) A->B C Add Immobilized Lipase (e.g., Novozym® 435) B->C D Incubate with Stirring at Controlled Temperature C->D E Take Aliquots at Time Intervals D->E Monitoring H Product Purification (e.g., Chromatography) D->H After Completion F Filter to Remove Enzyme E->F G GC-MS/FID Analysis F->G PingPong_Mechanism E Free Lipase (E) EA Enzyme-Acyl Donor Complex (EA) E->EA + A EQ Enzyme-Ester Complex (EQ) E->EQ + Q A Acyl Donor (A) (e.g., Vinyl Acetate) EA->E - A F Acyl-Enzyme Intermediate (F) EA->F - P F->EA + P FB Acyl-Enzyme-Citronellol Complex (FB) F->FB + B P First Product (P) (e.g., Vinyl Alcohol) B Citronellol (B) FB->F - B FB->EQ Q Citronellyl Ester (Q) EQ->E - Q EQ->FB

References

Application of Citronellyl Propionate in Controlled-Release Fragrance Systems: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Citronellyl propionate (B1217596) is a widely utilized fragrance ingredient known for its fresh, rosy, and fruity aroma.[1][2][3] Its application in consumer products, from personal care to household cleaners, is often aimed at providing a long-lasting and pleasant scent experience.[4][5] To enhance its performance and longevity, citronellyl propionate can be incorporated into controlled-release systems. These systems protect the volatile fragrance molecule from premature evaporation and degradation, allowing for a sustained release over time or a triggered release in response to specific stimuli. This document provides detailed application notes and protocols for the utilization of this compound in such advanced fragrance delivery systems.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is crucial for designing effective controlled-release systems.

PropertyValueReference
Molecular Formula C₁₃H₂₄O₂[3]
Molecular Weight 212.33 g/mol [6]
Boiling Point 241 - 243 °C[5]
Vapor Pressure 0.007747 mm Hg @ 23°C[3]
Log P (o/w) 4.8[3]
Odor Description Fresh, rose floral, with fruity sweet facets[1][3]
Appearance Colorless clear liquid[1]

Controlled-Release Strategies for this compound

The high hydrophobicity of this compound (Log P = 4.8) makes it an ideal candidate for encapsulation within various matrices. The primary strategies for its controlled release revolve around encapsulation and pro-fragrance systems.

Encapsulation-Based Systems

Encapsulation involves entrapping the fragrance oil within a shell material. This protects the fragrance and controls its release through diffusion, rupture, or changes in the shell's permeability.

This protocol is adapted from methodologies for encapsulating hydrophobic active ingredients.

Materials:

  • This compound

  • Poly(lactic-co-glycolic acid) (PLGA) or other suitable polymer

  • Dichloromethane (DCM) or other volatile organic solvent

  • Poly(vinyl alcohol) (PVA) solution (e.g., 2% w/v in water)

  • Deionized water

  • Magnetic stirrer

  • Homogenizer or sonicator

  • Rotary evaporator

  • Centrifuge

  • Freeze-dryer

Procedure:

  • Organic Phase Preparation: Dissolve a known amount of PLGA and this compound in DCM. The ratio of polymer to fragrance will determine the loading capacity.

  • Aqueous Phase Preparation: Prepare a PVA solution in deionized water.

  • Emulsification: Add the organic phase to the aqueous phase while stirring. Homogenize or sonicate the mixture to form a stable oil-in-water (O/W) emulsion. The size of the microcapsules can be controlled by adjusting the homogenization speed and time.

  • Solvent Evaporation: Stir the emulsion at room temperature for several hours under a fume hood or use a rotary evaporator at reduced pressure to evaporate the DCM. This will cause the polymer to precipitate and form solid microcapsules around the this compound droplets.

  • Microcapsule Collection and Washing: Collect the microcapsules by centrifugation. Wash the collected microcapsules several times with deionized water to remove residual PVA and any unencapsulated fragrance.

  • Drying: Freeze-dry the washed microcapsules to obtain a fine powder.

Characterization:

  • Particle Size and Morphology: Analyze using Scanning Electron Microscopy (SEM).

  • Encapsulation Efficiency (EE) and Loading Capacity (LC):

    • EE (%) = (Weight of encapsulated this compound / Initial weight of this compound) x 100

    • LC (%) = (Weight of encapsulated this compound / Total weight of microcapsules) x 100

    • To determine the amount of encapsulated fragrance, a known weight of microcapsules is dissolved in a suitable solvent (e.g., DCM) to release the this compound, which is then quantified using Gas Chromatography-Mass Spectrometry (GC-MS).

DOT Diagram: Experimental Workflow for Microencapsulation

G cluster_prep Phase Preparation organic_phase Organic Phase (PLGA + this compound in DCM) emulsification Emulsification (Homogenization/Sonication) organic_phase->emulsification aqueous_phase Aqueous Phase (PVA in Water) aqueous_phase->emulsification solvent_evap Solvent Evaporation emulsification->solvent_evap collection Collection & Washing (Centrifugation) solvent_evap->collection drying Drying (Freeze-drying) collection->drying characterization Characterization (SEM, GC-MS) drying->characterization

Caption: Workflow for the preparation of this compound microcapsules.

ParameterTypical RangeFactors Influencing
Encapsulation Efficiency (%) 60 - 90%Polymer type, fragrance:polymer ratio, emulsifier concentration
Loading Capacity (%) 10 - 40%Fragrance:polymer ratio, solubility of fragrance in polymer
Particle Size (µm) 1 - 200 µmHomogenization speed, viscosity of phases
Pro-fragrance Systems

Pro-fragrances are molecules that are chemically modified to be non-volatile and are later converted back to the active fragrance molecule through a specific trigger, such as hydrolysis or enzymatic action. For this compound, which is an ester, a common pro-fragrance strategy is its synthesis from citronellol (B86348) and a propionyl donor, and its subsequent release via hydrolysis.

This protocol outlines a method for the controlled release of the floral-scented citronellol from the less volatile this compound using a lipase (B570770) enzyme. This can be applied in systems where an aqueous environment is present, such as in laundry detergents during the wash cycle.

Materials:

  • This compound

  • Lipase (e.g., from Candida antarctica, Novozym® 435)

  • Phosphate buffer (pH 7.0)

  • Surfactant (e.g., Tween 80) to aid dispersion

  • Magnetic stirrer with temperature control

  • Headspace Solid-Phase Microextraction (HS-SPME) fibers

  • Gas Chromatography-Mass Spectrometry (GC-MS)

Procedure:

  • Reaction Setup: Prepare a buffered solution containing a known concentration of this compound and a surfactant.

  • Enzyme Addition: Add a specific amount of lipase to the solution. The enzyme concentration will influence the rate of hydrolysis.

  • Incubation: Incubate the mixture at a controlled temperature (e.g., 37°C) with constant stirring.

  • Headspace Analysis: At regular time intervals, expose an HS-SPME fiber to the headspace above the reaction mixture to capture the released volatile compounds (citronellol and propionic acid).

  • Quantification: Analyze the adsorbed compounds by GC-MS to quantify the amount of citronellol released over time.

Data Presentation:

The release of citronellol can be plotted as concentration versus time. The initial release rate can be calculated from the linear portion of this curve.

Time (hours)Citronellol Released (µg/mL)
00
1Hypothetical Data
2Hypothetical Data
4Hypothetical Data
8Hypothetical Data
12Hypothetical Data
24Hypothetical Data

DOT Diagram: Enzymatic Release Pathway

G citronellyl_propionate This compound (Pro-fragrance) citronellol Citronellol (Fragrance) citronellyl_propionate->citronellol Hydrolysis water Water water->citronellol lipase Lipase lipase->citronellol propionic_acid Propionic Acid

Caption: Enzymatic hydrolysis of this compound to release citronellol.

Stimuli-Responsive Release Mechanisms

The release of this compound can be tailored to respond to various environmental triggers.

StimulusMechanismApplication Example
pH Change Hydrolysis of ester linkage in pro-fragrances; swelling or dissolution of pH-sensitive polymer shells.Release in acidic or basic environments, such as on the skin or in cleaning products.
Temperature Increased diffusion rate from polymer matrices; phase change of the encapsulating material.Release during clothes drying or in warm environments.
Mechanical Stress Rupture of microcapsule shells.Release from textiles upon friction or from personal care products during application.
Enzymes Enzymatic cleavage of pro-fragrance linkers.Release during washing with enzyme-containing detergents.

Conclusion

The application of this compound in controlled-release fragrance systems offers significant advantages in terms of scent longevity and performance. By selecting the appropriate delivery system—be it encapsulation in polymeric microcapsules or formulation as a pro-fragrance—researchers can design products that deliver a targeted and sustained sensory experience. The protocols and data presented here provide a framework for the development and characterization of such advanced fragrance systems. Further optimization of encapsulation parameters and pro-fragrance design will continue to expand the possibilities for innovative and effective fragrance delivery.

References

Application Notes and Protocols: Evaluating Citronellyl Propionate as a Penetration Enhancer in Transdermal Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Transdermal drug delivery offers a non-invasive route for systemic drug administration, avoiding first-pass metabolism and potentially improving patient compliance.[1][2] However, the formidable barrier of the stratum corneum, the outermost layer of the skin, significantly limits the permeation of most therapeutic agents.[2][3] To overcome this challenge, penetration enhancers are incorporated into topical formulations to reversibly decrease the barrier resistance of the skin.[3][4]

Terpenes, a class of naturally derived compounds, are gaining interest as safe and effective penetration enhancers.[2][5] Citronellyl propionate (B1217596), an ester of citronellol (B86348) and propionic acid, is a fragrance and flavoring agent with a favorable safety profile.[6][7] While direct studies on its penetration-enhancing effects are not extensively documented, its structural similarity to other terpenes and esters that have demonstrated efficacy suggests its potential in transdermal drug delivery.[1][5]

These application notes provide a comprehensive protocol for evaluating the efficacy of Citronellyl propionate as a penetration enhancer for a model drug using in vitro skin permeation studies with Franz diffusion cells.

Quantitative Data Summary

The following table presents hypothetical data from an in vitro skin permeation study to illustrate the potential effects of this compound on the transdermal delivery of a model drug, such as piroxicam (B610120).[8] This data is for illustrative purposes and would need to be confirmed by experimental studies.

FormulationSteady-State Flux (Jss) (µg/cm²/h)Permeability Coefficient (Kp) (cm/h x 10⁻³)Enhancement Ratio (ER)
Control (Model Drug without Enhancer)1.53.01.0
Model Drug + 1% (w/w) this compound4.59.03.0
Model Drug + 3% (w/w) this compound8.216.45.5
Model Drug + 5% (w/w) this compound10.521.07.0

Enhancement Ratio (ER) is calculated as the ratio of the steady-state flux of the drug with the enhancer to that of the control formulation.[8]

Experimental Protocols

In Vitro Skin Permeation Study using Franz Diffusion Cells

This protocol outlines the steps to assess the permeation of a model drug through an excised skin membrane.[9][10]

a. Materials and Reagents:

  • Franz diffusion cells

  • Excised human or animal (e.g., porcine ear) skin[11]

  • Model drug (e.g., piroxicam, ibuprofen)[8][12]

  • This compound

  • Phosphate buffered saline (PBS), pH 7.4

  • Acetonitrile (B52724) (HPLC grade)

  • Phosphoric acid (HPLC grade)

  • Syringes and filters (0.45 µm)

  • High-Performance Liquid Chromatography (HPLC) system with UV detector[10][11]

b. Skin Membrane Preparation: [11]

  • Thaw frozen excised skin at room temperature.

  • Carefully remove any subcutaneous fat and connective tissue.

  • Cut the skin into sections of a suitable size to be mounted on the Franz diffusion cells.

  • The skin thickness can be standardized using a dermatome (e.g., to 500 µm).

c. Franz Diffusion Cell Setup: [9][13]

  • Mount the prepared skin membrane between the donor and receptor chambers of the Franz diffusion cell, ensuring the stratum corneum side faces the donor compartment.

  • Fill the receptor chamber with pre-warmed (37°C) PBS (pH 7.4), ensuring no air bubbles are trapped beneath the skin. The receptor medium should be continuously stirred.

  • Allow the system to equilibrate for at least 30 minutes.

d. Formulation Preparation and Application:

  • Prepare a control formulation containing the model drug in a suitable vehicle (e.g., a hydroalcoholic gel).

  • Prepare test formulations by incorporating varying concentrations of this compound (e.g., 1%, 3%, 5% w/w) into the control formulation.

  • Apply a precise amount of the formulation to the skin surface in the donor chamber.

e. Sampling: [13][14]

  • At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), withdraw a defined volume of the receptor solution from the sampling port.

  • Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed receptor solution to maintain sink conditions.

  • Filter the collected samples and store them at an appropriate temperature until analysis.

f. Sample Analysis (HPLC): [10][11]

  • Prepare a standard curve of the model drug in the receptor solution.

  • Analyze the collected samples using a validated HPLC method to determine the concentration of the model drug. An example of HPLC conditions for piroxicam could be a C18 column with a mobile phase of acetonitrile and water with 0.1% phosphoric acid, and UV detection at an appropriate wavelength.[11]

g. Data Analysis: [9]

  • Calculate the cumulative amount of drug permeated per unit area (µg/cm²) at each time point.

  • Plot the cumulative amount of drug permeated per unit area against time.

  • Determine the steady-state flux (Jss) from the slope of the linear portion of the plot.

  • Calculate the permeability coefficient (Kp) by dividing Jss by the initial drug concentration in the donor compartment.

  • Calculate the Enhancement Ratio (ER) by dividing the Jss of the formulation with this compound by the Jss of the control formulation.

Visualizations

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_skin Skin Membrane Preparation prep_franz Franz Cell Assembly and Equilibration prep_skin->prep_franz prep_formulation Formulation Preparation (with/without this compound) application Apply Formulation to Donor Chamber prep_formulation->application prep_franz->application sampling Collect Samples from Receptor Chamber at Time Intervals application->sampling hplc HPLC Analysis of Samples sampling->hplc data Data Calculation (Flux, Kp, ER) hplc->data

Caption: Experimental workflow for in vitro skin permeation study.

G cluster_enhancer This compound cluster_sc Stratum Corneum cluster_result Outcome enhancer This compound lipids Intercellular Lipid Bilayer enhancer->lipids Interacts with partitioning Altered Drug Partitioning enhancer->partitioning keratin Keratinocytes disruption Disruption of Lipid Order lipids->disruption fluidization Increased Lipid Fluidity disruption->fluidization permeation Enhanced Drug Permeation fluidization->permeation partitioning->permeation

References

High-Performance Liquid Chromatography (HPLC) Method for Purity Testing of Citronellyl Propionate

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed methodology for the determination of purity and the separation of related substances from Citronellyl propionate (B1217596) using High-Performance Liquid Chromatography (HPLC) with a universal detector. Due to the lack of a significant UV chromophore in Citronellyl propionate, this method employs a Charged Aerosol Detector (CAD) for sensitive and universal detection of non-volatile and semi-volatile compounds.

Introduction

This compound (C13H24O2, MW: 212.33 g/mol ) is a widely used fragrance and flavoring agent with a characteristic fresh, fruity, rose-like odor.[1] Ensuring the purity of this compound is critical for its application in consumer products and to meet regulatory standards. This application note describes a robust HPLC method for the quantitative purity assessment of this compound and for the detection of potential impurities.

Since this compound does not possess a suitable chromophore for UV detection, a universal detector is necessary.[2][3][4][5] This method utilizes a Charged Aerosol Detector (CAD), which offers excellent sensitivity for non-chromophoric compounds and is compatible with gradient elution, enabling the separation of a wide range of potential impurities.[6][7] Alternative universal detectors that could be employed include Evaporative Light Scattering Detectors (ELSD) and Refractive Index (RI) detectors.[8][9][10][11][12][13][14][15][16][17] However, RI detectors are generally not compatible with gradient elution, which is often required for effective impurity profiling.

Potential impurities in this compound could include unreacted starting materials such as citronellol (B86348) and propionic acid, as well as isomers and degradation products. The developed HPLC method is designed to effectively separate these related substances from the main analyte peak.

Experimental Protocol

2.1. Instrumentation and Materials

  • HPLC System: A high-performance liquid chromatography system equipped with a binary pump, autosampler, column oven, and a Charged Aerosol Detector (CAD).

  • Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is recommended for the separation of non-polar to moderately polar compounds.

  • Mobile Phase A: Deionized water

  • Mobile Phase B: Acetonitrile

  • Sample Diluent: Acetonitrile

  • This compound Reference Standard: Of known purity.

  • Chemicals: Acetonitrile (HPLC grade), Water (HPLC grade).

2.2. Chromatographic Conditions

The following table summarizes the optimized HPLC conditions for the purity testing of this compound.

ParameterCondition
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient Program 0-5 min: 70% B, 5-20 min: 70-95% B, 20-25 min: 95% B, 25.1-30 min: 70% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector Charged Aerosol Detector (CAD)
CAD Nebulizer Temp. 35 °C
CAD Evaporation Temp. 50 °C
Data Acquisition 30 minutes

2.3. Standard and Sample Preparation

  • Standard Solution (1 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the sample diluent (Acetonitrile).

  • Sample Solution (1 mg/mL): Accurately weigh approximately 25 mg of the this compound sample into a 25 mL volumetric flask. Dissolve and dilute to volume with the sample diluent.

Data Presentation

The purity of the this compound sample is determined by the area percentage method. The following table presents hypothetical data for the analysis of a this compound sample.

Peak IDRetention Time (min)Peak AreaArea %Identification
13.515000.15Propionic Acid (Impurity)
28.250000.50Citronellol (Impurity)
315.699000099.00This compound
418.935000.35Unknown Impurity
Total 1000000 100.00
System Suitability

To ensure the validity of the analytical results, system suitability parameters should be evaluated before sample analysis.

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
Repeatability (RSD%) ≤ 2.0% (for 6 replicate injections of the standard)
Visualization

5.1. Experimental Workflow

The following diagram illustrates the logical workflow of the HPLC purity testing method for this compound.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis prep_std Weigh & Dissolve Reference Standard injection Inject Standard & Sample prep_std->injection Standard Solution prep_sample Weigh & Dissolve Sample prep_sample->injection Sample Solution hplc_system HPLC System Setup (Column, Mobile Phase, etc.) hplc_system->injection separation Chromatographic Separation (Gradient Elution) injection->separation detection Charged Aerosol Detection (CAD) separation->detection integration Peak Integration detection->integration calculation Purity Calculation (% Area) integration->calculation report Generate Report calculation->report

Caption: Workflow for HPLC Purity Analysis of this compound.

References

Application Notes and Protocols for Microwave-Assisted Synthesis of Citronellyl Propionate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the synthesis of citronellyl propionate (B1217596), a valuable fragrance and flavor compound, utilizing microwave-assisted synthesis. Both enzymatic and chemical synthesis routes are presented, offering flexibility in approach depending on the desired outcome and available resources. Microwave irradiation has been shown to significantly accelerate reaction times, improve yields, and promote greener synthesis methodologies compared to conventional heating methods.[1][2][3][4] The protocols outlined below are designed to be a comprehensive guide for researchers in organic synthesis and drug development.

Introduction

Citronellyl propionate is an ester known for its fruity, rosy aroma, making it a desirable component in the fragrance, cosmetic, and food industries.[5] Traditional synthesis methods often involve long reaction times and the use of hazardous solvents. Microwave-assisted organic synthesis (MAOS) offers a rapid, efficient, and environmentally friendly alternative.[1][3][4] The principles of microwave heating involve the direct interaction of microwaves with polar molecules in the reaction mixture, leading to rapid and uniform heating.[1] This technology can be applied to both enzyme-catalyzed and chemically-catalyzed reactions.

Enzymatic synthesis, often utilizing lipases such as Novozym 435, provides high selectivity and mild reaction conditions.[5][6][7][8] Chemical synthesis, on the other hand, can be a more cost-effective approach and can be accelerated significantly under microwave irradiation. This document details protocols for both approaches to synthesize this compound.

Data Presentation

Table 1: Comparison of Synthesis Methods for this compound
ParameterMicrowave-Assisted Enzymatic SynthesisMicrowave-Assisted Chemical Synthesis (Proposed)
Catalyst Immobilized Lipase (B570770) (e.g., Novozym 435)Acid Catalyst (e.g., H₂SO₄) or Lewis Acid
Reactants Citronellol (B86348), Propionic Anhydride (B1165640)/Vinyl PropionateCitronellol, Propionic Acid
Solvent Solvent-free or non-polar solvent (e.g., n-hexane)Solvent-free or high-boiling point solvent
Temperature 50-70°C[6][8]120-150°C[9][10]
Reaction Time 10-30 minutes5-20 minutes[11]
Yield >90%[6]High (expected)
Advantages High selectivity, mild conditions, green chemistryFast, cost-effective catalyst, simple workup
Disadvantages Higher cost of enzyme, potential for enzyme denaturationHarsher conditions, potential for side reactions

Experimental Protocols

Protocol 1: Microwave-Assisted Enzymatic Synthesis of this compound

This protocol is based on the use of an immobilized lipase, such as Novozym 435, which has shown high efficiency in the synthesis of similar esters.[5][6][7][8]

Materials:

  • Citronellol

  • Propionic anhydride or Vinyl propionate

  • Immobilized Lipase (e.g., Novozym 435, Candida antarctica lipase B)[5][6]

  • Solvent (optional, e.g., n-hexane)

  • Microwave reactor vials (10 mL)

  • Magnetic stir bar

Procedure:

  • Reactant Preparation: In a 10 mL microwave reactor vial equipped with a magnetic stir bar, add citronellol and an equimolar amount of propionic anhydride or vinyl propionate.[6]

  • Enzyme Addition: Add the immobilized lipase (e.g., Novozym 435) at a concentration of 5-10% (w/w) of the total reactants.[6]

  • Solvent (Optional): If a solvent is used, add a minimal amount of a non-polar solvent like n-hexane. However, solvent-free conditions are often preferred for green chemistry.[6]

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture under the following conditions:

    • Temperature: 60-70°C[8]

    • Time: 15-30 minutes

    • Stirring: On

  • Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up and Purification:

    • After the reaction is complete, cool the vial to room temperature.

    • Filter the reaction mixture to recover the immobilized enzyme, which can be washed and reused.[8]

    • The crude product can be purified by vacuum distillation or column chromatography on silica (B1680970) gel.[12][13][14]

Protocol 2: Microwave-Assisted Chemical Synthesis of this compound (Proposed)

This protocol is a proposed method based on general procedures for microwave-assisted esterification.[10][11]

Materials:

  • Citronellol

  • Propionic acid

  • Acid catalyst (e.g., concentrated sulfuric acid) or a Lewis acid (e.g., iron(III) nitrate)[6]

  • Microwave reactor vials (10 mL)

  • Magnetic stir bar

  • Sodium bicarbonate solution (saturated)

  • Brine

  • Anhydrous sodium sulfate

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

  • Reactant and Catalyst Preparation: In a 10 mL microwave reactor vial with a magnetic stir bar, combine citronellol and a slight excess of propionic acid (e.g., 1.2 equivalents).

  • Catalyst Addition: Add a catalytic amount of concentrated sulfuric acid (1-2 drops) or a Lewis acid.

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture with the following parameters:

    • Temperature: 120-140°C[10][11]

    • Time: 10-20 minutes[11]

    • Stirring: On

  • Reaction Monitoring: Monitor the reaction progress using TLC or GC.

  • Work-up and Purification:

    • After cooling, dilute the reaction mixture with an organic solvent like diethyl ether.

    • Carefully wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter and concentrate the solution under reduced pressure to obtain the crude product.

    • Purify the crude this compound by vacuum distillation or column chromatography.[12][13][14]

Visualizations

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_reaction Microwave Synthesis cluster_analysis Analysis & Purification reactants Reactants (Citronellol, Propionic Acid/Anhydride) mw_reactor Microwave Reactor Vial reactants->mw_reactor Add catalyst Catalyst (Enzyme or Acid) catalyst->mw_reactor Add mw_irradiation Microwave Irradiation (Temp, Time, Power) mw_reactor->mw_irradiation monitoring Reaction Monitoring (TLC/GC) mw_irradiation->monitoring workup Work-up (Neutralization/Filtration) monitoring->workup Reaction Complete purification Purification (Distillation/Chromatography) workup->purification product This compound purification->product

Caption: Workflow for Microwave-Assisted Synthesis of this compound.

Signaling Pathway Diagram (Illustrative Reaction Scheme)

reaction_scheme Illustrative Reaction Pathway citronellol Citronellol (Alcohol) intermediate Tetrahedral Intermediate citronellol->intermediate prop_acid Propionic Acid/Anhydride (Acyl Donor) prop_acid->intermediate product This compound (Ester) intermediate->product Catalyst (Enzyme/Acid) byproduct Water/Propionic Acid (Byproduct) intermediate->byproduct

References

Application Notes and Protocols: Immobilization of Lipase for Continuous Flow Synthesis of Citronellyl Propionate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the immobilization of lipase (B570770) and its subsequent use in the continuous flow synthesis of Citronellyl propionate (B1217596). Lipase, a versatile enzyme, can be effectively utilized as a biocatalyst for esterification reactions, offering high selectivity and mild reaction conditions. Immobilization of the lipase onto solid supports enhances its stability, reusability, and suitability for continuous manufacturing processes. This guide outlines various immobilization techniques, presents key performance data in structured tables, and provides step-by-step protocols for both enzyme immobilization and continuous flow synthesis. The information is intended to assist researchers in developing efficient and sustainable biocatalytic processes for the production of valuable esters like Citronellyl propionate, which has applications in the fragrance, flavor, and pharmaceutical industries.

Introduction

This compound is an ester known for its fruity and rosy aroma, making it a valuable compound in the flavor and fragrance industry. Traditionally synthesized through chemical methods that often require harsh conditions and produce unwanted by-products, the enzymatic synthesis using lipase offers a greener and more specific alternative.[1] Lipases (triacylglycerol hydrolases, E.C. 3.1.1.3) are highly efficient biocatalysts that can catalyze esterification reactions in non-aqueous media.[2]

To enhance the industrial applicability of lipases, immobilization is a crucial step. Immobilization involves attaching the enzyme to a solid support, which offers several advantages, including increased stability at various temperatures and pH levels, ease of separation from the product stream, and the potential for continuous operation and enzyme reuse.[3][4][5] This leads to more cost-effective and sustainable processes.[6]

This application note details the methodologies for lipase immobilization and its application in a continuous flow packed-bed reactor for the synthesis of this compound. Continuous flow processing offers superior control over reaction parameters, enhanced heat and mass transfer, and higher productivity compared to batch reactors.

Lipase Immobilization Techniques

Several methods can be employed for the immobilization of lipase. The choice of method and support material can significantly impact the enzyme's activity, stability, and loading capacity.[7] Common techniques include physical adsorption, covalent bonding, and entrapment.[4][8]

2.1. Physical Adsorption

This method relies on weak interactions, such as van der Waals forces or hydrogen bonds, between the enzyme and the support.[3] It is a simple and cost-effective technique that generally preserves the enzyme's native structure.

2.2. Covalent Bonding

Covalent bonding involves the formation of a stable chemical bond between the enzyme and the support material.[3] This method provides a very strong attachment, minimizing enzyme leaching. However, it can sometimes lead to a partial loss of enzyme activity if the active site is involved in the binding.

2.3. Entrapment

In this method, the enzyme is physically confined within the pores of a polymeric matrix.[8] This technique protects the enzyme from the bulk environment and can enhance its stability.

Data Presentation: Performance of Immobilized Lipase

The following tables summarize quantitative data on lipase immobilization and the performance of the immobilized enzyme under various conditions.

Table 1: Comparison of Lipase Immobilization Methods

Support MaterialImmobilization MethodLipase SourceEnzyme Loading (mg/g support)Activity Retention (%)Reference
Macroporous Resin NKAAdsorptionCandida rugosa--[9]
Hollow Poly(o-phenylenediamine) MicrospheresCovalent BondingPseudomonas fluorescens--[10]
Magnetic Iron Oxide Nanoparticles (PD-MNPs)Covalent Bonding-429>70% after 21 cycles[11]
Siliceous SupportsCovalent/AdsorptionVarious--[12]
Chitosan BeadsAdsorptionCandida rugosa--[13]
Macroporous Resin & PEGDGEAdsorption & Cross-linkingThermomyces lanuginosus5Enhanced stability[14]
Octyl-agarose beadsInterfacial ActivationCandida antarctica B (CALB)1 - 40-[15]

Table 2: Effect of Immobilization on Lipase Stability

Lipase FormOptimal pHOptimal Temperature (°C)Thermal StabilityReference
Free Candida rugosa Lipase7.037Half-life of 0.71 h at 55°C[13]
Immobilized Candida rugosa Lipase (on Chitosan)6.050Half-life of 1.10 h at 55°C[13]
Free Thermomyces lanuginosus Lipase9.055Activity decreased to 47.55% at 35°C[14]
Immobilized Thermomyces lanuginosus Lipase (on Macroporous Resin)6.0-10.035-65Maintained >80% activity[14]
Free Lipase-40Activity dropped significantly above 40°C[11]
Immobilized Lipase (on PD-MNPs)--Retained 59.3% activity at 60°C[11]

Experimental Protocols

4.1. Protocol 1: Lipase Immobilization by Adsorption on Macroporous Resin

This protocol is a general guideline for the physical adsorption of lipase onto a macroporous resin.

Materials:

Procedure:

  • Resin Preparation: Wash the macroporous resin with ethanol to remove any impurities, followed by thorough rinsing with distilled water until the ethanol is completely removed.

  • Enzyme Solution Preparation: Dissolve a known amount of lipase in the phosphate buffer to create an enzyme solution of a specific concentration (e.g., 10 mg/mL).

  • Immobilization: Add a pre-weighed amount of the prepared resin to the enzyme solution. The ratio of resin to enzyme solution can be optimized, a common starting point is 1:10 (w/v).

  • Incubation: Gently agitate the mixture at a controlled temperature (e.g., 25°C) for a specific duration (e.g., 12-24 hours) to allow for enzyme adsorption.

  • Separation and Washing: Separate the immobilized lipase from the solution by filtration. Wash the immobilized enzyme with phosphate buffer to remove any unbound lipase.

  • Drying and Storage: Dry the immobilized lipase under vacuum or by lyophilization. Store the dried biocatalyst at 4°C until use.

4.2. Protocol 2: Continuous Flow Synthesis of this compound

This protocol describes the synthesis of this compound in a packed-bed reactor using immobilized lipase.

Materials:

  • Immobilized Lipase (e.g., Novozym 435 or lab-prepared immobilized lipase)

  • Citronellol (B86348)

  • Propionic acid (or vinyl propionate for transesterification)

  • Organic solvent (e.g., n-hexane or solvent-free)

  • Continuous flow reactor system (including pump, packed-bed reactor, and back pressure regulator)

Procedure:

  • Reactor Packing: Carefully pack a column reactor of a known volume with a specific amount of the immobilized lipase. Ensure there are no channels or voids in the packed bed.

  • Substrate Solution Preparation: Prepare a solution of citronellol and propionic acid in the desired molar ratio (e.g., 1:1 or 1:1.5) in the chosen solvent. If operating solvent-free, the neat substrates are used.

  • System Setup: Set up the continuous flow system as depicted in the workflow diagram below. Set the desired reaction temperature using a column heater or oven.

  • Reaction Initiation: Pump the substrate solution through the packed-bed reactor at a defined flow rate. The flow rate will determine the residence time of the reactants in the reactor.

  • Sample Collection: Collect the product stream at the reactor outlet at regular intervals.

  • Analysis: Analyze the collected samples using Gas Chromatography (GC) to determine the conversion of citronellol and the yield of this compound.

  • Optimization: Vary the reaction parameters such as temperature, flow rate (residence time), and substrate molar ratio to optimize the synthesis for maximum conversion and productivity.

Table 3: Exemplary Operational Parameters for Continuous Flow Synthesis of this compound

ParameterValueReference
EnzymeNovozym 435 (Candida antarctica lipase B)[16]
Reactor TypePacked-Bed Reactor[17]
SubstratesCitronellol and Vinyl Propionate (Transesterification)[18]
Molar Ratio (Citronellol:Acyl Donor)1:1[18]
SolventHeptane[6]
Temperature70°C[6]
Residence TimeVaried by adjusting flow rate[19]
Conversion>91%[18]

Visualizations

LipaseImmobilizationWorkflow cluster_prep Support Preparation cluster_immob Immobilization cluster_post Post-Immobilization Support Support Material (e.g., Macroporous Resin) Washing Washing & Activation Support->Washing Mixing Mixing & Incubation Washing->Mixing Enzyme Lipase Solution Enzyme->Mixing Filtration Filtration & Washing Mixing->Filtration Drying Drying Filtration->Drying ImmobilizedLipase Immobilized Lipase Drying->ImmobilizedLipase

Caption: Workflow for Lipase Immobilization by Adsorption.

ContinuousFlowSynthesis cluster_input Input cluster_reaction Reaction cluster_output Output & Analysis Substrates Substrate Reservoir (Citronellol & Propionic Acid) Pump HPLC Pump Substrates->Pump Reactor Packed-Bed Reactor (Immobilized Lipase) Pump->Reactor Heater Column Heater BPR Back Pressure Regulator Reactor->BPR Collection Product Collection BPR->Collection Analysis GC Analysis Collection->Analysis

Caption: Continuous Flow Synthesis of this compound.

Conclusion

The immobilization of lipase provides a robust and efficient biocatalyst for the continuous flow synthesis of this compound. The protocols and data presented in this application note offer a comprehensive guide for researchers to develop and optimize their own biocatalytic processes. The use of immobilized enzymes in continuous flow systems represents a significant advancement in sustainable chemical manufacturing, enabling the production of high-value esters with improved efficiency and reduced environmental impact. The reusability of the immobilized lipase, as demonstrated in several studies, further enhances the economic viability of this green technology.[6]

References

Application Note: Headspace GC-MS Analysis of Citronellyl Propionate for Flavor Profiling

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust methodology for the flavor profiling of Citronellyl propionate (B1217596) using static headspace gas chromatography-mass spectrometry (HS-GC-MS). Citronellyl propionate is a widely used fragrance and flavor ingredient known for its characteristic fresh, fruity, and rose-like aroma[1]. Understanding its volatile composition is critical for quality control and product development in the food, beverage, and cosmetic industries[2][3]. This document provides a comprehensive protocol for sample preparation, HS-GC-MS analysis, and data interpretation. The presented workflow is designed for researchers, scientists, and drug development professionals seeking to characterize the flavor and fragrance profile of similar aromatic esters.

Introduction

This compound (3,7-dimethyloct-6-enyl propanoate) is a synthetic flavoring agent and fragrance ingredient valued for its sweet, rosy, and fruity notes[1][4]. Its flavor profile is often described as having floral, green, waxy, and citrus nuances with fruity undertones[1][5]. Applications range from baked goods and beverages to perfumes and personal care products[1][2].

The perceived flavor and aroma of this compound are determined by the composition of its volatile and semi-volatile organic compounds (VOCs and SVOCs). Headspace analysis is an ideal technique for profiling these compounds as it samples the vapor phase in equilibrium with the sample, closely mimicking the process of olfaction[1][6]. Gas chromatography coupled with mass spectrometry (GC-MS) provides the necessary separation and identification capabilities for complex volatile mixtures[7]. This application note outlines a validated static headspace GC-MS method for the comprehensive flavor profiling of this compound.

Experimental Protocol

A detailed protocol for the headspace GC-MS analysis of this compound is provided below.

2.1. Materials and Reagents

  • This compound sample (purity ≥95%)

  • 20 mL headspace vials with magnetic screw caps (B75204) and PTFE/silicone septa

  • Helium (carrier gas), purity ≥99.999%

  • Methanol (optional, for dilution of highly concentrated samples)

2.2. Instrumentation

  • Gas Chromatograph with Mass Spectrometric Detector (GC-MS)

  • Static Headspace Autosampler

  • GC Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column

2.3. Sample Preparation

  • Accurately weigh 1.0 g of the this compound sample directly into a 20 mL headspace vial.

  • Immediately seal the vial with the magnetic screw cap to prevent the loss of volatile compounds.

  • Prepare a blank sample by sealing an empty 20 mL headspace vial.

  • For quantitative analysis, prepare a calibration curve using standard solutions of key analytes in a suitable solvent.

2.4. Headspace GC-MS Parameters

The following table summarizes the optimized instrumental parameters for the analysis.

Parameter Value
Headspace Autosampler
Oven Temperature80°C
Vial Equilibration Time20 minutes
Loop Temperature90°C
Transfer Line Temperature100°C
Injection Volume1 mL
Gas Chromatograph
Inlet Temperature250°C
Split Ratio20:1
Carrier GasHelium
Flow Rate1.0 mL/min (Constant Flow)
Oven Temperature Program50°C (hold 2 min), ramp to 280°C at 10°C/min, hold 5 min
Mass Spectrometer
Ion Source Temperature230°C
Quadrupole Temperature150°C
Ionization ModeElectron Ionization (EI)
Electron Energy70 eV
Mass Scan Rangem/z 40-400

2.5. Data Analysis

  • Identify the volatile compounds by comparing their mass spectra with a reference library (e.g., NIST/Wiley).

  • Confirm the identity of key compounds by comparing their retention times with those of pure standards.

  • Calculate the relative peak area percentage for each identified compound to determine the semi-quantitative composition of the headspace.

Expected Results and Data Presentation

The headspace of this compound is expected to contain the parent ester as the major component, along with other related volatile and semi-volatile compounds that contribute to its overall flavor profile. The following table presents a summary of expected compounds, their typical retention times under the specified GC conditions, and their hypothetical relative peak areas.

Compound Name Retention Time (min) Relative Peak Area (%) Key Mass Fragments (m/z)
Propionic Acid~ 4.5< 145, 74, 29, 27
Citronellol~ 10.21 - 569, 41, 81, 55
Linalool~ 10.8< 171, 93, 41, 55
Citronellyl Acetate~ 12.5< 143, 69, 81, 95
This compound ~ 13.8 > 90 69, 81, 95, 57 [3]
Geranyl Propionate~ 14.2< 269, 81, 41, 57
β-Caryophyllene~ 16.5< 193, 133, 69, 41

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow of the headspace GC-MS analysis of this compound.

experimental_workflow Headspace GC-MS Workflow for this compound Flavor Profiling cluster_prep Sample Preparation cluster_analysis Headspace GC-MS Analysis cluster_data Data Processing A Weigh 1.0g this compound B Place in 20 mL Headspace Vial A->B C Seal Vial Immediately B->C D Equilibrate Vial at 80°C for 20 min C->D E Inject 1 mL of Headspace D->E F Separate Volatiles by GC E->F G Detect and Identify by MS F->G H Identify Peaks using Mass Spectral Library G->H I Calculate Relative Peak Areas H->I J Generate Flavor Profile Report I->J

Caption: Experimental workflow for flavor profiling of this compound.

Conclusion

The static headspace GC-MS method detailed in this application note provides a reliable and reproducible approach for the flavor profiling of this compound. This methodology is crucial for ensuring product quality and consistency in the flavor and fragrance industry. The provided protocol and expected results can serve as a valuable resource for researchers and scientists involved in the analysis of aromatic esters and other volatile flavor compounds. The workflow can be adapted for the analysis of other viscous liquid samples with minimal modification.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Enzymatic Synthesis of Citronellyl Propionate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of citronellyl propionate (B1217596) enzymatic synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for the enzymatic synthesis of citronellyl propionate?

A1: The two main enzymatic routes are direct esterification and transesterification.[1][2] Direct esterification involves the reaction of citronellol (B86348) with propionic acid, producing water as a byproduct.[3] Transesterification uses an ester, such as vinyl propionate or ethyl propionate, as the acyl donor to react with citronellol.[1][4] Transesterification can often achieve higher conversion rates in shorter reaction times compared to direct esterification.[1][5]

Q2: Which enzymes are most effective for this synthesis?

A2: Lipases are the most commonly used enzymes for this reaction. Immobilized Candida antarctica lipase (B570770) B (commonly known as Novozym 435) is frequently reported to be highly efficient, often resulting in high yields (>99%).[4][6] Other lipases, such as those from Rhizomucor miehei, Candida rugosa, and Pseudomonas fluorescens, have also been successfully used.[4][7][8] Immobilized enzymes are generally preferred as they offer better stability, reusability, and easier separation from the reaction mixture.[7][9]

Q3: What is the role of the solvent in the reaction?

A3: The choice of solvent significantly impacts reaction yield. Non-polar, hydrophobic solvents like n-hexane, n-heptane, and isooctane (B107328) are often preferred.[8][10] These solvents help maintain the essential layer of water around the enzyme, which is crucial for its catalytic activity.[10] Hydrophilic solvents, such as acetonitrile, can strip this water layer, leading to enzyme inactivation.[10] Solvent-free systems are also a viable and environmentally friendly option, which can lead to high esterification rates.[6][11]

Q4: How does water content affect the synthesis?

A4: Water content is a critical parameter. While a minimal amount of water is necessary to maintain the enzyme's active conformation, excess water can negatively impact the reaction. In direct esterification, water is a byproduct, and its accumulation can shift the reaction equilibrium backward, favoring hydrolysis and reducing the ester yield.[12][13] The efficiency of esterification can be low if the water content is above 1%.[13] In some cases, adding molecular sieves to remove water can increase the conversion rate.[13] Conversely, for some lipase preparations, a small, controlled amount of added water can enhance activity.[4][11]

Troubleshooting Guide

Issue 1: Low Conversion/Yield

Q: My reaction yield is consistently low. What are the common causes and how can I fix this?

A: Low yield can stem from several factors related to reaction conditions, enzyme activity, and substrate/product inhibition.

  • Suboptimal Reaction Conditions: Ensure all parameters are optimized.

    • Temperature: The optimal temperature can vary. While reactions are often run between 30-50°C, some lipases like Novozym 435 can be effective up to 70°C.[1][4] However, excessively high temperatures can lead to enzyme denaturation.[9]

    • Substrate Molar Ratio: An equimolar ratio of substrates is a common starting point.[1][6] However, using a slight excess of one substrate (often the alcohol, citronellol) can sometimes shift the equilibrium towards the product, increasing conversion. For a similar ester, citronellyl butyrate (B1204436), a citronellol to butyric acid molar ratio of 1.5 resulted in a maximum conversion of 92%.[14]

    • pH: The pH of the enzyme's microenvironment is crucial. For immobilized Candida rugosa lipase, the optimal pH for synthesizing citronellyl butyrate was found to be 9.5.[15]

  • Enzyme Inactivation: The enzyme may have lost activity.

    • Improper Storage/Handling: Always store and handle enzymes according to the manufacturer's specifications.

    • Inhibition by Acyl Donor: Some acyl donors, particularly short-chain acids like acetic or propionic acid, can inhibit lipase activity at high concentrations.[3][16] This can be mitigated by using a fed-batch approach where the acid is added periodically in small amounts.[16]

  • Product Inhibition: The accumulation of this compound or the alcohol byproduct (in transesterification) can inhibit the enzyme.[9][17]

    • In Situ Product Removal (ISPR): Consider using techniques like biphasic systems or adsorption with resins to remove the product from the reaction medium as it is formed.[17]

  • Mass Transfer Limitations: With immobilized enzymes, poor mixing can prevent substrates from reaching the enzyme's active sites.[9]

    • Agitation Speed: Ensure adequate agitation. Speeds of 150-200 rpm are commonly reported.[1][7] Increasing the stirring speed can often overcome these limitations.[9]

Below is a troubleshooting workflow for addressing low yield:

LowYieldTroubleshooting Start Low Citronellyl Propionate Yield CheckConditions Verify Reaction Conditions (Temp, pH, Molar Ratio) Start->CheckConditions CheckEnzyme Assess Enzyme Activity Start->CheckEnzyme CheckInhibition Investigate Inhibition (Substrate/Product) Start->CheckInhibition OptimizeConditions Optimize T, pH, Ratio CheckConditions->OptimizeConditions Suboptimal ReplaceEnzyme Use Fresh/Re-immobilize Enzyme CheckEnzyme->ReplaceEnzyme Inactive FedBatch Implement Fed-Batch Strategy for Acid CheckInhibition->FedBatch Acid Inhibition ISPR Use In Situ Product Removal (ISPR) CheckInhibition->ISPR Product Inhibition End High Yield Achieved OptimizeConditions->End ReplaceEnzyme->End FedBatch->End ISPR->End

Caption: Troubleshooting workflow for low product yield.
Issue 2: Reaction Stalls Prematurely

Q: The reaction starts well but stops before reaching completion. What could be the cause?

A: A premature halt in the reaction often points to enzyme deactivation or equilibrium being reached under unfavorable conditions.

  • Enzyme Deactivation:

    • Thermal Instability: The chosen temperature might be too high for long-term stability, even if it provides a high initial rate. Consider optimizing for a balance between rate and stability.[9]

    • pH Shift: In unbuffered systems, the production or consumption of acidic/basic compounds can shift the pH away from the enzyme's optimum. Ensure the system is adequately buffered if necessary.

  • Byproduct Inhibition/Equilibrium Shift:

    • Water Accumulation (Esterification): As mentioned, water produced during direct esterification can stop the reaction by promoting the reverse (hydrolysis) reaction.[13]

      • Solution: Add molecular sieves or perform the reaction under vacuum to remove water as it forms.

    • Alcohol Accumulation (Transesterification): If using an acyl donor like ethyl propionate, the buildup of the ethanol (B145695) byproduct can inhibit the lipase.

      • Solution: Using vinyl esters (e.g., vinyl propionate) as the acyl donor can circumvent this issue. The vinyl alcohol byproduct tautomerizes to acetaldehyde, which is volatile and does not inhibit the lipase, driving the reaction to completion.[4]

Issue 3: Difficulty in Reusing the Immobilized Enzyme

Q: The activity of my immobilized lipase drops significantly after the first cycle. Why is this happening and how can I improve reusability?

A: A rapid loss of activity upon reuse can be due to enzyme leaching, denaturation, or fouling of the support material.

  • Enzyme Leaching: The enzyme may not be strongly bound to the support.

    • Solution: Covalent immobilization generally provides a stronger attachment than simple adsorption.[7] If using adsorption, optimize conditions like pH, temperature, and contact time during immobilization.

  • Denaturation: Harsh recovery or washing procedures can damage the enzyme.

    • Solution: After the reaction, filter the enzyme and wash it gently with a suitable solvent (e.g., the reaction solvent like hexane) to remove any residual substrates and products before drying and reusing.[18] Avoid extreme temperatures or pH during washing.

  • Support Fouling: The pores of the support material can become blocked by substrates or products.

    • Solution: A thorough but gentle washing step between cycles is crucial. Using a solvent that effectively dissolves all reaction components is key.

Studies have shown that immobilized lipases like Novozym 435 can be successfully recycled for at least 20 cycles with minimal loss of activity under optimal conditions.[1][5]

Data Summary Tables

Table 1: Optimal Conditions for Citronellyl Ester Synthesis using Different Lipases

Enzyme SourceAcyl DonorSolventTemp. (°C)Molar Ratio (Alcohol:Acyl Donor)Yield (%)Time (h)Reference
Candida antarctica (Novozym 435)Propionic AcidHeptane701:1>911.5[1][5]
Candida antarctica (Novozym 435)Vinyl PropionateSolvent-free701:1>99< 0.1[1][6]
Candida rugosa (immobilized)Lauric AcidIso-octane37-89-[8]
Pseudomonas fluorescens (immobilized)Vinyl Acetate (B1210297)-50->992[7]
Black Cumin Seedling LipaseGeranyl Acetaten-Hexane411:176.3272[10][19]
Rhizopus sp.Butyric Acidn-Hexane451:195-10024[2]

Table 2: Effect of Water Content on Esterification Yield

Water Content (% v/v)Effect on EsterificationRecommended ActionReference
< 0.5%Almost no negative effectMaintain low water content[13]
> 1.0%Low esterification efficiencyRemove water (e.g., molecular sieves)[13]
Controlled Addition (e.g., 4 µL)Can improve yield in some systemsOptimize initial water content[11]

Experimental Protocols

Protocol 1: General Procedure for Enzymatic Synthesis of this compound via Transesterification

This protocol is a general guideline based on common lab practices for lipase-catalyzed synthesis.[1][6]

1. Materials:

  • Citronellol
  • Vinyl propionate (acyl donor)
  • Immobilized Lipase (e.g., Novozym 435)
  • Solvent (e.g., n-heptane, or solvent-free)
  • Reaction vessel (e.g., screw-capped flask)
  • Shaking incubator or magnetic stirrer with temperature control
  • Equipment for analysis (e.g., GC-FID, GC-MS)

2. Procedure:

  • To a 50 mL screw-capped flask, add citronellol (e.g., 10 mmol) and the chosen solvent (e.g., 20 mL n-heptane). For a solvent-free system, omit the solvent.
  • Add vinyl propionate in an equimolar ratio to citronellol (e.g., 10 mmol).
  • Pre-heat the mixture to the desired reaction temperature (e.g., 70°C).
  • Add the immobilized lipase (e.g., 5-10% w/w of total substrates).
  • Seal the flask and place it in a shaking incubator set to the reaction temperature and an agitation speed of 150-200 rpm.
  • Monitor the reaction progress by withdrawing small aliquots at regular intervals (e.g., every 15 minutes for the first hour, then hourly).
  • To analyze, filter the enzyme from the aliquot and dilute the sample with the solvent before injecting it into the GC.
  • Once the reaction reaches the desired conversion (or equilibrium), terminate it by filtering the entire reaction mixture to recover the immobilized enzyme.
  • The recovered enzyme can be washed with fresh solvent, dried, and stored for reuse.
  • The liquid product mixture can be purified, typically by removing the solvent under vacuum.

Protocol 2: Covalent Immobilization of Lipase on a Support

This protocol describes a general method for covalent immobilization using glutaraldehyde (B144438) as a cross-linker.[7]

1. Materials:

  • Lipase solution
  • Support material (e.g., hollow poly(o-phenylenediamine) microspheres, Celite)
  • Glutaraldehyde solution (e.g., 2% v/v)
  • Phosphate (B84403) buffer (e.g., pH 7.0)
  • Shaker or rotator

2. Procedure:

  • Support Activation: Suspend the support material in the phosphate buffer. Add the glutaraldehyde solution and agitate gently for a specified time (e.g., 2 hours) at room temperature. This activates the support by introducing aldehyde groups.
  • Washing: After activation, thoroughly wash the support with distilled water to remove any unreacted glutaraldehyde.
  • Immobilization: Add the activated support to a solution of the lipase in phosphate buffer.
  • Incubate the mixture under gentle agitation for a set period (e.g., 2 hours) at a controlled temperature (e.g., 40°C).[7] This allows covalent bonds to form between the enzyme's amine groups and the support's aldehyde groups.
  • Recovery: After incubation, separate the immobilized enzyme from the solution by filtration or centrifugation.
  • Washing: Wash the immobilized enzyme with buffer to remove any unbound lipase.
  • Drying and Storage: Dry the immobilized preparation (e.g., under vacuum or by lyophilization) and store it under recommended conditions (typically cool and dry) until use.

Below is a diagram illustrating the general experimental workflow:

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis PrepEnzyme Prepare Enzyme (Immobilized) ReactionSetup Set up Reaction (Add Substrates, Solvent, Enzyme to Vessel) PrepEnzyme->ReactionSetup PrepSubstrates Prepare Substrates (Citronellol, Acyl Donor) PrepSubstrates->ReactionSetup Incubation Incubate (Controlled Temp & Agitation) ReactionSetup->Incubation Monitoring Monitor Progress (e.g., GC Analysis) Incubation->Monitoring Monitoring->Incubation Termination Terminate Reaction Monitoring->Termination Completion Separation Separate Enzyme (Filtration) Termination->Separation Purification Purify Product (e.g., Vacuum Evaporation) Separation->Purification EnzymeReuse Wash & Dry Enzyme for Reuse Separation->EnzymeReuse Analysis Analyze Final Product (Yield, Purity) Purification->Analysis

Caption: General workflow for enzymatic synthesis.

References

Overcoming substrate inhibition in lipase-catalyzed esterification of citronellol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the lipase-catalyzed esterification of citronellol (B86348). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges during experimentation, with a focus on substrate inhibition.

Troubleshooting Guides

Issue: Low or no conversion of citronellol to its ester.

Possible Cause Troubleshooting Step
Substrate Inhibition High concentrations of citronellol or the acyl donor can inhibit the lipase (B570770). Reduce the initial concentration of the inhibitory substrate. One study found that substrate inhibition was absent when the citronellol concentration was below 500 mmol L−1[1]. Consider a fed-batch approach where the inhibitory substrate is added gradually.
Inactive Enzyme Verify the activity of the lipase. If using a commercial enzyme, check the expiration date and storage conditions. For immobilized lipase, assess its stability and potential deactivation. The stability of immobilized lipase has been shown to be significantly higher than that of the free enzyme[2][3].
Suboptimal Reaction Conditions Optimize reaction parameters such as temperature, pH, and agitation speed. The optimal temperature for the synthesis of citronellyl acetate (B1210297) using Pseudomonas fluorescens lipase was found to be 40°C[1]. For the esterification of citronellol with oleic and stearic acids using Novozym 435®, the best condition was 35°C[4].
Mass Transfer Limitations In solvent-free systems or with immobilized enzymes, ensure adequate mixing to minimize diffusion limitations. Increasing the agitation speed to 200 rpm was found to reduce external diffusion limitations[1].
Presence of Inhibitors in Substrates Ensure the purity of citronellol and the acyl donor, as impurities can inhibit the enzyme.

Issue: Reaction rate decreases significantly over time.

Possible Cause Troubleshooting Step
Product Inhibition The ester product or the co-product (e.g., water in esterification) can inhibit the lipase. Consider in situ product removal (ISPR) techniques. For water removal, the use of molecular sieves has been reported[5].
Enzyme Deactivation The lipase may be losing activity over the course of the reaction due to factors like temperature, pH, or exposure to organic solvents. Consider using an immobilized lipase, which generally offers greater stability[2][3]. One study showed that an immobilized lipase retained 95% of its activity after seven repeated uses, while the free enzyme retained only 70%[3].
Change in pH The production of an acidic co-product can lower the pH of the reaction medium, leading to decreased enzyme activity. Use a buffered system or control the pH during the reaction.

Frequently Asked Questions (FAQs)

Q1: What is substrate inhibition in the context of lipase-catalyzed esterification of citronellol?

A1: Substrate inhibition occurs when either citronellol or the acyl donor binds to the lipase in a non-productive manner at high concentrations, leading to a decrease in the catalytic rate. This can happen through the formation of a dead-end complex with the enzyme[5]. For example, short-chain fatty acids can compete with the alcohol in the second step of the Ping-Pong Bi-Bi mechanism, forming these inhibitory complexes[5].

Q2: What is the optimal molar ratio of citronellol to the acyl donor to avoid substrate inhibition?

A2: The optimal molar ratio can vary depending on the specific lipase, acyl donor, and reaction system (solvent-based or solvent-free). For the esterification of citronellol with various fatty acids catalyzed by Novozym 435®, a molar ratio of 1:1 was found to be optimal[4][5]. However, in some cases, using an excess of one substrate can be beneficial. For the transesterification of citronellol with vinyl acetate, a 1:4 molar ratio of alcohol to vinyl acetate was found to be optimal[6]. It is recommended to perform a preliminary study to determine the optimal ratio for your specific system.

Q3: Is a solvent-free system better for overcoming substrate inhibition?

A3: A solvent-free system can be advantageous as it can lead to higher volumetric productivity and may alter the enzyme's kinetics, potentially reducing substrate inhibition. High conversions of about 90% have been achieved in solvent-free systems for the esterification of citronella essential oil[7][8]. However, mass transfer limitations can be more pronounced in solvent-free systems, requiring efficient mixing[1]. For some substrates with poor miscibility, the use of a solvent is indispensable[4].

Q4: How can I improve the stability of the lipase to maintain its activity for longer?

A4: Enzyme immobilization is a highly effective strategy to enhance the operational stability of lipases. Immobilized lipases can be easily recovered and reused for multiple cycles with minimal loss of activity[3][9]. For instance, Novozym® 435 has been successfully used for more than 20 cycles in the production of citronellyl propionate[9]. The choice of the immobilization support and method is crucial for preserving the enzyme's activity.

Q5: Can the acyl donor also cause substrate inhibition?

A5: Yes, the acyl donor, particularly at high concentrations, can also inhibit the lipase. Some kinetic studies have shown inhibition by the acyl donor in transesterification reactions[6]. It is important to evaluate the effect of the concentration of both substrates on the reaction rate.

Data Presentation

Table 1: Effect of Substrate Molar Ratio on Conversion Rate in Lipase-Catalyzed Esterification of Citronellol.

LipaseAcyl DonorMolar Ratio (Citronellol:Acyl Donor)SolventTemperature (°C)Conversion Rate (%)Reference
Novozym 435®Oleic Acid1:1Solvent-free35~90-100 (in 4h)[4]
Novozym 435®Stearic Acid1:1Heptane35~80-90 (in 4h)[4]
Novozym 435®Various Fatty Acids (C3-C18)1:1n-Heptane70>95 (in 6h)[5]
Pseudomonas fluorescens lipaseVinyl Acetate1:4Ethyl Acetate40~42 (in 6h)[6]

Table 2: Performance of Immobilized vs. Free Lipase in Citronellyl Acetate Synthesis.

Lipase TypeSupportReactionReusability (after 7 cycles)Storage Stability (after 56 days at RT)Reference
Immobilized P. fluorescensPoly(o-phenylenediamine)Transesterification95% residual activity60% original viability[3]
Free P. fluorescens-Transesterification70% residual activity31% original viability[3]

Experimental Protocols

Protocol 1: Screening for Optimal Substrate Molar Ratio

  • Reaction Setup: Prepare a series of vials or small reactors.

  • Enzyme Addition: To each vial, add a fixed amount of lipase (e.g., 5 U/mL of reaction volume of Novozym® 435)[5].

  • Substrate Addition:

    • Keep the concentration of citronellol constant (e.g., 100 mM)[5].

    • Vary the molar ratio of the acyl donor (e.g., 0.5:1, 1:1, 2:1, 4:1 relative to citronellol).

  • Solvent Addition: Add a suitable solvent (e.g., n-heptane) to a final volume. If conducting a solvent-free reaction, omit this step.

  • Incubation: Incubate the reactions at a constant temperature (e.g., 70°C) with agitation (e.g., 150 rpm)[5].

  • Sampling and Analysis: Withdraw aliquots at regular time intervals (e.g., 1, 2, 4, 6 hours). Analyze the samples by gas chromatography (GC) to determine the conversion of citronellol to the corresponding ester.

  • Data Interpretation: Plot the conversion rate against the molar ratio to identify the optimal condition that provides the highest conversion without significant inhibition.

Protocol 2: Comparing Solvent vs. Solvent-Free System

  • Reaction Setup: Prepare two sets of reaction vessels.

  • Enzyme Addition: Add the same amount of lipase to all vessels.

  • Substrate Addition: Add the optimal molar ratio of citronellol and acyl donor (determined from Protocol 1) to all vessels.

  • System Variation:

    • Set 1 (Solvent System): Add a solvent (e.g., n-heptane) to the desired concentration.

    • Set 2 (Solvent-Free System): Do not add any solvent.

  • Incubation: Incubate both sets under the same conditions of temperature and agitation.

  • Sampling and Analysis: Monitor the reactions over time by GC analysis.

  • Data Comparison: Compare the initial reaction rates and final conversions between the two systems to determine the most effective approach. For the synthesis of citronellyl oleate, higher yields were obtained in the absence of organic solvents[4].

Visualizations

EsterificationWorkflow cluster_prep Reaction Preparation cluster_reaction Esterification Reaction cluster_analysis Analysis cluster_troubleshooting Troubleshooting cluster_solutions Potential Solutions prep_reagents Prepare Substrates (Citronellol & Acyl Donor) mix Combine Reactants & Enzyme prep_reagents->mix prep_enzyme Prepare Lipase (Free or Immobilized) prep_enzyme->mix incubate Incubate (Temp & Agitation) mix->incubate sample Take Aliquots incubate->sample gc_analysis GC Analysis sample->gc_analysis data Determine Conversion gc_analysis->data low_conversion Low Conversion? data->low_conversion optimize_ratio Optimize Molar Ratio low_conversion->optimize_ratio Yes change_system Solvent vs. Solvent-Free low_conversion->change_system Yes immobilize Immobilize Enzyme low_conversion->immobilize Yes

Caption: Experimental workflow for lipase-catalyzed esterification of citronellol.

PingPongMechanism E Lipase (E) EA E-Acyl Donor Complex E->EA + Acyl Donor (A) E_I_deadend Dead-end Complex (E-Inhibitor) E->E_I_deadend F_P Acyl-Enzyme Intermediate (F) + H2O (P) EA->F_P FB F-Citronellol Complex F_P->FB + Citronellol (B) E_Q Lipase (E) + Citronellyl Ester (Q) FB->E_Q

Caption: Ping-Pong Bi-Bi mechanism with competitive substrate inhibition.

References

Side-product formation in the chemical synthesis of Citronellyl propionate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chemical synthesis of Citronellyl Propionate (B1217596).

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of citronellyl propionate via Fischer-Speier esterification, a common acid-catalyzed method.

Observation ID Problem Potential Causes Recommended Solutions
TSG-01 Low yield of this compound 1. Incomplete reaction: The Fischer esterification is an equilibrium reaction. Water, a byproduct, can hydrolyze the ester back to the starting materials. 2. Suboptimal reaction temperature: The reaction rate may be too slow at lower temperatures, while side reactions may be favored at excessively high temperatures. 3. Insufficient catalyst: The amount of acid catalyst may not be enough to effectively protonate the carboxylic acid. 4. Loss of volatile reactants or product: Citronellol (B86348) and propionic acid can be volatile, and the product may also be lost during workup if not handled carefully.1. Remove water: Use a Dean-Stark apparatus during the reaction to azeotropically remove water as it is formed. Alternatively, use a drying agent. 2. Optimize temperature: Maintain a gentle reflux. The ideal temperature will depend on the solvent used. 3. Adjust catalyst concentration: A typical catalytic amount of a strong acid like sulfuric acid or p-toluenesulfonic acid is sufficient. 4. Use a condenser: Ensure a properly functioning condenser is used to prevent the loss of volatile compounds. Be cautious during the workup and extraction phases to minimize product loss.
TSG-02 Presence of unreacted Citronellol and/or Propionic Acid in the final product 1. Incomplete reaction: As mentioned in TSG-01, the reaction may not have reached completion due to equilibrium limitations. 2. Incorrect stoichiometry: An improper molar ratio of reactants can leave the excess reactant unconsumed.1. Drive the equilibrium: Use an excess of one reactant (usually the less expensive one, propionic acid in this case) to shift the equilibrium towards the product. 2. Purification: Unreacted starting materials can be removed through careful distillation or column chromatography. A wash with a mild base (e.g., sodium bicarbonate solution) can remove unreacted propionic acid.
TSG-03 Formation of a significant amount of cloudy/milky appearance in the reaction mixture Dehydration of Citronellol: The acidic catalyst and heat can cause the dehydration of citronellol, leading to the formation of terpene hydrocarbons like citronellene. These are often insoluble in the reaction medium, causing a cloudy appearance.1. Control temperature: Avoid excessive heating, as higher temperatures promote dehydration. 2. Use a milder catalyst: Consider using a solid acid catalyst or a Lewis acid which might be less prone to causing dehydration. 3. Minimize reaction time: Prolonged reaction times can increase the extent of side reactions. Monitor the reaction progress (e.g., by TLC or GC) and stop it once a satisfactory conversion is achieved.
TSG-04 Presence of unexpected peaks in GC-MS analysis, potentially indicating isomers Isomerization of Citronellol: The acidic conditions can cause the isomerization of the double bond in citronellol, leading to the formation of isomers like geraniol (B1671447). This will result in the formation of the corresponding propionate ester (geranyl propionate).1. Use a non-isomerizing catalyst: If isomer formation is a significant issue, explore the use of milder catalysts that are less likely to cause isomerization. 2. Optimize reaction conditions: Lower temperatures and shorter reaction times can help minimize isomerization. 3. Purification: Isomers can be difficult to separate due to similar boiling points. Fractional distillation or preparative chromatography may be necessary.

Frequently Asked Questions (FAQs)

Q1: What are the most common side-products in the chemical synthesis of this compound?

A1: The most common side-products in the acid-catalyzed synthesis of this compound include:

  • Unreacted starting materials: Citronellol and propionic acid.

  • Water: A direct byproduct of the esterification reaction.

  • Citronellene: Formed from the acid-catalyzed dehydration of citronellol.

  • Isomers of this compound: Such as geranyl propionate, resulting from the isomerization of citronellol to geraniol under acidic conditions.

Q2: How can I monitor the progress of the reaction?

A2: The reaction progress can be monitored using analytical techniques such as:

  • Thin Layer Chromatography (TLC): To qualitatively observe the disappearance of the starting materials and the appearance of the product.

  • Gas Chromatography (GC): To quantitatively determine the conversion of citronellol and the formation of this compound and other byproducts. A GC-MS can be used to identify the different components in the reaction mixture.

Q3: What is a typical work-up procedure for the synthesis of this compound?

A3: A general work-up procedure involves:

  • Cooling the reaction mixture to room temperature.

  • Diluting the mixture with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Washing the organic layer with water to remove the excess acid catalyst and any water-soluble byproducts.

  • Washing with a saturated sodium bicarbonate solution to neutralize any remaining acid and remove unreacted propionic acid.

  • Washing with brine (saturated NaCl solution) to remove residual water.

  • Drying the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate (B86663) or magnesium sulfate).

  • Filtering off the drying agent and concentrating the solvent under reduced pressure to obtain the crude product.

  • Further purification by distillation under reduced pressure or column chromatography.

Q4: What are the key safety precautions to take during the synthesis?

A4: Key safety precautions include:

  • Working in a well-ventilated fume hood.

  • Wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Handling strong acids like sulfuric acid with extreme care.

  • Being aware of the flammability of organic solvents.

  • Properly disposing of chemical waste according to institutional guidelines.

Quantitative Data

The following table summarizes the expected product and side-product distribution in a typical Fischer esterification of citronellol with propionic acid under acidic catalysis. Please note that these values are estimates and can vary significantly depending on the specific reaction conditions.

Compound Typical Percentage (%)
This compound70 - 85
Unreacted Citronellol5 - 15
Unreacted Propionic Acid5 - 10
Citronellene (Dehydration Product)1 - 5
Geranyl Propionate (Isomerization Product)1 - 3

Experimental Protocols

Key Experiment: Synthesis of this compound via Fischer Esterification

This protocol describes a standard laboratory procedure for the synthesis of this compound using an acid catalyst.

Materials:

  • Citronellol (1 equivalent)

  • Propionic acid (1.5 equivalents)

  • Concentrated sulfuric acid (catalytic amount, e.g., 0.05 equivalents)

  • Toluene (or another suitable solvent for azeotropic removal of water)

  • Diethyl ether (for extraction)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate

Apparatus:

  • Round-bottom flask

  • Dean-Stark apparatus

  • Condenser

  • Heating mantle with a magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer, add citronellol, propionic acid, and toluene.

  • Carefully add the catalytic amount of concentrated sulfuric acid to the mixture.

  • Assemble the Dean-Stark apparatus and condenser on top of the flask.

  • Heat the mixture to reflux and continue heating until the theoretical amount of water has been collected in the Dean-Stark trap.

  • Allow the reaction mixture to cool to room temperature.

  • Transfer the mixture to a separatory funnel and dilute with diethyl ether.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter the mixture to remove the drying agent.

  • Remove the solvent using a rotary evaporator to obtain the crude this compound.

  • Purify the crude product by vacuum distillation.

Visualizations

Chemical_Synthesis_Pathway Citronellol Citronellol CitronellylPropionate This compound Citronellol->CitronellylPropionate + H2SO4 - H2O Citronellene Citronellene (Dehydration) Citronellol->Citronellene + H2SO4 (Heat) GeranylPropionate Geranyl Propionate (Isomerization) Citronellol->GeranylPropionate + H2SO4 (Isomerization) PropionicAcid Propionic Acid PropionicAcid->CitronellylPropionate + H2SO4 - H2O CitronellylPropionate->Citronellol + H2O (Hydrolysis) CitronellylPropionate->PropionicAcid + H2O (Hydrolysis) Water Water

Caption: Reaction pathway for the acid-catalyzed synthesis of this compound.

Troubleshooting_Workflow Start Start Synthesis CheckYield Low Yield? Start->CheckYield CheckPurity Impurities Present? CheckYield->CheckPurity No Equilibrium Drive Equilibrium (Remove H2O, Excess Reactant) CheckYield->Equilibrium Yes AnalyzeImpurities Identify Impurities (GC-MS) CheckPurity->AnalyzeImpurities Yes End Pure Product CheckPurity->End No OptimizeConditions Optimize Temp. & Time Equilibrium->OptimizeConditions OptimizeConditions->CheckYield Purification Purification (Distillation, Chromatography) Purification->End Dehydration Dehydration Issue? (Cloudy Mixture) AnalyzeImpurities->Dehydration Isomerization Isomerization Issue? (Unexpected GC Peaks) Dehydration->Isomerization No ControlTemp Control Temperature Dehydration->ControlTemp Yes Isomerization->Purification No MilderCatalyst Use Milder Catalyst Isomerization->MilderCatalyst Yes ControlTemp->MilderCatalyst MilderCatalyst->Start

Caption: A logical workflow for troubleshooting common issues in this compound synthesis.

Technical Support Center: Optimizing Novozym 435-Catalyzed Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize reaction conditions for Novozym 435-catalyzed synthesis.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during experiments using Novozym 435.

ProblemPotential Cause(s)Suggested Solution(s)
Low or no enzyme activity Inappropriate Solvent: Polar solvents can strip essential water from the enzyme, leading to inactivation.[1] Short-chain alcohols may also cause conformational changes, leading to activity loss.[2]- Use hydrophobic/non-polar organic solvents.[1][3] - If a polar solvent is necessary, consider using deep eutectic solvents (DES) which have been shown to maintain enzyme stability.[1][4] - Avoid or minimize the use of short-chain alcohols like ethanol, which can also dissolve the enzyme's support matrix.[2][5]
Sub-optimal Temperature: The reaction temperature is outside the optimal range for Novozym 435 activity.- The optimal temperature for Novozym 435 is typically between 30°C and 60°C.[6] However, for some reactions, it can be as high as 90°C.[7][8] - It is recommended to perform a temperature optimization study for your specific reaction.[7][9]
Enzyme Denaturation: High temperatures can cause irreversible denaturation of the enzyme.[7]- While Novozym 435 is heat-tolerant up to 70-80°C, for optimal productivity and to avoid thermal inactivation, it is recommended to operate in the 40–60 °C range.[10]
Mass Transfer Limitations: Diffusion of substrates to the enzyme's active site within the support matrix is hindered.[6][11]- Increase agitation speed to reduce external mass transfer limitations.[6] - Consider using a smaller particle size of the immobilized enzyme if internal mass transfer is a suspected issue, though this can also lead to practical problems like reactor blockage.[12][13]
Decreased enzyme activity upon reuse Enzyme Leaching/Desorption: The enzyme detaches from the support, especially at high temperatures or in the presence of certain organic solvents or detergents.[9][12][14]- Consider coating Novozym 435 with silicone or crosslinking the enzyme to the support for improved stability.[12][14] - Operate at a moderate temperature to minimize desorption.
Support Fouling: Accumulation of hydrophilic by-products (e.g., glycerol, water) on the support can inhibit the enzyme.[12][14]- Wash the enzyme with a suitable solvent (e.g., tert-butanol) between cycles to remove adsorbed residues.[15]
Mechanical Fragility: The acrylic resin support can break down with vigorous stirring, leading to smaller particles and potential reactor clogging.[12][14]- Use moderate agitation speeds. - Consider chemical modifications to the support to enhance its mechanical resistance.[13]
Low reaction yield Substrate Inhibition: High concentrations of either the acyl donor or the nucleophile can inhibit the enzyme.[6][16]- Optimize the molar ratio of the substrates. A preliminary kinetic study can help identify inhibitory effects.[6]
Unfavorable Equilibrium: The reverse reaction (hydrolysis) may be favored, especially if water is produced and accumulates.- Remove water from the reaction medium as it is formed, for example, by using molecular sieves, vacuum, or nitrogen sparging.[9][10]
Inconsistent results Support Dissolution: Certain organic solvents, such as ethanol, can dissolve the polymethylmethacrylate (PMMA) support of Novozym 435.[2][5][12]- Avoid solvents known to dissolve PMMA. Refer to solvent compatibility charts for acrylic resins.

Frequently Asked Questions (FAQs)

Enzyme Characteristics and Handling

Q1: What is Novozym 435? A: Novozym 435 is a commercially available immobilized lipase (B570770) B from Candida antarctica (CALB). The enzyme is physically adsorbed onto a macroporous acrylic resin (Lewatit VP OC 1600), which is composed of poly(methyl methacrylate) cross-linked with divinylbenzene.[14][16][17][18]

Q2: What is the optimal temperature for Novozym 435? A: The optimal temperature for Novozym 435 activity is generally in the range of 30-60°C.[6] However, the enzyme is known to be heat-tolerant, with maximum activity observed between 70-80°C in some cases.[10] For prolonged operational stability, it is often recommended to conduct reactions at temperatures between 40-60°C.[10] Exceeding the optimal temperature can lead to irreversible thermal denaturation and loss of activity.[7]

Q3: How should I store Novozym 435? A: Novozym 435 should be stored in a dry place, protected from the sun, at a temperature between 0–25 °C (32–77 °F) in its unopened original packaging.[10]

Reaction Optimization

Q4: Which solvents are best for Novozym 435-catalyzed reactions? A: Novozym 435 generally shows higher activity and stability in hydrophobic, non-polar organic solvents like hexane.[3] Polar solvents, especially short-chain alcohols like ethanol, can strip the essential water layer from the enzyme, leading to deactivation, and may even dissolve the resin support.[1][2][19] If solubility requires a more polar medium, tert-butanol (B103910) is often a suitable choice.[20] Deep eutectic solvents (DES) are also emerging as a viable alternative.[1][4]

Q5: How does the water content affect the reaction? A: A small amount of water is essential for maintaining the catalytic activity of lipases. However, in synthesis reactions like esterification, water is a byproduct. Its accumulation can shift the reaction equilibrium towards hydrolysis, thereby reducing the product yield.[9] It is often beneficial to remove water as it is formed, for instance, by using molecular sieves.[9]

Q6: Can Novozym 435 be reused? A: Yes, one of the key advantages of using an immobilized enzyme like Novozym 435 is its reusability.[21] However, its operational stability can be affected by factors such as temperature, solvent, and mechanical stress.[12][14] After several cycles, a decrease in activity may be observed due to enzyme leaching, support fouling, or mechanical degradation.[12][14][22]

Q7: How can I regenerate deactivated Novozym 435? A: Deactivated Novozym 435 can sometimes be regenerated. One reported method involves incubating the deactivated enzyme in soybean oil, 2-butanol, or tert-butanol.[23] Washing with solvents like tert-butanol can also help remove inhibitory substances that may have adsorbed onto the support.[15]

Experimental Protocols & Data

Determining Optimal Temperature

Objective: To identify the temperature at which Novozym 435 exhibits the highest activity for a specific reaction.

Methodology:

  • Set up a series of identical reactions in parallel.

  • Equilibrate each reaction vessel to a different temperature (e.g., in 5°C or 10°C increments, such as 30, 40, 50, 60, 70°C).

  • Initiate the reaction by adding a pre-weighed amount of Novozym 435 to each vessel.

  • Take samples at regular time intervals.

  • Analyze the samples using an appropriate technique (e.g., GC, HPLC) to determine the concentration of the product or the consumption of the substrate.

  • Calculate the initial reaction rate at each temperature.

  • Plot the initial reaction rate as a function of temperature to determine the optimum.

Data Summary: Effect of Temperature on Novozym 435 Catalysis

ReactionSubstratesSolventTemperature (°C)ObservationReference
EsterificationLauric acid, n-butanolHexane35-55Conversion increased with temperature, reaching a plateau at 45-55°C.[24]
Esterification(R,S)-Flurbiprofen, various alcoholsDichloropropane, MTBE, etc.20-45The optimal temperature range was found to be 37-45°C.[9]
EsterificationPhenethyl alcohol, formic acid-30-70The highest conversion was achieved at 60°C.[25]
EsterificationGlycerol, ibuprofenSolvent-free50-80Initial reaction rate increased with temperature.
Benzyl Benzoate SynthesisBenzyl alcohol, benzoic anhydridetert-butanol40, 60Higher temperature (60°C) led to greater conversion.[20]
Solvent Selection

Objective: To select a solvent that maximizes Novozym 435 activity and stability.

Methodology:

  • Choose a range of solvents with varying polarities (e.g., hexane, toluene, tert-butanol, acetonitrile).

  • Set up identical reactions in each of the selected solvents.

  • Maintain a constant temperature, substrate concentration, and enzyme loading.

  • Monitor the reaction progress over time by analyzing samples.

  • Compare the initial reaction rates and final conversions to identify the most suitable solvent.

Data Summary: Effect of Solvent on Novozym 435 Stability and Activity

SolventObservationReference
EthanolCaused a 35% loss of activity after 10 hours. Can dissolve the PMMA support.[2][19]
Iso-octaneLed to a gradual increase in lipase activity.[19]
n-hexane, cyclohexaneEnhanced lipase activity by 1.2 and 1.3-fold, respectively.[1]
Dichloromethane, Dichloroethane, Dichloropropane, Methyl tert-butyl ether (MtBE)All were effective for the enantioselective esterification of (R,S)-flurbiprofen, with dichloropropane showing the highest conversion after 20h.[9]
Deep Eutectic Solvents (DES)Can be a good alternative to conventional organic solvents, with the potential to increase enzyme selectivity.[1]

Visualizations

Experimental_Workflow_Temperature_Optimization cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis cluster_result Result start Start setup Set up Parallel Reactions start->setup temp_control Equilibrate to Assigned Temperatures (30, 40, 50, 60, 70°C) setup->temp_control add_enzyme Add Novozym 435 temp_control->add_enzyme sampling Sample at Regular Time Intervals add_enzyme->sampling analyze Analyze Samples (GC/HPLC) sampling->analyze calculate Calculate Initial Reaction Rates analyze->calculate plot Plot Rate vs. Temp calculate->plot optimum Determine Optimal Temperature plot->optimum

Caption: Workflow for Determining the Optimal Reaction Temperature.

Troubleshooting_Logic cluster_checks Initial Checks cluster_solutions_temp Temperature Solutions cluster_solutions_solvent Solvent Solutions cluster_solutions_reuse Reuse Solutions start Low Reaction Yield/ Activity check_temp Is Temperature Optimal? start->check_temp check_solvent Is Solvent Appropriate? start->check_solvent check_reuse Is Enzyme Reused? start->check_reuse adjust_temp Adjust to 40-60°C check_temp->adjust_temp No change_solvent Switch to Hydrophobic Solvent (e.g., Hexane) check_solvent->change_solvent No check_leaching Check for Leaching/ Fouling check_reuse->check_leaching Yes end Improved Yield adjust_temp->end change_solvent->end wash_enzyme Wash Enzyme Between Cycles check_leaching->wash_enzyme wash_enzyme->end

Caption: Logical Flow for Troubleshooting Low Reaction Yield.

References

Technical Support Center: Biocatalytic Production of Citronellyl Propionate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for challenges encountered during the biocatalytic synthesis of citronellyl propionate (B1217596), with a special focus on scaling up the process.

Frequently Asked Questions (FAQs) - Lab-Scale Synthesis

Q1: My citronellyl propionate synthesis is showing low conversion. What are the common causes?

A1: Low conversion rates in the biocatalytic synthesis of this compound at the lab scale can be attributed to several factors. These include suboptimal reaction conditions such as temperature and pH, issues with the enzyme's concentration, stability, or inhibition, problems related to substrate or product concentration and solubility, and mass transfer limitations. A systematic evaluation of these parameters is essential for improving the reaction yield.

Q2: Which lipase (B570770) is most effective for this compound synthesis?

A2: Several lipases have demonstrated high efficacy in synthesizing citronellyl esters. Candida antarctica lipase B (CALB), often in its immobilized form as Novozym® 435, is widely reported to catalyze these reactions with high conversion rates.[1][2][3] Other lipases, such as those from Candida rugosa and Pseudomonas fluorescens, have also been used successfully.[4][5][6][7] The choice of lipase can be influenced by the specific reaction conditions, such as the solvent and the acyl donor.

Q3: What is the optimal temperature for the reaction?

A3: The optimal temperature for lipase-catalyzed synthesis of citronellyl esters typically falls between 40°C and 60°C.[7] For instance, the synthesis of citronellyl acetate (B1210297) using Pseudomonas fluorescens lipase showed an optimal temperature of 40°C.[7] It is crucial to determine the optimal temperature for your specific enzyme, as higher temperatures can lead to enzyme denaturation and reduced activity.

Q4: How does the choice of solvent affect the reaction?

A4: The solvent plays a critical role in the reaction by influencing enzyme activity and substrate solubility. Non-polar solvents like n-hexane, n-heptane, and iso-octane are commonly used and have shown good results.[1][5] In some cases, a solvent-free system can also be highly effective, leading to high yields of citronellyl esters.[6][8] The choice of solvent can impact the enzyme's conformation and the partitioning of substrates and products, thereby affecting the reaction rate.

Q5: Can the substrates or product inhibit the enzyme?

A5: Yes, substrate and product inhibition are common challenges in lipase-catalyzed esterification. High concentrations of the acid (propionic acid or its derivatives) can inhibit the lipase.[9] Similarly, the product, this compound, can also cause feedback inhibition.[10] To mitigate this, a fed-batch approach for the acid or in-situ product removal can be employed.

Troubleshooting Guide for Scaling Up

Scaling up the biocatalytic production of this compound from the lab bench to an industrial scale introduces a new set of challenges. This guide addresses common issues encountered during this transition.

Issue 1: Significant Drop in Conversion Efficiency at Larger Scale

  • Possible Cause: Mass transfer limitations. In larger reactors, inefficient mixing can lead to poor diffusion of substrates to the active sites of the immobilized enzyme, especially with viscous substrates.

  • Troubleshooting Steps:

    • Optimize Agitation: Increase the agitation speed to improve mixing. However, be cautious of excessive shear forces that can damage the immobilized enzyme particles.

    • Bioreactor Design: Consider using a bioreactor with better mass transfer characteristics, such as a packed bed reactor (PBR) or a fluidized bed reactor. For PBRs, optimizing the flow rate is crucial to reduce external mass transfer resistance.

    • Enzyme Loading: Evaluate the optimal enzyme loading for the larger volume. Overloading can sometimes exacerbate diffusion limitations.

Issue 2: Enzyme Deactivation and Reduced Reusability

  • Possible Cause 1: Enzyme leaching from the support. The physical or chemical bonds holding the enzyme to the support may not be robust enough for the prolonged and more intense conditions of a scaled-up process.

  • Troubleshooting Steps:

    • Immobilization Method: Re-evaluate the immobilization strategy. Covalent bonding or entrapment methods generally offer stronger attachment and reduced leaching compared to simple adsorption.

    • Support Material: Select a durable support material that can withstand the mechanical stress within the bioreactor.

  • Possible Cause 2: Shear stress. High agitation speeds in large stirred-tank reactors can lead to mechanical abrasion and fragmentation of the immobilized enzyme particles.

  • Troubleshooting Steps:

    • Impeller Design: Use low-shear impellers, such as axial-flow impellers, which provide good mixing with less mechanical stress.

    • Bioreactor Type: As mentioned, PBRs or fluidized bed reactors can minimize shear-related deactivation.

Issue 3: Difficulty in Downstream Processing and Product Purification

  • Possible Cause: Inefficient separation of the product from unreacted substrates, by-products, and the solvent at a large scale.

  • Troubleshooting Steps:

    • Separation Technique: Evaluate different downstream processing technologies. Fractional distillation is a common method for separating esters. The use of azeotropic agents can aid in the removal of water and other by-products.

    • Solvent Recovery: Implement an efficient solvent recovery and recycling system to improve the economic viability and sustainability of the process. This may involve multi-stage recovery processes for azeotropic mixtures.

    • In-situ Product Removal: Consider integrating in-situ product removal techniques, such as pervaporation, to continuously remove the ester from the reaction mixture, which can also help overcome product inhibition.

Issue 4: Process Control and Reproducibility

  • Possible Cause: Lack of real-time monitoring and control of critical process parameters (CPPs) like temperature, pH, and substrate concentration.

  • Troubleshooting Steps:

    • Process Analytical Technology (PAT): Implement PAT tools for real-time monitoring of CPPs. This allows for automated control and ensures consistent product quality.

    • Automation: Automate the feeding of substrates and the removal of products to maintain optimal reaction conditions and improve reproducibility.

Quantitative Data Summary

Table 1: Comparison of Different Lipases for Citronellyl Ester Synthesis

Lipase SourceImmobilization SupportAcyl DonorSolventTemperature (°C)Conversion/YieldReaction TimeReference
Candida antarctica Lipase B (Novozym® 435)Acrylic ResinPropionic AcidHeptane70>91%1.5 h (Esterification)[1][2][3]
Candida antarctica Lipase B (Novozym® 435)Acrylic ResinVinyl PropionateHeptane70~10 g/L2 min (Transesterification)[1][2][3]
Candida rugosa LipaseCeliteButyric Acidn-hexane---[4]
Pseudomonas fluorescens Lipase-Vinyl AcetateIonic Liquid [bmimn][TF2]4099.46%6 h[7]
Rhizopus sp. Lipase-Butyric Acidn-hexane4595-100%24 h[11]

Table 2: Effect of Reaction Parameters on Citronellyl Laurate Synthesis using Immobilized Candida rugosa Lipase

ParameterOptimal ConditionConversionReference
SupportAmberlite MB-189%[5]
SolventIso-octane89%[5]
Temperature310 K (37°C)-[5]

Experimental Protocols

Protocol 1: Enzymatic Synthesis of this compound by Esterification

This protocol is based on the methodology for lipase-catalyzed acylation of citronellol (B86348).[1][2][3]

  • Materials:

    • Citronellol

    • Propionic acid

    • Immobilized lipase (e.g., Novozym® 435)

    • Heptane (or other suitable organic solvent)

    • Molecular sieves (optional, for water removal)

  • Procedure:

    • In a sealed reaction vessel, prepare a solution of citronellol (e.g., 100 mM) and propionic acid (e.g., 100 mM) in heptane.

    • Add the immobilized lipase (e.g., 5 U/mL).

    • If operating in a water-sensitive system, add activated molecular sieves.

    • Incubate the reaction mixture at the optimal temperature (e.g., 70°C) with constant agitation (e.g., 150 rpm).

    • Monitor the progress of the reaction by taking samples at regular intervals and analyzing them using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

    • Upon completion, separate the immobilized enzyme from the reaction mixture by filtration for reuse.

    • Purify the this compound from the reaction mixture, for example, by fractional distillation.

Protocol 2: Enzymatic Synthesis of this compound by Transesterification

This protocol is adapted from the synthesis of citronellyl esters via transesterification.[1][2][3]

  • Materials:

    • Citronellol

    • Vinyl propionate (or other propionate ester as acyl donor)

    • Immobilized lipase (e.g., Novozym® 435)

    • Heptane (or other suitable organic solvent)

  • Procedure:

    • In a sealed reaction vessel, dissolve citronellol (e.g., 100 mM) and vinyl propionate (e.g., 100 mM) in heptane.

    • Add the immobilized lipase (e.g., 5 U/mL).

    • Incubate the reaction at the optimal temperature (e.g., 70°C) with continuous stirring (e.g., 150 rpm).

    • Monitor the reaction progress using GC or HPLC. Transesterification is typically much faster than direct esterification.

    • After the reaction reaches the desired conversion, filter out the immobilized enzyme.

    • Purify the product from the reaction mixture.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_downstream Downstream Processing reactants Prepare Reactants (Citronellol & Acyl Donor) solvent Add Solvent (e.g., Heptane) reactants->solvent enzyme Add Immobilized Lipase solvent->enzyme incubate Incubate at Optimal Temperature with Agitation enzyme->incubate monitor Monitor Progress (GC/HPLC) incubate->monitor filter Filter to Recover Enzyme monitor->filter Reaction Complete filter->enzyme Reuse Enzyme purify Purify Product (e.g., Distillation) filter->purify product Final Product: This compound purify->product

Caption: Experimental workflow for the biocatalytic synthesis of this compound.

troubleshooting_workflow start Low Conversion at Scale-Up mass_transfer Check for Mass Transfer Limitations start->mass_transfer enzyme_deactivation Investigate Enzyme Deactivation mass_transfer->enzyme_deactivation No optimize_mixing Optimize Agitation/ Bioreactor Design mass_transfer->optimize_mixing Yes downstream_issues Evaluate Downstream Processing enzyme_deactivation->downstream_issues No check_leaching Assess Enzyme Leaching/ Shear Stress enzyme_deactivation->check_leaching Yes improve_purification Improve Separation/ Purification Method downstream_issues->improve_purification Yes

Caption: A logical workflow for troubleshooting low conversion rates during scale-up.

References

Technical Support Center: Resolving Co-elution Issues in GC Analysis of Citronellyl Propionate Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on resolving co-elution challenges encountered during the Gas Chromatography (GC) analysis of Citronellyl propionate (B1217596) isomers.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding co-elution in the context of isomeric analysis.

Q1: What is co-elution and how can I detect it in my chromatogram?

A1: Co-elution occurs when two or more compounds exit the GC column at the same time, resulting in overlapping or completely merged chromatographic peaks.[1][2] While a peak with a visible "shoulder" or a split top is a clear sign, perfect co-elution can produce a single, symmetrical-looking peak, masking the presence of multiple components.[2]

You can detect or confirm co-elution by:

  • Visual Inspection: Look for subtle signs of peak asymmetry, such as tailing or fronting, or peaks that are broader than expected. A shoulder, which is a sudden discontinuity in the peak shape, is a strong indicator of co-elution.[2]

  • Mass Spectrometry (MS) Detector: If using a GC-MS system, you can inspect the mass spectra across the peak. If the peak is pure, the mass spectrum should be consistent from the beginning to the end of the peak.[1] A changing mass spectrum indicates that multiple compounds with different fragmentation patterns are eluting together. Deconvolution algorithms in modern MS software can help separate these mixed spectra.[3]

Q2: What are the primary causes of co-elution for Citronellyl propionate isomers?

A2: this compound exists as stereoisomers (enantiomers), which have identical chemical formulas and boiling points. Their physical and chemical properties are so similar that they are notoriously difficult to separate on standard, non-chiral GC columns. The primary cause of co-elution is the lack of selectivity of the stationary phase, which cannot sufficiently differentiate between the subtle structural differences of the isomers.[4][5]

Q3: My isomers are co-eluting. What is the most critical factor to address for successful separation?

A3: The most impactful factor for separating isomers, especially enantiomers, is column selectivity (α) .[6][7] This refers to the ability of the stationary phase to interact differently with the various isomers.[8] For chiral compounds like the isomers of this compound, this almost always requires switching from a standard stationary phase (like a 5% phenyl-polysiloxane) to a chiral stationary phase . Chiral columns, often incorporating cyclodextrin (B1172386) derivatives, are specifically designed to provide the necessary selectivity for enantiomeric separations.[9][10][11]

Section 2: Troubleshooting Guide for Co-eluting Isomers

This guide provides a systematic approach to resolving co-elution of this compound isomers.

Issue: My chromatogram shows a single, unresolved peak for this compound isomers.

Step 1: Verify Your GC Column Selection

The first and most crucial step is to ensure you are using a column with the appropriate selectivity. Standard non-polar or mid-polar columns are generally insufficient for this type of separation.

  • Recommendation: Employ a chiral capillary column. Stationary phases containing derivatized cyclodextrins are the industry standard for separating enantiomers of flavor and fragrance compounds.[10][12]

  • Action: Select a column with a stationary phase such as 2,3-di-O-acetyl-6-tert-butyldimethylsilyl-beta-cyclodextrin. A column like the β-DEX™ 225 has been shown to be effective for separating related chiral compounds like citronellal (B1669106) and β-citronellol and is an excellent starting point.[13]

Step 2: Optimize the Oven Temperature Program

Once a suitable chiral column is in place, the oven temperature program must be optimized to maximize resolution.

  • Rationale: A slower temperature ramp rate increases the time analytes spend interacting with the stationary phase, which can significantly enhance the separation of closely eluting compounds.[4][14]

  • Action:

    • Start with a relatively low initial oven temperature to ensure good initial focusing of the analytes on the column.

    • Use a slow temperature ramp (e.g., 1-5 °C per minute) through the temperature range where the isomers are expected to elute.[14][15]

    • Introducing an isothermal hold for 1-2 minutes just before the elution temperature of the isomers can sometimes provide the slight additional separation needed.[16]

Step 3: Adjust Carrier Gas Flow Rate

The linear velocity of the carrier gas (e.g., Helium or Hydrogen) affects column efficiency (peak sharpness).

  • Rationale: Every column has an optimal flow rate or linear velocity at which it performs most efficiently (generates the sharpest peaks). Operating at this "sweet spot" can improve resolution. Deviating too far can broaden peaks and worsen the separation.[4]

  • Action:

    • Consult the column manufacturer's guidelines for the optimal linear velocity for your column's internal diameter.

    • Set your GC to a constant flow mode that achieves this optimal velocity. For many capillary columns, this is in the range of 25-40 cm/sec.

    • Slightly decreasing the flow rate below the optimum can sometimes increase interaction time and improve resolution for difficult separations, though it will also increase analysis time.[4]

Section 3: Experimental Protocols and Data

Optimized GC-MS Protocol for this compound Isomer Separation

This protocol provides a starting point for method development. Parameters should be further optimized for your specific instrument and sample matrix.

Sample Preparation:

  • Dilute the this compound sample in a suitable solvent (e.g., hexane (B92381) or methanol) to a concentration of approximately 10-100 µg/mL.

  • Filter the sample through a 0.22 µm syringe filter into a GC vial.

Table 1: GC Column Selection Guide for Isomer Separation
Column Type Stationary Phase Example Suitability for Isomer Separation
Non-Polar100% Dimethylpolysiloxane (e.g., DB-1, HP-1)Poor: Lacks selectivity for isomers.
Mid-Polar5% Phenyl-95% Dimethylpolysiloxane (e.g., DB-5, HP-5MS)Poor: Insufficient selectivity for stereoisomers.
PolarPolyethylene Glycol (e.g., DB-WAX, HP-INNOWAX)Poor to Moderate: May separate some positional isomers but generally ineffective for enantiomers.
Chiral (Recommended) Derivatized β- or γ-Cyclodextrin (e.g., β-DEX, Rt-βDEXsm) Excellent: Specifically designed for high selectivity towards enantiomers and other stereoisomers.[11][12]
Table 2: Recommended GC-MS Method Parameters
Parameter Setting
GC System Agilent 7890 GC with 5977 MS or equivalent
Column Rt-βDEXsm (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent
Carrier Gas Helium
Flow Rate 1.2 mL/min (Constant Flow)
Injection Mode Split (Ratio 50:1)
Injector Temperature 250 °C
Injection Volume 1 µL
Oven Program - Initial Temp: 70 °C, hold for 2 min- Ramp 1: 3 °C/min to 180 °C- Hold: Hold at 180 °C for 5 min
MS Transfer Line 280 °C
Ion Source Temp 230 °C
Quadrupole Temp 150 °C
Scan Mode Full Scan (m/z 40-300)

Section 4: Visual Troubleshooting Workflow

The following diagram illustrates a logical workflow for diagnosing and resolving co-elution issues.

Troubleshooting_Workflow Start Co-elution Observed (Asymmetrical or Single Broad Peak) Confirm_Coelution Confirm with MS Data (Scan across peak for spectral changes) Start->Confirm_Coelution Check_Column Is a Chiral Column Installed? Confirm_Coelution->Check_Column Install_Chiral Action: Install Appropriate Chiral Column (e.g., β-DEX) Check_Column->Install_Chiral No Optimize_Method Optimize GC Method Parameters Check_Column->Optimize_Method Yes Install_Chiral->Optimize_Method Temp_Program 1. Lower Ramp Rate (e.g., 2-5 °C/min) Optimize_Method->Temp_Program Flow_Rate 2. Set Optimal Flow Rate (e.g., 1.2 mL/min) Optimize_Method->Flow_Rate Injection_Params 3. Check Injection Volume (Avoid overload) Optimize_Method->Injection_Params Check_Resolution Is Resolution Adequate (Rs > 1.5)? Temp_Program->Check_Resolution Flow_Rate->Check_Resolution Injection_Params->Check_Resolution Success Resolution Achieved Check_Resolution->Success Yes Failure Consult Advanced Techniques (e.g., GCxGC, further method development) Check_Resolution->Failure No

Caption: A systematic workflow for troubleshooting co-eluting peaks in the GC analysis of isomers.

References

Stability issues of Citronellyl propionate in acidic or alkaline media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Citronellyl propionate (B1217596) in acidic and alkaline media. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the primary stability concern for Citronellyl propionate in aqueous formulations?

A1: The primary stability concern for this compound in aqueous media is hydrolysis. As an ester, it is susceptible to cleavage of the ester bond, especially under acidic or alkaline conditions, yielding citronellol (B86348) and propionic acid (or its corresponding salt). This degradation can lead to a loss of the desired properties of the molecule and the formation of impurities.

Q2: How do acidic conditions affect the stability of this compound?

A2: Under acidic conditions, the hydrolysis of this compound is a reversible, acid-catalyzed reaction. The equilibrium between the ester and its degradation products (citronellol and propionic acid) is influenced by the concentration of water. To favor the hydrolysis reaction for experimental purposes, a large excess of water is typically used.

Q3: What is the effect of alkaline conditions on the stability of this compound?

A3: Alkaline conditions promote the irreversible hydrolysis of this compound, a process known as saponification. The hydroxide (B78521) ion acts as a nucleophile, attacking the carbonyl carbon of the ester. This reaction goes to completion, forming citronellol and the propionate salt.

Q4: My this compound-containing formulation is showing a change in odor. Could this be related to instability?

A4: Yes, a change in odor is a strong indicator of degradation. This compound has a characteristic fruity and floral scent. Its degradation product, propionic acid, has a pungent, rancid odor. The formation of even small amounts of propionic acid can significantly alter the olfactory profile of your formulation.

Q5: Are there other degradation pathways to consider besides hydrolysis?

A5: While hydrolysis is the main concern in aqueous acidic and alkaline media, it is also important to consider the potential for oxidation, especially given the presence of a double bond in the citronellyl moiety. Forced degradation studies should ideally include oxidative stress conditions (e.g., using hydrogen peroxide) to assess this pathway.

Troubleshooting Guide

Issue: I am observing a rapid loss of this compound in my formulation.

Potential Cause Troubleshooting Step
pH is too high or too low. Measure the pH of your formulation. Esters are generally most stable at a neutral pH. Adjust the pH to be as close to neutral as possible, if your formulation allows.
Elevated temperature. Hydrolysis reactions are accelerated at higher temperatures. Store your formulation at a lower temperature and evaluate its stability under different storage conditions.
Presence of catalysts. Certain excipients or impurities can catalyze hydrolysis. Review the composition of your formulation for any potential catalysts.

Issue: I am detecting unexpected peaks in my chromatogram during stability analysis.

Potential Cause Troubleshooting Step
Degradation of this compound. The primary degradation products are citronellol and propionic acid. Develop or use a stability-indicating analytical method that can separate and identify these compounds.
Interaction with excipients. Some excipients may react with this compound or degrade under the formulation's conditions. Conduct compatibility studies with individual excipients.
Oxidative degradation. If your formulation is exposed to air or contains oxidizing agents, you may be observing oxidation products. Protect your formulation from air and light, and consider the use of antioxidants.

Quantitative Stability Data

Table 1: Estimated Hydrolysis Kinetics of a Structurally Similar Terpene Ester (Geranyl Acetate) in Alkaline Media

pHRate Constant (k)Half-life (t½)
73.5 x 10⁻¹ L/mol·s~231 days
83.5 x 10⁻¹ L/mol·s~23 days

Data is estimated for geranyl acetate (B1210297) and should be used as a general guide.[1][2] Actual stability of this compound should be determined experimentally.

Experimental Protocols

Forced Degradation Study Protocol

This protocol outlines a general procedure for conducting forced degradation studies on this compound to understand its stability profile.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent such as acetonitrile (B52724) or methanol.

2. Acidic Hydrolysis:

  • Mix an aliquot of the stock solution with 0.1 M hydrochloric acid.

  • Incubate the solution at 60°C.

  • Withdraw samples at appropriate time points (e.g., 0, 2, 4, 8, 12, and 24 hours).

  • Neutralize the samples with an equivalent amount of 0.1 M sodium hydroxide before analysis.

3. Alkaline Hydrolysis:

  • Mix an aliquot of the stock solution with 0.1 M sodium hydroxide.

  • Incubate the solution at room temperature (approximately 25°C).

  • Withdraw samples at shorter time intervals due to the faster reaction rate (e.g., 0, 15, 30, 60, 120, and 240 minutes).

  • Neutralize the samples with an equivalent amount of 0.1 M hydrochloric acid before analysis.

4. Sample Analysis:

  • Analyze the stressed samples using a validated stability-indicating HPLC method (see below for a suggested method).

  • Quantify the remaining this compound and the formation of degradation products.

Stability-Indicating HPLC Method

This method is a starting point for the analysis of this compound and its primary degradation products. Method validation is required for specific applications.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) can be used. For example:

    • Start with 50% acetonitrile and 50% water.

    • Increase to 95% acetonitrile over 15 minutes.

    • Hold at 95% acetonitrile for 5 minutes.

    • Return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Visualizations

logical_relationship cluster_issue Observed Issue cluster_causes Potential Causes cluster_solutions Troubleshooting Steps instability This compound Instability ph Acidic or Alkaline pH instability->ph temp Elevated Temperature instability->temp oxidants Presence of Oxidants instability->oxidants adjust_ph Adjust pH to Neutral ph->adjust_ph control_temp Control Storage Temperature temp->control_temp antioxidants Add Antioxidants / Inert Atmosphere oxidants->antioxidants

Caption: Troubleshooting workflow for this compound stability issues.

degradation_pathway cluster_acid Acidic Hydrolysis (Reversible) cluster_alkaline Alkaline Hydrolysis (Irreversible) CP This compound Citronellol Citronellol PropAcid Propionic Acid / Propionate CP_acid This compound Citronellol_acid Citronellol CP_acid->Citronellol_acid + H₂O / H⁺ PropAcid_acid Propionic Acid CP_acid->PropAcid_acid + H₂O / H⁺ Citronellol_acid->CP_acid - H₂O PropAcid_acid->CP_acid - H₂O CP_alk This compound Citronellol_alk Citronellol CP_alk->Citronellol_alk + OH⁻ Propionate_alk Propionate CP_alk->Propionate_alk + OH⁻

Caption: Degradation pathways of this compound in acidic and alkaline media.

References

Minimizing enzyme deactivation during continuous production of Citronellyl propionate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the continuous enzymatic synthesis of Citronellyl propionate (B1217596).

Troubleshooting Guides & FAQs

This section is designed in a question-and-answer format to directly address specific issues that may arise during your experiments.

Issue 1: Low or Decreasing Conversion Rate

Q: My reaction is showing a low conversion of citronellol (B86348) and propionic acid to Citronellyl propionate, or the conversion rate is decreasing over time in my continuous flow reactor. What are the possible causes and how can I troubleshoot this?

A: A low or declining conversion rate is a common issue in continuous enzymatic synthesis. The primary causes can be categorized as enzyme deactivation, suboptimal reaction conditions, or mass transfer limitations.

Troubleshooting Steps:

  • Verify Enzyme Activity:

    • Initial Activity Check: Before packing the reactor, perform a batch reaction with a small amount of the immobilized enzyme to confirm its initial activity is within the expected range.

    • Post-Reaction Assay: If possible, carefully unpack a small sample of the enzyme from the reactor after a run and test its residual activity in a batch assay. A significant drop in activity points towards deactivation.

  • Investigate Potential Enzyme Inhibitors:

    • Substrate Inhibition: Both short-chain alcohols (like citronellol) and short-chain acids (like propionic acid) can inhibit or deactivate lipases.[1][2] High concentrations of propionic acid can lower the pH in the microenvironment of the enzyme, potentially leading to inactivation.[1]

      • Solution: Consider a fed-batch or stepwise addition of the inhibitory substrate to maintain a low concentration in the reactor. For instance, periodic additions of acetic acid (a similar short-chain acid) at levels of 40 mM or less have been shown to improve yields in ester synthesis.[3]

    • By-product Inhibition: The production of water as a by-product in esterification reactions can shift the reaction equilibrium back towards hydrolysis, reducing the net ester formation.[4] Excess water can also strip the essential hydration layer of the enzyme, leading to deactivation.[2]

      • Solution: Incorporate a water removal system, such as molecular sieves, in-line with your reactor system.[5]

  • Optimize Reaction Conditions:

    • Temperature: Ensure the reactor temperature is within the optimal range for the specific lipase (B570770) being used. While higher temperatures can increase reaction rates, they can also accelerate thermal deactivation. For many common lipases like Candida antarctica lipase B (Novozym 435), the optimal temperature for ester synthesis is typically between 40°C and 60°C.[6]

    • pH: The pH of the reaction medium is critical. For lipases, the optimal pH for esterification is generally between 6.0 and 8.0. The acidity of propionic acid can lower the bulk and micro-environmental pH. Consider using a buffer or ensuring the support material has buffering capacity if pH drop is suspected.

    • Water Activity (aw): The amount of water in the system is crucial. While excess water is detrimental, a minimal amount is necessary to maintain the enzyme's conformational flexibility and activity.[7][8] The optimal water activity for ester synthesis in organic media is typically low.

      • Solution: If using an organic solvent, ensure it is sufficiently dry. The use of molecular sieves can help maintain low water activity.[4]

  • Evaluate Mass Transfer Limitations:

    • External Mass Transfer: At high enzyme loadings or low flow rates, the diffusion of substrates from the bulk liquid to the surface of the immobilized enzyme can be the rate-limiting step.

      • Solution: Increase the flow rate to reduce the thickness of the external film around the enzyme particles.

    • Internal Mass Transfer: The diffusion of substrates and products within the pores of the immobilization support can also be limiting, especially with highly active enzymes or large support particles.

      • Solution: Use smaller particle sizes for the immobilized enzyme or a support with a more open pore structure.

Issue 2: High Backpressure in the Packed Bed Reactor

Q: I am experiencing a significant increase in backpressure in my packed bed reactor during continuous operation. What could be causing this and how can I resolve it?

A: High backpressure is a serious operational issue that can lead to reactor failure. The most common causes are related to the physical properties of the packed bed or the reaction medium.

Troubleshooting Steps:

  • Check for Fines and Particle Integrity:

    • Cause: The immobilized support particles may be friable and break down under the mechanical stress of the flow, creating fine particles that clog the reactor.

    • Solution: Before packing, sieve the immobilized enzyme to remove any fines. Choose a mechanically robust support material. If the problem persists, consider operating in a fluidized bed reactor configuration to reduce mechanical stress.

  • Glycerol (B35011) or By-product Precipitation:

    • Cause: If the feedstock contains triglycerides, the co-production of glycerol can be an issue. Glycerol has low solubility in non-polar organic solvents and can precipitate, clogging the reactor. While less common in direct esterification, other insoluble by-products could also form.

    • Solution: If glycerol is a potential by-product, periodic washing of the reactor with a suitable solvent may be necessary.[9] Ensure high purity of substrates to minimize side reactions.

  • Bed Compaction:

    • Cause: Over time, the packed bed can settle and compact, reducing the void volume and increasing pressure drop.

    • Solution: Ensure the reactor is packed uniformly. Using a mixture of the immobilized enzyme with inert particles of a similar size can sometimes help maintain bed porosity.

  • Viscosity of the Reaction Medium:

    • Cause: A highly viscous reaction medium will result in a higher pressure drop.

    • Solution: If applicable, consider using a less viscous solvent or operating at a slightly higher temperature to reduce the viscosity of the reaction mixture.

Issue 3: Enzyme Leaching from the Support

Q: I suspect the enzyme is leaching from the immobilization support, leading to a loss of activity in the reactor and potential contamination of my product. How can I confirm and prevent this?

A: Enzyme leaching is a common problem, especially with immobilization methods based on physical adsorption.[10][11]

Troubleshooting Steps:

  • Confirm Leaching:

    • Activity Assay of Effluent: Collect the effluent from the reactor and perform an activity assay on it. The presence of activity confirms that the enzyme is leaching from the support.

    • Protein Assay of Effluent: Use a sensitive protein assay (e.g., Bradford or BCA) to detect the presence of protein in the reactor outlet stream.

  • Prevent Leaching:

    • Optimize Immobilization Protocol: If using adsorption, ensure the conditions (pH, ionic strength, temperature) are optimal for strong binding. However, be aware that changes in the reaction medium (e.g., solvent polarity) can still cause desorption.

    • Use Covalent Immobilization: Covalent bonding provides a much stronger attachment of the enzyme to the support and is less prone to leaching.[10][12] Consider using a support with functional groups (e.g., epoxy, aldehyde) that can form covalent bonds with the enzyme.

    • Cross-Linking of Immobilized Enzyme: After immobilizing the enzyme by adsorption, you can cross-link the enzyme molecules using a reagent like glutaraldehyde. This creates a network of enzymes on the support surface, which can prevent individual enzyme molecules from leaching.

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on the enzymatic synthesis of citronellyl esters and related compounds.

Table 1: Comparison of Lipase Performance in Citronellyl Ester Synthesis

Enzyme SourceImmobilization SupportSubstratesSolventTemp (°C)Conversion/YieldTime (h)Reusability
Candida antarctica Lipase B (Novozym 435)Acrylic ResinCitronellol & Propionic AcidHeptane70>91%~1.5Retained activity for at least 20 cycles
Pseudomonas fluorescens LipaseHollow Poly(o-phenylenediamine) MicrospheresCitronellol & Vinyl AcetateVinyl Acetate50>99%2~95% activity after 7 cycles
Candida rugosa LipaseMacroporous Resin NKACitronellol & Lauric AcidSolvent-free5095.6%10Not specified
Mucor miehei Lipase (Lipozyme)Macroporous Synthetic ResinCitronellol & Acetic AcidNot specifiedNot specified65% (fed-batch)Not specifiedNot specified

Table 2: Influence of Reaction Parameters on Enzyme Stability and Activity

ParameterConditionEffect on Enzyme/ReactionReference
Water Content Excess water in organic solventDecreased esterification activity of Novozym 435.[2]
Low water activity (<0.07)Highest conversion yield and initial reaction rate.[4]
Substrate Concentration High acetic acid concentrationInhibited esterification activity of Novozym 435.[2]
High alcohol concentrationCan inhibit lipase activity.[13]
Temperature 40°C vs. 50°CFor an immobilized lipase, a loss of activity of around 40% was observed after 18 days at 40°C in an aqueous medium.[14]
32°C vs. 40°CFor a different immobilized lipase, a 33% loss of activity was seen after 20 days at 40°C in an organic medium.[14]
Immobilization Method Covalent Bonding vs. AdsorptionCovalent bonding minimizes enzyme leaching compared to physical adsorption.[10][12]

Experimental Protocols

Protocol 1: Continuous Synthesis of this compound in a Packed Bed Reactor

This protocol provides a general methodology for the continuous synthesis of this compound using an immobilized lipase in a packed bed reactor (PBR).

1. Materials and Reagents:

  • Immobilized Lipase (e.g., Novozym 435, Candida antarctica lipase B immobilized on acrylic resin)

  • Citronellol (≥95% purity)

  • Propionic Acid (≥99% purity)

  • Organic Solvent (e.g., n-heptane, hexane)

  • Molecular Sieves (3Å or 4Å, activated)

  • Packed Bed Reactor Column

  • HPLC Pump

  • Thermostatted Column Jacket or Oven

  • Back Pressure Regulator

  • Collection Vessel

2. Reactor Preparation:

  • Activate molecular sieves by heating at >200°C for at least 3 hours under vacuum.

  • Carefully weigh the required amount of immobilized lipase.

  • Prepare a slurry of the immobilized lipase in the chosen organic solvent.

  • Slowly pack the reactor column with the slurry, ensuring a uniform bed with no air gaps. Gently tap the column during packing to promote even settling.

  • Connect the packed column to the continuous flow system.

3. Reaction Setup and Execution:

  • Prepare the feed solution by dissolving citronellol and propionic acid in the organic solvent to the desired concentrations (e.g., equimolar concentrations of 100 mM each).

  • If a water removal system is used, prepare a separate column packed with activated molecular sieves and place it in-line before the enzyme reactor.

  • Prime the pump and lines with the organic solvent first, then switch to the feed solution.

  • Set the desired flow rate on the HPLC pump. The flow rate will determine the residence time in the reactor.

  • Set the temperature of the column jacket or oven to the optimal temperature for the enzyme (e.g., 50-60°C for Novozym 435).

  • Allow the system to reach a steady state, which may take several reactor volumes to pass through the column.

  • Collect the effluent from the reactor for analysis.

4. Analysis:

  • Monitor the conversion of substrates and the formation of this compound using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

  • Calculate the conversion rate and productivity of the reactor.

5. Reactor Shutdown and Storage:

  • After the run, flush the reactor with the pure organic solvent to remove any remaining substrates and products.

  • For storage, keep the reactor filled with the organic solvent and seal both ends to prevent the bed from drying out.

Visualizations

Diagram 1: Troubleshooting Workflow for Low Conversion Rate

LowConversionTroubleshooting start Low/Decreasing Conversion Rate check_activity Is Initial Enzyme Activity Confirmed? start->check_activity activity_ok Check Reaction Conditions check_activity->activity_ok Yes no_activity Replace Enzyme Batch check_activity->no_activity No inhibitors Investigate Substrate/Product Inhibition activity_ok->inhibitors Conditions Optimal conditions_issue Optimize T, pH, Water Activity activity_ok->conditions_issue Suboptimal mass_transfer Evaluate Mass Transfer Limitations inhibitors->mass_transfer No Inhibition Detected inhibition_issue Adjust Substrate Feed Strategy Add Water Removal System inhibitors->inhibition_issue Inhibition Detected mass_transfer_issue Adjust Flow Rate Use Smaller Particles mass_transfer->mass_transfer_issue Limitations Present no_activity->start solution_found Problem Resolved conditions_issue->solution_found inhibition_issue->solution_found mass_transfer_issue->solution_found

Caption: A logical workflow for diagnosing and resolving low conversion rates.

Diagram 2: Experimental Workflow for Continuous Synthesis

ContinuousSynthesisWorkflow cluster_prep Preparation cluster_reaction Continuous Reaction cluster_analysis Analysis prep_reagents Prepare Feed Solution (Citronellol + Propionic Acid in Solvent) pump HPLC Pump prep_reagents->pump pack_reactor Pack Reactor with Immobilized Lipase reactor Packed Bed Reactor (PBR) (Thermostatted) pack_reactor->reactor activate_sieves Activate Molecular Sieves sieves_col Molecular Sieves Column (Optional Water Removal) activate_sieves->sieves_col pump->sieves_col sieves_col->reactor bpr Back Pressure Regulator reactor->bpr collection Product Collection bpr->collection analyze Analyze Effluent (GC/HPLC) collection->analyze calculate Calculate Conversion & Productivity analyze->calculate

Caption: Step-by-step workflow for the continuous production of this compound.

Diagram 3: Key Factors Affecting Enzyme Stability

EnzymeStabilityFactors center Immobilized Enzyme Stability temp Temperature center->temp ph pH center->ph water Water Activity center->water solvent Organic Solvent center->solvent substrates Substrate/ Product Inhibition center->substrates support Immobilization Support & Method center->support

Caption: Interrelated factors influencing the operational stability of the enzyme.

References

Technical Support Center: Troubleshooting Low Conversion Rates in Transesterification Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting transesterification reactions. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve issues leading to low conversion rates in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low conversion rates in transesterification?

Low conversion rates in transesterification reactions can typically be attributed to one or more of the following factors:

  • Poor Quality of Reactants: High levels of water and free fatty acids (FFAs) in the oil or fat feedstock are a primary cause of incomplete conversion.[1][2]

  • Suboptimal Catalyst Concentration: Both insufficient and excessive amounts of catalyst can negatively impact the reaction yield.

  • Incorrect Reaction Conditions: Temperature and reaction time play a crucial role in the reaction kinetics.

  • Inadequate Mixing: Poor mixing can lead to mass transfer limitations between the immiscible oil and alcohol phases.[1]

  • Improper Alcohol to Oil Molar Ratio: An insufficient amount of alcohol will not drive the equilibrium towards product formation.

Q2: How do water and free fatty acids (FFAs) inhibit the transesterification reaction?

Water and FFAs interfere with the catalyst, especially in base-catalyzed reactions. Water can hydrolyze the triglycerides to form more FFAs and can also react with the base catalyst to form soap. FFAs react with base catalysts in a saponification reaction, consuming the catalyst and forming soap, which can create emulsions and hinder the separation of the ester and glycerol (B35011) layers.[1][2]

Q3: Can using an excess of catalyst be detrimental to the reaction?

Yes, an excessive amount of a base catalyst can lead to an increase in soap formation, especially if the feedstock has a high FFA content. This not only consumes the catalyst but also makes the separation of the biodiesel from the glycerol byproduct difficult due to emulsion formation, which can trap the ester product and reduce the final yield.

Q4: What is the ideal alcohol to oil molar ratio?

Stoichiometrically, a 3:1 molar ratio of alcohol to oil is required for the complete conversion of triglycerides. However, transesterification is a reversible reaction, and an excess of alcohol is needed to shift the equilibrium towards the formation of esters. A 6:1 molar ratio is widely reported as optimal for many systems.

Q5: Why is my reaction mixture forming a gel or emulsion?

The formation of a gel or emulsion is a common indicator of excessive soap formation. This is typically caused by high levels of free fatty acids or water in your feedstock reacting with a base catalyst. To resolve this, you should pre-treat your oil to reduce FFA and water content.

Troubleshooting Guides

Issue 1: Low or Incomplete Conversion

Symptoms:

  • Low yield of fatty acid alkyl esters (FAAEs).

  • Presence of significant amounts of unreacted triglycerides, diglycerides, and monoglycerides (B3428702) in the product mixture, as identified by GC or HPLC analysis.

Possible Causes & Solutions:

CauseRecommended Action
High Water Content in Feedstock Pre-dry the oil by heating it to 100-110°C under vacuum. Ensure the alcohol used is anhydrous. The water content should ideally be below 0.05% (w/w).
High Free Fatty Acid (FFA) Content If the FFA level is >0.5% (w/w), pre-treat the oil with an acid-catalyzed esterification step to convert FFAs to esters before proceeding with base-catalyzed transesterification.
Incorrect Catalyst Concentration Optimize the catalyst concentration. For base catalysts like NaOH or KOH, the typical range is 0.5-1.5% by weight of the oil. Insufficient catalyst will result in an incomplete reaction, while excess can lead to soap formation.
Suboptimal Reaction Temperature Maintain the reaction temperature within the optimal range for your catalyst system. For most base-catalyzed reactions with methanol (B129727), this is typically between 50-65°C. Lower temperatures result in a slow reaction rate, while temperatures exceeding the boiling point of the alcohol can lead to its loss through evaporation if the reactor is not properly sealed.
Insufficient Reaction Time Ensure the reaction is allowed to proceed for a sufficient duration. Typical reaction times for base-catalyzed transesterification range from 1 to 2 hours. Monitor the reaction progress using TLC, GC, or HPLC.
Inadequate Mixing/Agitation Use vigorous and consistent stirring (e.g., 600-1200 rpm) to ensure proper mixing of the immiscible reactants. This is crucial to overcome mass transfer limitations.
Incorrect Alcohol to Oil Molar Ratio Use a sufficient excess of alcohol to drive the reaction to completion. A molar ratio of 6:1 (alcohol to oil) is commonly used and often optimal.
Issue 2: Catalyst Deactivation

Symptoms:

  • The reaction starts but does not proceed to completion.

  • A noticeable decrease in reaction rate over time.

Possible Causes & Solutions:

CauseRecommended Action
Poisoning by Water and FFAs As mentioned previously, water and FFAs react with and consume base catalysts. Ensure reactants are dry and have low FFA content.
Formation of Insoluble Species In some cases, the catalyst can become coated with byproducts or insoluble soaps, blocking active sites. Ensure adequate mixing to keep the catalyst suspended.
Leaching of Active Components (Heterogeneous Catalysts) For solid catalysts, the active species may leach into the reaction mixture, reducing the catalyst's long-term stability and activity.
Fouling by Coke (High-Temperature Reactions) In high-temperature processes, carbonaceous deposits (coke) can form on the catalyst surface, blocking pores and active sites.

Optimal Reaction Conditions

The optimal conditions for transesterification can vary depending on the feedstock and the type of catalyst used. The following tables provide general guidelines for commonly used catalysts.

Table 1: Optimal Conditions for NaOH-Catalyzed Transesterification

ParameterOptimal Range
Catalyst Concentration (% w/w of oil) 0.5 - 1.5
Reaction Temperature (°C) 55 - 65
Reaction Time (minutes) 60 - 90
Alcohol to Oil Molar Ratio 6:1 - 9:1

Table 2: Optimal Conditions for KOH-Catalyzed Transesterification

ParameterOptimal Range
Catalyst Concentration (% w/w of oil) 1.0 - 2.0
Reaction Temperature (°C) 60 - 70
Reaction Time (minutes) 60 - 120
Alcohol to Oil Molar Ratio 6:1 - 8:1

Table 3: Optimal Conditions for Acid-Catalyzed Transesterification (e.g., H₂SO₄)

ParameterOptimal Range
Catalyst Concentration (% v/v of oil) 1 - 5
Reaction Temperature (°C) 60 - 80
Reaction Time (hours) 2 - 48
Alcohol to Oil Molar Ratio 9:1 - 30:1

Experimental Protocols

Protocol 1: Determination of Water Content by Karl Fischer Titration (ASTM D6304)

Objective: To quantify the amount of water in the oil feedstock.

Apparatus:

  • Automatic Karl Fischer Titrator (Coulometric or Volumetric)

  • Syringes

  • Analytical Balance

Reagents:

  • Karl Fischer reagent (commercially available)

  • Anhydrous methanol or appropriate solvent

Procedure:

  • Instrument Preparation: Turn on the Karl Fischer titrator and allow it to stabilize. The titration vessel should be filled with the appropriate solvent (e.g., anhydrous methanol) and conditioned by the instrument to remove any residual moisture.[3][4]

  • Sample Preparation: Homogenize the oil sample by vigorous shaking.

  • Titration:

    • Accurately weigh a suitable amount of the oil sample into a syringe.

    • Inject the sample into the titration vessel.

    • Reweigh the empty syringe to determine the exact sample weight.

    • Start the titration. The instrument will automatically titrate the sample and display the water content, usually in ppm or percentage.[3][4]

  • Calculation: The instrument software typically calculates the water content automatically. The formula is: Water (ppm) = (Mass of water detected (µg) / Mass of sample (g))

Protocol 2: Determination of Acid Value and Free Fatty Acid (FFA) Content (ASTM D664)

Objective: To determine the amount of free fatty acids in the oil feedstock.

Apparatus:

  • Automatic Potentiometric Titrator or Burette

  • pH electrode

  • Beakers (150 mL)

  • Magnetic stirrer and stir bars

Reagents:

Procedure:

  • Blank Titration: Titrate a known volume of the titration solvent with the 0.1 M KOH solution to a defined endpoint to determine the blank value.

  • Sample Preparation: Accurately weigh an appropriate amount of the oil sample into a 150 mL beaker. The sample size depends on the expected acid value.

  • Dissolution: Add a measured volume of the titration solvent to the beaker and dissolve the sample with the aid of a magnetic stirrer.

  • Titration: Immerse the pH electrode in the solution and titrate with the standardized 0.1 M KOH solution until the potentiometric endpoint is reached. If performing a manual titration, add a few drops of phenolphthalein and titrate until a faint pink color persists for at least 15 seconds.[5]

  • Calculation:

    • Acid Value (mg KOH/g) = [(V - B) * M * 56.1] / W

      • V = volume of KOH solution used for the sample (mL)

      • B = volume of KOH solution used for the blank (mL)

      • M = Molarity of the KOH solution (mol/L)

      • 56.1 = Molar mass of KOH ( g/mol )

      • W = Weight of the oil sample (g)

    • % FFA (as Oleic Acid) ≈ Acid Value / 1.99

Protocol 3: Monitoring Transesterification by Gas Chromatography (GC-FID)

Objective: To quantify the conversion of triglycerides to fatty acid methyl esters (FAMEs).

Apparatus:

  • Gas Chromatograph with a Flame Ionization Detector (GC-FID)

  • Capillary GC column (e.g., a polar column like HP-INNOWax or similar)[7]

  • Autosampler or manual syringe

Reagents:

Procedure:

  • GC Conditions:

    • Injector Temperature: 250°C

    • Detector Temperature: 250°C

    • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min)

    • Oven Temperature Program: Start at a lower temperature (e.g., 150°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250°C) at a rate of 10-20°C/min, and hold for several minutes to ensure all components elute.[8]

    • Injection Volume: 1 µL

    • Split Ratio: e.g., 50:1 or 100:1[7][8]

  • Sample Preparation:

    • Withdraw a small aliquot (e.g., 50-100 µL) from the reaction mixture at different time points.

    • Quench the reaction in the aliquot if necessary.

    • Accurately weigh about 10-20 mg of the sample into a GC vial.

    • Add a precise volume of the internal standard solution.

    • Dilute with heptane or hexane to a final volume of ~1.5 mL.

  • Analysis: Inject the prepared sample into the GC-FID.

  • Quantification: Identify the peaks corresponding to the FAMEs and the internal standard based on their retention times (compared to standards). Calculate the concentration of FAMEs based on the peak areas relative to the internal standard using a calibration curve.

Protocol 4: Monitoring Transesterification by High-Performance Liquid Chromatography (HPLC-RID)

Objective: To monitor the disappearance of triglycerides and the appearance of FAMEs.

Apparatus:

  • HPLC system with a Refractive Index Detector (RID)

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Autosampler or manual injector

Reagents:

  • Mobile Phase: Isocratic mixture of acetonitrile (B52724) and deionized water (e.g., 85:15 v/v) for separating FAMEs and monoglycerides.[9] For separating diglycerides and triglycerides, different mobile phases like 100% methanol or a mixture of isopropanol (B130326) and methanol might be necessary.[9]

  • Standards for triglycerides, diglycerides, monoglycerides, and FAMEs.

Procedure:

  • HPLC Conditions:

    • Column Temperature: 30-40°C

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10-20 µL

    • RID Temperature: 35-40°C

  • Sample Preparation:

    • Take a small aliquot from the reaction mixture.

    • Dilute the sample in a suitable solvent (e.g., the mobile phase or isopropanol) to a concentration within the linear range of the detector.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the prepared sample into the HPLC system.

  • Analysis of Results: Monitor the chromatogram for the decrease in the peak area of triglycerides and the increase in the peak area of the FAMEs over time. Quantification can be performed using calibration curves prepared from standards.

Visual Troubleshooting Workflows

Troubleshooting_Workflow cluster_reactants Reactant Quality Issues cluster_conditions Reaction Condition Issues cluster_catalyst Catalyst Issues start Low Conversion Rate Observed check_reactants 1. Check Reactant Quality start->check_reactants check_conditions 2. Verify Reaction Conditions check_reactants->check_conditions Reactants OK reactant_details High Water Content? High FFA Content? check_reactants->reactant_details Issue Found check_catalyst 3. Evaluate Catalyst Performance check_conditions->check_catalyst Conditions OK condition_details Incorrect Temperature? Insufficient Time? Wrong Alcohol:Oil Ratio? check_conditions->condition_details Issue Found check_mixing 4. Assess Mixing Efficiency check_catalyst->check_mixing Catalyst OK catalyst_details Incorrect Concentration? Deactivated? check_catalyst->catalyst_details Issue Found success Improved Conversion Rate check_mixing->success Mixing OK reactant_solutions Dry Reactants (Heat/Vacuum) Pre-treat with Acid Esterification condition_solutions Adjust Temperature (50-65°C) Increase Reaction Time (1-2h) Use Excess Alcohol (6:1) catalyst_solutions Optimize Concentration (0.5-1.5%) Use Fresh Catalyst

Caption: General troubleshooting workflow for low conversion rates.

Catalyst_Deactivation_Workflow start Suspected Catalyst Deactivation check_water_ffa Check for High Water/FFA Content start->check_water_ffa pretreat Pre-treat Feedstock check_water_ffa->pretreat Yes check_leaching Heterogeneous Catalyst: Check for Leaching check_water_ffa->check_leaching No end Catalyst Activity Restored pretreat->end optimize_conditions Optimize Reaction Conditions (e.g., lower temp) check_leaching->optimize_conditions Yes check_fouling Check for Fouling/Coking check_leaching->check_fouling No optimize_conditions->end regenerate_catalyst Regenerate or Replace Catalyst check_fouling->regenerate_catalyst Yes check_fouling->end No regenerate_catalyst->end

Caption: Troubleshooting workflow for catalyst deactivation.

Reactant_Quality_Workflow start Poor Reaction Yield: Check Reactants measure_water Measure Water Content (Karl Fischer) start->measure_water water_high Water > 0.05%? measure_water->water_high dry_reactants Dry Oil (Heat/Vacuum) & Use Anhydrous Alcohol water_high->dry_reactants Yes measure_ffa Measure FFA Content (Acid Value Titration) water_high->measure_ffa No dry_reactants->measure_ffa ffa_high FFA > 0.5%? measure_ffa->ffa_high acid_esterification Perform Acid-Catalyzed Pre-treatment ffa_high->acid_esterification Yes proceed Proceed with Transesterification ffa_high->proceed No acid_esterification->proceed

Caption: Workflow for addressing reactant quality issues.

References

Purification strategies for high-purity Citronellyl propionate from a reaction mixture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of high-purity citronellyl propionate (B1217596) from a reaction mixture.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude citronellyl propionate reaction mixture?

A1: The most common impurities depend on the synthetic route, but typically include:

  • Unreacted Starting Materials: Citronellol (B86348) and the propionylating agent (e.g., propionic acid, propionic anhydride).

  • Catalyst Residues: Acidic or basic catalysts used in the esterification.

  • Byproducts: Water (if using Fischer esterification), and potentially small amounts of side-reaction products.

  • Solvent: The solvent used for the reaction or workup.

Q2: What is the recommended first step in purifying crude this compound?

A2: A liquid-liquid extraction is a highly recommended initial purification step. This process, often referred to as a "workup," helps to remove the majority of water-soluble impurities like residual acid or base catalysts and excess short-chain alcohols or acids.

Q3: Which analytical techniques are best for assessing the purity of this compound?

A3: Gas Chromatography (GC) and Thin-Layer Chromatography (TLC) are excellent techniques for assessing purity.

  • GC: Provides quantitative data on the percentage of this compound and can separate it from volatile impurities.

  • TLC: Offers a quick, qualitative assessment of the presence of impurities. The retention factor (Rf) value of the product can be compared to that of the starting materials.

Q4: Is vacuum distillation necessary for purifying this compound?

A4: Vacuum distillation is highly recommended. This compound has a high boiling point (around 242 °C at atmospheric pressure), and distilling at this temperature can lead to thermal degradation.[1] Vacuum distillation lowers the boiling point, allowing for a safer and more efficient purification process that minimizes the risk of decomposition.[1][2][3]

Troubleshooting Guides

Issue 1: Low Yield After Liquid-Liquid Extraction
Possible Cause Troubleshooting Step
Incomplete Reaction Before starting the workup, check the reaction completion using TLC or GC. If the reaction is incomplete, consider extending the reaction time or adding more of the limiting reagent.
Hydrolysis of Ester During aqueous washes, especially with basic solutions, the ester can be hydrolyzed back to citronellol and propionate. Use dilute base (e.g., 5% NaHCO₃) and minimize contact time. Perform washes at a lower temperature (e.g., on an ice bath).
Emulsion Formation Vigorous shaking during extraction can lead to stable emulsions, trapping the product. Gently invert the separatory funnel instead of shaking. If an emulsion forms, adding brine (saturated NaCl solution) can help to break it.
Incorrect pH of Aqueous Layer Ensure the pH is appropriate to remove the specific impurities. For acidic impurities, a basic wash is needed. For basic impurities, an acidic wash is required. Check the pH of the aqueous layer after each wash.
Issue 2: Incomplete Separation During Column Chromatography
Possible Cause Troubleshooting Step
Inappropriate Solvent System (Mobile Phase) The polarity of the solvent system is crucial. If the product and impurities elute together, the solvent is likely too polar. If nothing moves off the column, it's too non-polar. Use TLC to screen for an optimal solvent system that gives good separation between the product and impurities (aim for a ΔRf of at least 0.2). A common starting point for terpene esters is a hexane/ethyl acetate (B1210297) gradient.
Column Overloading Loading too much crude material onto the column will result in poor separation. As a general rule, use a mass ratio of crude material to silica (B1680970) gel of 1:30 to 1:100.
Improper Column Packing Channels or cracks in the silica gel will lead to streaking and inefficient separation. Ensure the silica gel is packed uniformly as a slurry and is not allowed to run dry.
Co-eluting Impurities Some impurities may have very similar polarities to this compound. In this case, fractional distillation prior to chromatography may be necessary to remove the closely related impurity.
Issue 3: Product Decomposition During Vacuum Distillation
Possible Cause Troubleshooting Step
Excessive Temperature Even under vacuum, excessively high temperatures can cause decomposition. Ensure the vacuum is sufficiently low to allow distillation at a moderate temperature. Monitor the pot temperature closely.
Presence of Acidic or Basic Impurities Trace amounts of acid or base can catalyze decomposition at high temperatures. Ensure the crude product is thoroughly neutralized and washed during the liquid-liquid extraction before distillation.
Prolonged Heating Extended heating, even at a moderate temperature, can lead to degradation. Ensure the distillation apparatus is set up efficiently to minimize the distillation time.
Air Leaks in the System Oxygen at high temperatures can cause oxidation. Ensure all joints in the distillation apparatus are well-sealed and the vacuum is stable.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction for Initial Purification
  • Quenching the Reaction: Cool the reaction mixture to room temperature. If the reaction was performed in a water-miscible solvent, dilute the mixture with a water-immiscible organic solvent like ethyl acetate or diethyl ether.

  • Aqueous Washes:

    • Transfer the organic mixture to a separatory funnel.

    • Wash with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize any acidic catalyst and unreacted propionic acid. Repeat until no more gas evolution is observed.

    • Wash with water to remove any remaining water-soluble impurities.

    • Wash with brine (saturated NaCl solution) to facilitate the separation of the organic and aqueous layers and to remove bulk water from the organic layer.

  • Drying and Concentration:

    • Separate the organic layer and dry it over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).

    • Filter off the drying agent.

    • Concentrate the organic solution using a rotary evaporator to obtain the crude this compound.

Protocol 2: Column Chromatography for High-Purity Isolation
  • Preparation of the Column:

    • Select an appropriately sized glass column.

    • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

    • Carefully pack the column with the slurry, ensuring no air bubbles are trapped.

  • Loading the Sample:

    • Dissolve the crude this compound in a minimal amount of the non-polar solvent used for packing.

    • Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding the silica, and then evaporating the solvent.

    • Carefully load the sample onto the top of the packed column.

  • Elution:

    • Begin eluting with a non-polar solvent (e.g., 100% hexane).

    • Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate) in increasing concentrations (gradient elution).

    • Collect fractions and monitor the elution of the product using TLC.

  • Isolation:

    • Combine the fractions containing the pure this compound (as determined by TLC).

    • Remove the solvent using a rotary evaporator to yield the purified product.

Protocol 3: Fractional Vacuum Distillation
  • Apparatus Setup:

    • Set up a fractional distillation apparatus with a Vigreux column or a packed column for efficient separation.

    • Ensure all glassware is dry and joints are properly sealed with vacuum grease.

    • Connect the apparatus to a vacuum pump with a cold trap in between.

  • Distillation:

    • Place the crude this compound in the distillation flask with a stir bar.

    • Slowly apply the vacuum to the desired pressure.

    • Gradually heat the distillation flask in a heating mantle.

    • Collect the different fractions based on their boiling points at the applied pressure. The forerun will contain lower-boiling impurities.

    • Collect the main fraction corresponding to the boiling point of this compound at that pressure.

  • Completion:

    • Once the main fraction is collected, stop the heating and allow the system to cool before carefully releasing the vacuum.

Data Presentation

Table 1: Physical Properties of this compound

PropertyValue
Molecular Formula C₁₃H₂₄O₂
Molecular Weight 212.33 g/mol
Boiling Point 242 °C (at 760 mmHg)
Density ~0.877 g/mL at 25 °C
Refractive Index ~1.444 at 20 °C

Table 2: Typical Purity Levels After Different Purification Steps

Purification StepExpected Purity of this compound
Crude Reaction Mixture 60-85%
After Liquid-Liquid Extraction 85-95%
After Column Chromatography >98%
After Vacuum Distillation >99%

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis synthesis Esterification Reaction (Citronellol + Propionylating Agent) workup Liquid-Liquid Extraction (Aqueous Wash) synthesis->workup Crude Product drying Drying & Concentration workup->drying distillation Fractional Vacuum Distillation drying->distillation Crude Ester chromatography Column Chromatography distillation->chromatography Partially Purified analysis Purity Analysis (GC, TLC) chromatography->analysis High-Purity Product

Caption: General experimental workflow for the synthesis and purification of this compound.

troubleshooting_logic start Low Purity after Initial Workup check_impurities Identify Impurities (TLC/GC) start->check_impurities unreacted_sm Unreacted Starting Material? check_impurities->unreacted_sm side_products Side Products Present? unreacted_sm->side_products No distillation Perform Fractional Vacuum Distillation unreacted_sm->distillation Yes chromatography Perform Column Chromatography side_products->chromatography Yes final_product High-Purity Product side_products->final_product No distillation->chromatography chromatography->final_product

Caption: Decision-making flowchart for troubleshooting low purity of this compound.

References

Technical Support Center: Optimizing Lipase Efficiency in Non-Aqueous Media through Water Activity Control

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with lipases in non-aqueous media. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the critical role of water activity (a_w) in lipase-catalyzed reactions.

Frequently Asked Questions (FAQs)

Q1: What is water activity (a_w) and why is it more important than water content in non-aqueous enzymology?

Water activity (a_w) is a thermodynamic measure of the energy status of water in a system. It represents the "available" water for the enzyme, rather than the total amount of water present. In non-aqueous media, a_w is a more accurate predictor of enzyme performance than total water content because it reflects the degree to which water is "bound" to the enzyme, substrate, or support material, which is crucial for maintaining the enzyme's conformational flexibility and catalytic function.[1] Different solvents can hold varying amounts of water at the same a_w.

Q2: What is the optimal water activity for my lipase-catalyzed reaction?

There is no single universal optimum water activity for all lipases. The ideal a_w is highly dependent on the specific lipase (B570770) being used. Lipases can be broadly categorized into three types based on their water activity dependence[2]:

  • Low a_w dependence: These lipases function well at low water activities, and their performance changes little with variations in a_w. For example, Newlase F (Rhizopus niveus) and lipase FAP-15 (Rhizopus oryzae) have an optimum a_w of approximately 0.19.[2]

  • Medium a_w dependence: This is the most common category. These lipases show a clear optimal a_w, with performance decreasing at both lower and higher values. The optimal a_w for this group is often around 0.60.[2]

  • High a_w dependence: These lipases require a high water activity to function and are typically inactive at low a_w. For instance, wheat germ lipase (WGL) has an optimum a_w of 0.90.[2]

It is crucial to empirically determine the optimal a_w for each specific enzyme-substrate system. For example, Novozym® 435 (immobilized Candida antarctica lipase B) is known to perform well at extremely low water activities, while immobilized Candida rugosa lipase often shows low activity at a_w < 0.5.[1][3]

Q3: How does water activity affect the kinetics and enantioselectivity of a lipase-catalyzed reaction?

Water activity significantly influences the reaction rate but generally has a lesser effect on enantioselectivity.[2][4]

  • Reaction Rate (Kinetics):

    • Vmax: In general, the maximum reaction velocity (Vmax) of lipases in organic media increases with increasing water activity.[5]

    • Km: The Michaelis constant (Km) for the alcohol substrate in esterification reactions can increase significantly (10-20 fold) with increasing a_w. This is because water can act as a competitive inhibitor for the acyl-enzyme intermediate.[5] The Km for the acid substrate, however, shows only a slight increase with rising a_w.[5]

  • Enantioselectivity: The enantioselectivity of lipases appears to be largely independent of water activity.[2]

Q4: What are the common methods for controlling water activity in non-aqueous media?

Several methods can be used to control a_w in your experiments[6]:

  • Salt Hydrate (B1144303) Pairs: This is a highly effective and stable method.[2] By adding a specific salt hydrate pair to the reaction mixture, a constant a_w can be maintained throughout the reaction.[2][6]

  • Pre-equilibration via the Vapor Phase: The enzyme, substrate, and solvent can be pre-equilibrated in desiccators containing saturated salt solutions of known a_w. However, this method may be less stable over the course of the reaction compared to using salt hydrates directly.[2]

  • Other Methods: Other techniques include the use of molecular sieves, pervaporation, sparging with dry inert gas, and adsorption.[6]

Troubleshooting Guides

Problem 1: My ester conversion rate is high initially but then decreases over time, especially in a continuous reactor.
  • Cause: This is a common issue caused by the accumulation of water, which is a byproduct of the esterification reaction.[1] As the reaction progresses, the local water activity in the reactor increases. Once it surpasses the optimal a_w, the reaction equilibrium shifts, favoring the reverse reaction (hydrolysis) of the ester back to an acid and alcohol, thereby decreasing the net conversion rate.[1]

  • Solution: Implement a system for the continuous removal of the produced water to maintain the a_w within the optimal range. Methods like pervaporation, using molecular sieves, or sparging with a dry inert gas can be effective.[6]

Problem 2: My experimental results for lipase activity are not reproducible.
  • Cause: Lack of reproducibility can stem from several factors related to assay conditions and reagent preparation.[7]

  • Troubleshooting Steps:

    • Inconsistent Substrate Preparation: For substrates that require emulsification (e.g., tributyrin, olive oil), ensure consistent vortexing or sonication to achieve a stable emulsion with uniform droplet size.[7] For soluble substrates, ensure complete dissolution before starting the reaction.[7]

    • Temperature Fluctuations: Lipase activity is highly temperature-dependent.[7] Use a temperature-controlled incubation system and ensure all reaction components are equilibrated to the desired temperature before initiating the reaction.[7]

    • pH Variations: The pH of the micro-aqueous environment around the enzyme is critical. If using buffers to control a_w, prepare them carefully and verify the pH at the assay temperature, as it can shift with temperature changes.[7]

    • Pipetting Errors: Inconsistent pipetting of viscous enzyme or substrate solutions can introduce significant variability. Use calibrated pipettes and appropriate techniques for accurate dispensing.[7]

    • Inconsistent Water Activity: Ensure your method for controlling a_w is robust. If pre-equilibrating, allow sufficient time for all components to reach equilibrium. When using salt hydrates, ensure they are evenly dispersed in the reaction mixture.

Problem 3: The lipase activity in my non-aqueous system is lower than expected.
  • Cause: Lower-than-expected activity can be due to enzyme instability, the presence of inhibitors, or suboptimal assay conditions, particularly incorrect water activity.

  • Troubleshooting Steps:

    • Suboptimal Water Activity: The a_w of your system may be too high or too low for your specific lipase. Empirically determine the optimal a_w by testing a range of values.

    • Enzyme Inactivation: Lipases can be sensitive to storage conditions. Avoid repeated freeze-thaw cycles by preparing aliquots of the enzyme solution.[7] Also, consider the stability of the lipase at the assay temperature and in the chosen organic solvent.[7][8] Polar organic solvents can sometimes strip the essential water layer from the enzyme, leading to inactivation.[8]

    • Solvent Effects: The choice of organic solvent can significantly impact lipase activity.[8][9] Hydrophilic solvents may strip the essential water from the enzyme, while very hydrophobic solvents might make the enzyme too rigid.[8] Consider the log P value of your solvent; however, the relationship between log P and enzyme activity is not always straightforward.[10][11]

    • Mass Transfer Limitations: In heterogeneous systems (e.g., immobilized lipase), the reaction rate may be limited by the diffusion of substrates and products. Ensure adequate mixing to minimize these limitations.

Quantitative Data Summary

Table 1: Optimal Water Activity (a_w) for Various Lipases in Non-Aqueous Media

Lipase SourceOptimal a_wReference
Rhizopus niveus (Newlase F)0.19[2]
Rhizopus oryzae (FAP-15)0.19[2]
Most Lipases (General)~0.60[2]
Wheat Germ (WGL)0.90[2]
Candida antarctica Lipase B (Novozym® 435)Very low a_w[1][3]
Candida rugosa Lipase> 0.5[1][3]

Experimental Protocols

Protocol 1: Control of Water Activity using Salt Hydrate Pairs

This method provides a stable and effective means of controlling a_w directly within the reaction mixture.

  • Select the appropriate salt hydrate pair: Choose a salt hydrate pair that establishes the desired a_w at your reaction temperature. (Refer to established literature for a list of salt hydrates and their corresponding a_w values).

  • Prepare the reaction mixture: Combine the substrates and the non-aqueous solvent in the reaction vessel.

  • Add the salt hydrate: Add the selected salt hydrate pair to the reaction mixture. A typical concentration is around 1 g/L, but this may need to be optimized.[2]

  • Add the lipase: Introduce the lipase (free or immobilized) to the reaction mixture.

  • Incubate: Incubate the reaction under the desired temperature and agitation conditions. The salt hydrate pair will maintain a constant a_w throughout the reaction.

Protocol 2: Measurement of Lipase Activity (Esterification)

This protocol outlines a general method for determining the initial reaction rate of a lipase-catalyzed esterification reaction.

  • Reaction Setup: In a temperature-controlled vial, prepare the reaction mixture containing the acid, alcohol, and non-aqueous solvent with the water activity controlled by a suitable method (e.g., salt hydrates).

  • Initiate the Reaction: Add a known amount of lipase to the reaction mixture to start the reaction.

  • Sampling: At regular time intervals, withdraw aliquots from the reaction mixture.

  • Stop the Reaction: Immediately stop the enzymatic reaction in the aliquot, for example, by adding a denaturing solvent or by rapid cooling.

  • Analysis: Analyze the composition of the aliquot to determine the concentration of the ester product or the consumption of one of the substrates. Common analytical techniques include gas chromatography (GC) or high-performance liquid chromatography (HPLC).

  • Calculate Initial Rate: Plot the concentration of the product formed against time. The initial reaction rate is the slope of the linear portion of this curve.

Visualizations

Experimental_Workflow_Water_Activity_Control Experimental Workflow for Lipase Assay with a_w Control cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_solvent Prepare Solvent + Substrates prep_aw Control Water Activity (e.g., add Salt Hydrate) prep_solvent->prep_aw initiate Initiate Reaction: Add Lipase prep_aw->initiate prep_enzyme Prepare Lipase prep_enzyme->initiate incubate Incubate (Controlled Temp. & Agitation) initiate->incubate sampling Take Aliquots at Time Intervals incubate->sampling stop_rxn Stop Reaction in Aliquot sampling->stop_rxn analyze Analyze Sample (GC/HPLC) stop_rxn->analyze calculate Calculate Initial Rate analyze->calculate

Caption: Workflow for lipase activity assay with water activity control.

Troubleshooting_Logic Troubleshooting Logic for Low Lipase Activity start Low Lipase Activity Observed check_aw Is a_w Optimal for the Specific Lipase? start->check_aw check_enzyme Is the Enzyme Active and Stable? check_aw->check_enzyme Yes solution_aw Optimize a_w: Test a Range of Values check_aw->solution_aw No check_conditions Are Reaction Conditions (Temp, pH, Mixing) Optimal? check_enzyme->check_conditions Yes solution_enzyme Use Fresh Enzyme Aliquot Verify Storage Conditions check_enzyme->solution_enzyme No check_solvent Is the Solvent Inhibitory? check_conditions->check_solvent Yes solution_conditions Optimize Temperature, pH, and Agitation check_conditions->solution_conditions No solution_solvent Test Alternative Non-Aqueous Solvents check_solvent->solution_solvent Yes end_node Activity Improved check_solvent->end_node No solution_aw->end_node solution_enzyme->end_node solution_conditions->end_node solution_solvent->end_node

Caption: Decision tree for troubleshooting low lipase activity.

References

Addressing matrix effects in the quantification of Citronellyl propionate in complex samples

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the quantification of Citronellyl propionate (B1217596) in complex samples, with a specific focus on identifying and mitigating matrix effects.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the quantification of Citronellyl propionate?

A1: Matrix effects are the alteration of an analyte's signal by co-eluting compounds from the sample matrix.[1][2] When analyzing this compound in complex samples like food, beverages, or biological fluids, other components can interfere with the ionization process in the mass spectrometer source.[3][4] This interference can either decrease the signal (ion suppression) or increase it (ion enhancement), leading to inaccurate and unreliable quantification.[5] These effects can compromise method reproducibility, linearity, accuracy, and sensitivity.[3]

Q2: How can I determine if my analysis of this compound is affected by matrix effects?

A2: There are two primary methods to assess the presence and magnitude of matrix effects:

  • Qualitative Assessment (Post-Column Infusion): In this method, a constant flow of a pure this compound standard is infused into the mass spectrometer after the analytical column.[2][6] A blank sample extract is then injected.[6] Any dip or rise in the constant signal indicates chromatographic regions where co-eluting matrix components cause ion suppression or enhancement, respectively.[2]

  • Quantitative Assessment (Post-Extraction Spiking): This is the standard method for quantifying matrix effects.[5] It involves comparing the peak response of this compound spiked into a pre-extracted blank matrix sample with the response of a standard in a neat (clean) solvent. The ratio of these responses is called the Matrix Factor (MF).[5]

    • An MF < 1 indicates signal suppression.

    • An MF > 1 indicates signal enhancement.

    • An MF = 1 indicates no matrix effect.

Q3: What are the main strategies to address matrix effects in my experiments?

A3: Strategies to combat matrix effects can be broadly categorized into two approaches: minimizing the effects or compensating for them.[1][3][7]

  • Minimizing Matrix Effects: This involves reducing the interference before it reaches the detector. Common techniques include optimizing sample cleanup procedures (e.g., solid-phase extraction), improving chromatographic separation to resolve this compound from interfering compounds, and simple sample dilution.[1][6] For gas chromatography (GC) methods, the use of analyte protectants can also prevent the loss of signal.[8]

  • Compensating for Matrix Effects: This approach assumes that matrix effects will occur but corrects for them during data processing. The most effective methods include the use of an appropriate internal standard, matrix-matched calibration, or the standard addition method.[3]

Q4: What is the best type of internal standard for the analysis of this compound?

A4: The gold standard and most effective method for compensating for matrix effects is the use of a stable isotope-labeled (SIL) internal standard.[6][9][10] A SIL version of this compound (e.g., containing Deuterium or Carbon-13) is chemically identical to the analyte and will behave in the same way during sample preparation, chromatography, and ionization.[10] Because it co-elutes with the analyte and is affected by matrix interference in the same way, the ratio of the native analyte to the SIL internal standard provides highly accurate and precise quantification, effectively canceling out the matrix effect.[2][9]

Q5: When should I use matrix-matched calibration versus the standard addition method?

A5: The choice depends on the availability of a blank matrix and the number of samples.

  • Matrix-Matched Calibration: This is suitable when you have access to a representative "blank" matrix that does not contain any this compound. Calibration standards are prepared in this blank matrix extract, ensuring that both standards and samples experience similar matrix effects.[3][4] The main challenge is obtaining a truly analyte-free matrix.

  • Standard Addition: This method is highly effective when a blank matrix is unavailable or when the matrix composition varies significantly between samples.[1] It involves creating a calibration curve within each sample by spiking known concentrations of this compound into separate aliquots of the sample. While very accurate, this method is labor-intensive as it requires multiple analyses for each individual sample.[1]

Troubleshooting Guide

Problem: I am observing significant and inconsistent signal suppression for this compound.

This is a common issue in complex matrices. The following workflow can help diagnose and solve the problem.

G cluster_start cluster_diagnosis Diagnosis & Mitigation Strategy cluster_solution start Signal Suppression Observed prep Optimize Sample Preparation (e.g., SPE, LLE) start->prep Start Here chrom Improve Chromatographic Separation prep->chrom If suppression persists dilute Dilute Sample Extract chrom->dilute If co-elution remains sil_is Implement Stable Isotope-Labeled Internal Standard (SIL-IS) dilute->sil_is If sensitivity becomes an issue end Accurate Quantification sil_is->end Best Solution

Caption: Troubleshooting workflow for addressing signal suppression.

Problem: My analytical results have poor reproducibility, especially between different batches of samples.

Poor reproducibility often points to variable matrix effects between samples.

  • Cause: Different sample lots or sources may have varying compositions, leading to different degrees of signal suppression or enhancement.

  • Solution: This is a classic scenario where a Stable Isotope-Labeled Internal Standard (SIL-IS) is the most robust solution.[9] Since the SIL-IS is added to every sample at the beginning, it experiences the unique matrix effects and sample preparation losses of that specific sample, providing reliable correction. If a SIL-IS is not available, the method of standard addition is the next best choice, as it creates a unique calibration for each sample.[1]

Problem: I cannot find a suitable "blank" matrix to prepare my calibration standards.

This is common when analyzing for endogenous compounds or ubiquitous environmental contaminants.

  • Solution 1: Use a Surrogate Matrix. Find a similar but analyte-free matrix to prepare standards. For example, if analyzing a specific fruit juice, use a different type of juice that is confirmed to be free of this compound. This requires validation to prove the surrogate is representative.

  • Solution 2: Employ the Standard Addition Method. As this method does not require an external blank matrix, it is an ideal solution.[1]

  • Solution 3: Use a SIL-IS with Solvent-Based Calibration. With a proper SIL-IS, the need for matrix-matched calibrators is often eliminated because the internal standard accurately corrects for matrix effects. You can often use standards prepared in a neat solvent, simplifying the workflow.

Data Presentation

Table 1: Comparison of Core Strategies to Mitigate Matrix Effects

StrategyPrincipleAdvantagesDisadvantagesBest For
Improved Sample Cleanup Removes interfering compounds from the matrix before analysis.[6]Reduces ion suppression/enhancement; improves instrument robustness.Can be time-consuming; may lead to analyte loss.Samples with high levels of known interferences (e.g., fats, phospholipids).
Matrix-Matched Calibration Prepares standards in a blank matrix to mimic the effect in samples.[3]Compensates for consistent matrix effects effectively.Requires a true blank matrix; does not correct for sample-to-sample variability.Analyses where a blank matrix is readily available and matrix effects are consistent.
Standard Addition Creates a unique calibration curve within each individual sample.[1]Highly accurate, especially for variable matrices; no blank matrix needed.Very low throughput; labor-intensive and costly.A small number of highly complex or variable samples where accuracy is paramount.
Stable Isotope Dilution (SIDA) Uses a SIL-IS that behaves identically to the analyte.[9][10]Gold standard; corrects for both matrix effects and analyte loss during sample prep.[6][9]Synthesis of SIL-IS can be expensive; requires mass spectrometry.Achieving the highest accuracy and precision in complex matrices, especially for regulated bioanalysis.

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effects using Post-Extraction Spiking

  • Prepare Solutions:

    • Solution A (Neat): Prepare a standard of this compound at a known concentration (e.g., 100 ng/mL) in a clean solvent (e.g., methanol (B129727) or acetonitrile).

    • Solution B (Post-Spike): Take a blank matrix sample (e.g., plasma, fruit juice) and perform the complete extraction procedure. Spike the resulting clean extract with this compound to achieve the same final concentration as Solution A.

  • Analysis: Analyze both Solution A and Solution B using your LC-MS or GC-MS method.

  • Calculation:

    • Calculate the Matrix Factor (MF) as: MF = (Peak Area of Solution B) / (Peak Area of Solution A)

    • Calculate the % Matrix Effect as: (%ME) = (MF - 1) * 100

    • A negative %ME indicates suppression, while a positive value indicates enhancement.

  • Validation: Repeat this process with at least six different lots of the blank matrix to assess the variability of the matrix effect.[5]

Protocol 2: Stable Isotope Dilution Analysis (SIDA) Workflow

The principle of SIDA is to use the ratio of the native analyte to a known quantity of a co-eluting stable isotope-labeled version of that analyte for quantification.

G sample 1. Complex Sample (Contains unknown amount of native this compound) spike 2. Spiking Add known amount of SIL-Citronellyl Propionate sample->spike prep 3. Sample Preparation (Extraction, Cleanup) Losses & Matrix Effects impact both compounds equally spike->prep analysis 4. LC-MS/GC-MS Analysis Separate detection of native and SIL compounds by mass prep->analysis quant 5. Quantification Calculate analyte concentration based on Peak Area Ratio (Native / SIL) analysis->quant result Result is corrected for - Extraction Loss - Matrix Effects quant->result

Caption: The principle of Stable Isotope Dilution Analysis (SIDA).

  • Spiking: Add a known, fixed amount of the SIL-Citronellyl propionate internal standard to every sample, calibration standard, and quality control sample at the very beginning of the sample preparation process.[9]

  • Sample Preparation: Perform the extraction and cleanup procedure. Both the native analyte and the SIL-IS will be lost in equal proportions and will be subjected to the same matrix components.

  • Calibration Curve: Prepare calibration standards containing increasing concentrations of native this compound but the same fixed concentration of the SIL-IS.

  • Analysis: Analyze all samples via LC-MS or GC-MS.

  • Quantification: Generate a calibration curve by plotting the peak area ratio (Native Analyte / SIL-IS) against the concentration of the native analyte. Determine the concentration of this compound in the unknown samples by interpolating their measured peak area ratios onto this curve.

References

Validation & Comparative

A Comparative Analysis of Citronellyl Propionate and Citronellyl Acetate as Insect Repellents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The search for effective and safe insect repellents is a critical endeavor in public health to combat vector-borne diseases. Among the promising candidates are derivatives of naturally occurring monoterpenoids like citronellol (B86348). This guide provides a detailed comparative analysis of two such derivatives, Citronellyl propionate (B1217596) and Citronellyl acetate (B1210297), focusing on their potential efficacy, safety profiles, and the experimental methodologies used for their evaluation. While direct comparative studies on the insect repellent efficacy of these two specific esters are limited in publicly available literature, this analysis synthesizes existing data on related compounds and underlying scientific principles to offer valuable insights for research and development.

Performance Comparison: An Extrapolative Analysis

Generally, increasing the carbon chain length of the ester group on an alcohol can decrease volatility, potentially leading to a longer duration of action. Conversely, the specific shape and electronic properties of the ester can influence the binding affinity to olfactory receptors, thereby affecting the intrinsic repellency.

To provide a contextual, albeit indirect, comparison, the following table summarizes available efficacy data for the parent compound, citronellol, and a structurally similar acetate ester, geranyl acetate, which may serve as a proxy for Citronellyl acetate.[1]

Compound/ProductActive Ingredient(s)Insect SpeciesEfficacy DataSource
Citronella OilCitronellal (B1669106), Citronellol , Geraniol, Citronellyl acetate Aedes aegyptiProtection for <2 hours[2]
CitronellolCitronellolAedes aegypti77.34% ± 3.57 repellency within a 60-minute period[3]
Geranyl Acetate (proxy for Citronellyl Acetate)Geranyl AcetateNot SpecifiedMentioned as having mosquito repellent properties[4]
DEET (Reference)N,N-diethyl-3-methylbenzamideAedes aegyptiComplete protection for ~5 hours (at 23.8% concentration)[5]

Safety Profile Comparison

Safety is a paramount consideration in the development of topical insect repellents. Based on available Material Safety Data Sheets (MSDS), both Citronellyl propionate and Citronellyl acetate are utilized as fragrance ingredients and have undergone some level of safety assessment.

PropertyThis compoundCitronellyl acetate
CAS Number 141-14-0150-84-5
GHS Classification Not classified as hazardous under GHS criteria in most reports.[6] Some sources indicate potential for skin and eye irritation.[7]Causes skin irritation. Toxic to aquatic life with long-lasting effects.[8][9][10]
Acute Toxicity Expected to be a low ingestion hazard.[11]Unknown acute oral, dermal, and inhalation toxicity.[10]
Skin Sensitization May cause an allergic skin reaction.[12]Data from analog (Citronellyl butyrate) provided a No Expected Sensitization Induction Level (NESIL) of 6400 μg/cm².[13]
Genotoxicity No data available in searched results.Not genotoxic.[13]
Regulatory Status Generally Recognized as Safe (GRAS) as a flavoring agent by the FDA.[6]Used as a fragrance ingredient with safety assessments conducted by RIFM.[13]

Experimental Protocols

Standardized experimental protocols are crucial for generating robust and comparable data on the efficacy of insect repellents. The following are detailed methodologies for key in vivo and in vitro experiments.

In Vivo Arm-in-Cage Test

This is a standard laboratory method to directly measure the complete protection time (CPT) of a repellent formulation against host-seeking mosquitoes.[1][14]

Objective: To determine the duration of complete protection from mosquito bites provided by a repellent applied to a volunteer's arm.

Materials:

  • Test repellent formulation (this compound or Citronellyl acetate in a suitable solvent like ethanol).

  • Control substance (e.g., the solvent alone).

  • Cages containing a known number of host-seeking, non-blood-fed female mosquitoes (e.g., 200 Aedes aegypti).

  • Human volunteers who have avoided scented products for 24 hours.

  • Protective gloves.

  • Timer.

Procedure:

  • Volunteer Preparation: A defined area of skin on the volunteer's forearm (e.g., 300 cm²) is marked for application.

  • Repellent Application: A precise amount of the test repellent (e.g., 1 mL) is applied evenly to the marked area on one arm. The other arm may be treated with the control substance.

  • Exposure: At predetermined intervals (e.g., every 30 minutes), the treated forearm is inserted into the cage of mosquitoes for a fixed period (e.g., 3 minutes).

  • Data Collection: The number of mosquitoes that land on and/or probe the exposed skin is recorded.

  • Endpoint: The test for a given time point is concluded after the exposure period. The complete protection time (CPT) is defined as the time from application until the first confirmed bite occurs.

In Vitro Repellency Assay

This method allows for the high-throughput screening of repellent compounds without the use of human subjects.[4][15]

Objective: To determine the dose-dependent repellency of a compound by measuring the inhibition of mosquito attraction to a warm body and an attractant like carbon dioxide.

Materials:

  • Test repellent compound.

  • A suitable solvent (e.g., ethanol).

  • Test cages containing a known number of host-seeking female mosquitoes.

  • A warm body apparatus (e.g., a heated metal plate maintained at 34°C).

  • A system for delivering a pulse of carbon dioxide into the cage.

  • A membrane to which the repellent is applied (e.g., collagen).

Procedure:

  • Repellent Application: The test compound is applied in a dose-based manner to the membrane covering the warm body.

  • Activation of Mosquitoes: A pulse of CO2 is introduced into the cage to stimulate host-seeking behavior.

  • Exposure: The number of mosquitoes landing on the treated membrane over a specific period (e.g., 2 minutes) is recorded.

  • Data Analysis: The number of landings on the treated surface is compared to a control (solvent-treated) surface. The effective dose that reduces landings by 50% (ED50) and 95% (ED95) can be calculated.

Mandatory Visualizations

experimental_workflow cluster_invivo In Vivo Arm-in-Cage Test cluster_invitro In Vitro Repellency Assay prep Volunteer Preparation (Mark Forearm) app Repellent Application (Test vs. Control) prep->app exp Periodic Exposure to Mosquitoes app->exp obs Observe and Record Landings/Bites exp->obs end_vivo Determine Complete Protection Time (CPT) obs->end_vivo prep_vitro Repellent Application to Membrane act Activate Mosquitoes with CO2 prep_vitro->act exp_vitro Expose to Treated Warm Body act->exp_vitro rec Record Number of Landings exp_vitro->rec calc Calculate ED50 and ED95 rec->calc

Caption: General workflow for in vivo and in vitro insect repellent testing.

signaling_pathway cluster_olfactory_system Insect Olfactory System odorant Odorant Molecule (e.g., Citronellyl Ester) obp Odorant-Binding Protein (OBP) odorant->obp Binding & Transport receptor Odorant Receptor (ORx/Orco Complex) obp->receptor Delivery to Receptor orn Olfactory Receptor Neuron (ORN) Dendrite ion_channel Ion Channel Opening receptor->ion_channel Conformational Change depolarization Neuron Depolarization ion_channel->depolarization Cation Influx action_potential Action Potential Firing depolarization->action_potential brain Signal to Antennal Lobe & Brain action_potential->brain behavior Behavioral Response (Repulsion) brain->behavior

Caption: Simplified insect olfactory signaling pathway for repellents.

logical_relationship compound Citronellol Derivative propionate This compound (Longer Ester Chain) compound->propionate acetate Citronellyl Acetate (Shorter Ester Chain) compound->acetate volatility Volatility propionate->volatility Likely Lower receptor_interaction Olfactory Receptor Interaction propionate->receptor_interaction Specific Interaction acetate->volatility Likely Higher acetate->receptor_interaction Specific Interaction duration Potential for Longer Duration volatility->duration efficacy Potential Repellent Efficacy receptor_interaction->efficacy

Caption: Logical relationship of ester chain length to repellent properties.

Mechanism of Action: Olfactory Signaling Pathway

The repellent action of compounds like this compound and Citronellyl acetate is primarily mediated through the insect's olfactory system.[1] Volatile molecules are detected by specialized olfactory sensory neurons (OSNs) located in the insect's antennae and maxillary palps.[8] These neurons express odorant receptors (ORs) that bind to specific odorant molecules.[8]

The process begins when volatile repellent molecules enter the sensilla through pores and are transported by odorant-binding proteins (OBPs) across the sensillum lymph to the dendritic membrane of the OSNs.[10][16] Insect ORs are unique ligand-gated ion channels, typically forming a heteromeric complex composed of a variable, odorant-specific subunit (ORx) and a conserved co-receptor (Orco).[17]

Upon binding of the repellent molecule to the ORx subunit, the receptor complex undergoes a conformational change, leading to the opening of a non-selective cation channel.[17] This results in the depolarization of the OSN and the generation of an action potential. This electrical signal is then transmitted to the antennal lobe and higher brain centers for processing, ultimately leading to an aversive behavioral response.[17] Repellents may act by either activating ORs that elicit an avoidance behavior or by inhibiting the function of ORs that normally detect host attractants, effectively "masking" the host from the insect.[6][7][11]

Conclusion and Future Directions

The safety profiles suggest that this compound may have a slight advantage, with fewer hazard classifications in the available documentation. Both compounds, however, require thorough toxicological assessment before they can be considered for commercial development as topical insect repellents.

Future research should prioritize head-to-head in vivo and in vitro efficacy studies following standardized protocols, such as the arm-in-cage and warm body assays. Furthermore, electrophysiological and molecular modeling studies could elucidate the specific interactions of these esters with key olfactory receptors in disease-vectoring insects, paving the way for the rational design of novel and improved repellent formulations.

References

Citronellyl Propionate vs. DEET: A Comparative Analysis of Efficacy Against Aedes aegypti

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth examination of the repellent properties of Citronellyl propionate (B1217596) in contrast to the gold standard, DEET, against the primary vector of dengue and Zika viruses, Aedes aegypti.

Executive Summary

This guide provides a comprehensive comparison of the efficacy of Citronellyl propionate and N,N-Diethyl-meta-toluamide (DEET) as repellents against the Aedes aegypti mosquito. While DEET is a well-established and highly effective synthetic repellent, there is growing interest in alternative compounds, including derivatives of natural products like this compound. However, a thorough review of available scientific literature reveals a significant lack of quantitative efficacy data specifically for this compound against Aedes aegypti.

Therefore, this guide will proceed by using data available for the closely related and parent compound, citronellal (B1669106) , as a proxy to infer the potential repellent characteristics of this compound. It is crucial for the reader to note that while citronellal provides a basis for understanding the potential of related compounds, its efficacy and mechanism of action may not be identical to that of this compound. The information on citronellal is presented alongside the extensive and robust data available for DEET to provide a comparative framework.

Overview of Compounds

DEET (N,N-Diethyl-meta-toluamide): Developed by the U.S. Army in 1944, DEET is the most common active ingredient in insect repellents. It is a broad-spectrum repellent effective against a wide range of arthropods, including mosquitoes, ticks, and fleas.

This compound: A chemical ester of citronellol (B86348) and propionic acid. Citronellol is a natural acyclic monoterpenoid and a major component of citronella oil, which is well-known for its insect-repelling properties. The synthesis of ester derivatives of monoterpenoids like citronellol is a strategy explored to enhance their stability and prolong their repellent activity.

Quantitative Efficacy Data

A critical gap exists in the scientific literature regarding the specific repellent efficacy of this compound against Aedes aegypti. No studies providing quantitative metrics such as Complete Protection Time (CPT) or effective dose were identified. In contrast, DEET has been extensively studied. As a substitute, data for citronellal is presented below.

Active IngredientConcentration (%)Complete Protection Time (CPT) in minutesTest SpeciesCitation
DEET 24%> 360Aedes albopictus[1]
DEET 20%~253 minutes longer than citronella oilAedes spp.[2]
Citronella Oil 5%10.5Aedes albopictus[1]
Citronellal Derivatives (hydroxylated cyclic acetals) 5%~210 (95% protection)Aedes albopictus[3]

Note: The data for citronellal derivatives suggests that chemical modification can improve the protection time compared to citronella oil. It is plausible that as an ester, this compound may also exhibit a longer duration of action than its parent compound, citronellol, but experimental data is required to confirm this.

Experimental Protocols

The evaluation of mosquito repellents typically follows standardized laboratory and field testing protocols. The two most common methods are the Arm-in-Cage test and the Y-tube Olfactometer assay.

Arm-in-Cage Test

This method directly measures the repellency of a substance applied to human skin.

  • Procedure: A specific number of host-seeking female mosquitoes are placed in a cage.[4] A volunteer applies a known concentration of the repellent to a defined area on their forearm. The treated arm is then inserted into the cage for a set period. The time until the first confirmed bite (or sometimes landing) is recorded as the Complete Protection Time (CPT).[4][5]

  • Organisms: Typically, laboratory-reared, host-seeking female mosquitoes (e.g., Aedes aegypti) that are 5-10 days old and have been starved for 12-24 hours are used.

  • Controls: An untreated arm or a limb treated with a control substance (e.g., ethanol) is used as a baseline for mosquito biting behavior.

ArmInCage_Workflow cluster_prep Preparation cluster_exp Experiment cluster_data Data Analysis A Recruit Human Volunteers D Apply Repellent to Volunteer's Forearm A->D B Rear Aedes aegypti Females E Introduce Arm into Cage with Mosquitoes B->E C Prepare Repellent Formulations (this compound / DEET) C->D D->E F Observe for Mosquito Landings/Bites E->F G Record Time to First Confirmed Bite (CPT) F->G H Compare CPT between Repellents and Control G->H

Arm-in-Cage Experimental Workflow
Y-Tube Olfactometer Assay

This laboratory-based bioassay assesses the ability of a substance to act as a spatial repellent by observing mosquito flight behavior in response to an odor.

  • Procedure: A Y-shaped glass or plastic tube is used. A stream of clean air is passed through one arm, while air carrying the vapor of the test substance is passed through the other. Mosquitoes are released at the base of the "Y" and are free to fly up either arm. The number of mosquitoes choosing each arm is recorded to determine if the test substance is attractive or repellent.

  • Data: A repellency index can be calculated based on the distribution of mosquitoes in the two arms of the olfactometer.

Signaling Pathways and Mechanism of Action

DEET

The precise mechanism of action for DEET is still under investigation, but it is believed to be multi-modal, affecting mosquito behavior through different sensory pathways.

  • Olfactory System: DEET is thought to interfere with the mosquito's olfactory receptors (ORs). One hypothesis is that DEET "masks" human scent cues, making it difficult for the mosquito to locate a host. Another is that DEET itself is an unpleasant odor that activates specific ORs, leading to an avoidance response. Some studies suggest DEET may jam the odorant co-receptor (Orco), which is essential for the function of many ORs.

  • Gustatory System: Upon contact, mosquitoes can taste DEET through gustatory receptors on their legs and mouthparts, which is thought to be aversive.

  • Ionotropic Receptors (IRs): Recent research suggests that DEET may also act on ionotropic receptors, another class of chemosensory receptors in insects.

DEET_Pathway cluster_olfactory Olfactory System cluster_gustatory Gustatory System DEET DEET OR Odorant Receptors (ORs) DEET->OR Masks/Binds Orco Odorant Co-receptor (Orco) DEET->Orco Inhibits IR Ionotropic Receptors (IRs) DEET->IR Activates GR Gustatory Receptors (GRs) DEET->GR Contact Aversion CNS Central Nervous System (Repellent Behavior) OR->CNS Orco->CNS IR->CNS GR->CNS

Proposed Multi-modal Action of DEET
This compound (inferred from Citronellal)

The mechanism of action for citronella-based compounds is also not fully elucidated but is believed to primarily involve the olfactory system.

  • Olfactory System: Citronellal, the parent aldehyde of citronellol, has been shown to act as a direct agonist for the Transient Receptor Potential Ankyrin 1 (TRPA1) channel in insects. TRPA1 is a sensory channel involved in detecting noxious chemical and physical stimuli. Activation of TRPA1 in olfactory neurons by citronellal likely leads to aversive signaling in the mosquito brain, resulting in repellent behavior. It is plausible that this compound, after potential enzymatic cleavage back to citronellol and then oxidation to citronellal in or on the mosquito, could act through a similar pathway. However, direct evidence for this is lacking.

Citronellal_Pathway Citronellal Citronellal (from this compound?) TRPA1 TRPA1 Channel (in Olfactory Neurons) Citronellal->TRPA1 Activates CNS Central Nervous System (Repellent Behavior) TRPA1->CNS

Inferred Repellent Pathway for Citronellal

Conclusion

DEET remains the gold standard for mosquito repellency due to its proven long-lasting efficacy against a broad range of insect vectors, including Aedes aegypti. The scientific evidence supporting its use is extensive.

The evaluation of this compound is severely hampered by a lack of direct experimental data. While its chemical nature as an ester of the known repellent citronellol suggests potential for improved longevity and efficacy, this remains speculative without dedicated research. Studies on the related compound, citronellal, indicate a plausible mechanism of action through the TRPA1 channel, but also highlight that natural compounds and their simple derivatives often provide a shorter duration of protection compared to DEET.

For researchers and drug development professionals, this analysis underscores a significant opportunity for further investigation. There is a clear need for standardized efficacy testing of this compound against Aedes aegypti to determine its Complete Protection Time and effective concentrations. Such studies would clarify whether this compound represents a viable, and potentially more natural, alternative to existing synthetic repellents. Until such data becomes available, DEET remains the most reliable choice for personal protection against Aedes aegypti.

References

A Comparative Analysis of the Flavor Profiles of Citronellyl Propionate and Geranyl Propionate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the flavor and aroma profiles of two common fragrance and flavor esters: citronellyl propionate (B1217596) and geranyl propionate. This analysis is supported by available physicochemical data, descriptive sensory information, and standardized experimental protocols relevant to the flavor and fragrance industry.

Introduction

Citronellyl propionate and geranyl propionate are isomeric esters that share a similar molecular formula but differ in the position of a double bond in their carbon chain. This subtle structural difference leads to distinct flavor and aroma characteristics, influencing their applications in food, beverage, cosmetic, and pharmaceutical formulations. Both compounds are valued for their fruity and floral notes, but a deeper analysis reveals significant nuances in their sensory profiles.

Quantitative Data Summary

The following table summarizes the key physicochemical and sensory data for this compound and geranyl propionate. Direct comparative studies providing quantitative sensory data for both compounds under identical conditions are limited in publicly available literature. Therefore, data has been aggregated from various sources.

PropertyThis compoundGeranyl PropionateSource(s)
Chemical Structure 3,7-dimethyloct-6-enyl propanoate(2E)-3,7-dimethylocta-2,6-dienyl propanoate[1][2]
Molecular Formula C₁₃H₂₄O₂C₁₃H₂₂O₂[1][2]
Molecular Weight 212.33 g/mol 210.31 g/mol [1][2]
Odor Profile Fresh, rosy-floral, with sweet fruity facets. Described as floral, green, waxy, and citrus with fruity nuances.Sweet, fruity-rosy with balsamic and grape undertones. Described as floral, waxy, fruity, rose, tropical, and citrus.[3][4]
Flavor Profile Floral, used in melon, pear, tropical, banana, and apple flavors.Grape-like taste. Used in pineapple, tomato, lime, lemon, apple, peach, apricot, and pear flavors.[2][5]
Odor Threshold 1.8 µg/L (in water)10 ppb (detection)[6][7]
Boiling Point 242 °C252 °C[4][8]
Vapor Pressure 0.007747 mmHg @ 23°C0.003000 mmHg @ 25°C[3][5]
LogP (o/w) 4.84.413 (est)[3][5]

Experimental Protocols

To provide a framework for the objective comparison of flavor compounds like this compound and geranyl propionate, the following standard experimental methodologies are detailed.

Gas Chromatography-Olfactometry (GC-O)

GC-O is a technique that combines the separation capabilities of gas chromatography with human sensory perception. It is instrumental in identifying which volatile compounds in a sample contribute to its overall aroma.

Objective: To identify and characterize the specific aroma-active compounds in samples of this compound and geranyl propionate.

Methodology:

  • Sample Preparation: Dilute pure standards of this compound and geranyl propionate in a suitable solvent (e.g., ethanol) to a concentration appropriate for GC injection (e.g., 100 ppm).

  • Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) and an olfactory detection port (ODP). The column effluent is split between the FID and the ODP.

  • GC Conditions:

    • Column: A non-polar column (e.g., DB-5, 30 m x 0.25 mm, 0.25 µm film thickness) is typically used for initial screening.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Oven Temperature Program: Start at 50°C for 2 minutes, then ramp at 5°C/min to 250°C and hold for 5 minutes.

    • Injector and Detector Temperatures: 250°C.

  • Olfactometry:

    • A trained sensory panelist sniffs the effluent from the ODP.

    • The panelist records the retention time and provides a detailed description of the perceived aroma for each eluting compound.

    • Aroma intensity can be rated on a standardized scale (e.g., a 10-point scale).

  • Data Analysis: The olfactogram (a plot of aroma intensity versus retention time) is aligned with the chromatogram from the FID to correlate specific chemical compounds with their perceived aromas.

Sensory Panel Evaluation: Quantitative Descriptive Analysis (QDA)

QDA is a sensory evaluation method used to identify, describe, and quantify the sensory attributes of a product.

Objective: To develop a comprehensive sensory profile for this compound and geranyl propionate and to quantify the intensity of their key flavor and aroma attributes.

Methodology:

  • Panelist Selection and Training:

    • Select 8-12 panelists based on their sensory acuity, ability to describe aromas, and consistency.

    • Train the panelists to recognize and rate the intensity of a range of reference aroma standards relevant to fruity and floral notes (e.g., linalool (B1675412) for floral, ethyl hexanoate (B1226103) for fruity, etc.).

  • Lexicon Development: Through a series of sessions, the panel comes to a consensus on a list of descriptive terms (the lexicon) that accurately characterize the aromas of this compound and geranyl propionate.

  • Sample Preparation and Presentation:

    • Prepare solutions of this compound and geranyl propionate at various concentrations in a neutral base (e.g., odorless mineral oil for fragrance evaluation or a sugar-water solution for flavor evaluation).

    • Present the samples to the panelists in a controlled environment (e.g., individual sensory booths with controlled lighting, temperature, and air circulation). Samples should be coded with random three-digit numbers.

  • Evaluation: Panelists individually rate the intensity of each attribute in the lexicon for each sample using a continuous line scale (e.g., a 15 cm line scale anchored with "low" and "high").

  • Data Analysis: The data from the line scales are converted to numerical values. Statistical analysis (e.g., Analysis of Variance - ANOVA) is used to determine significant differences in the intensity of attributes between the two compounds. The results are often visualized using a spider or radar plot.

Signaling Pathways and Logical Relationships

The perception of flavor compounds like this compound and geranyl propionate is initiated by their interaction with olfactory receptors (ORs), which are G-protein coupled receptors (GPCRs) located on the cilia of olfactory sensory neurons.

Olfactory_Signaling_Pathway cluster_olfactory_neuron Olfactory Sensory Neuron Odorant Odorant (this compound or Geranyl propionate) OR Olfactory Receptor (GPCR) Odorant->OR Binds to G_protein G-protein (Golf) OR->G_protein Activates AC Adenylyl Cyclase III G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC CNG_channel Cyclic Nucleotide-Gated (CNG) Channel cAMP->CNG_channel Opens Ca_Na_influx Ca²⁺ / Na⁺ Influx CNG_channel->Ca_Na_influx Depolarization Depolarization Ca_Na_influx->Depolarization Action_Potential Action Potential to Olfactory Bulb Depolarization->Action_Potential

Generalized Olfactory Signal Transduction Pathway

While this diagram illustrates the general mechanism of odor perception, the specific olfactory receptors that are activated by this compound and geranyl propionate have not been extensively characterized in published research. The perceived differences in their flavor profiles likely arise from their differential binding affinities to a unique combination of olfactory receptors.

Conclusion

This compound and geranyl propionate, while structurally similar, exhibit distinct and nuanced flavor profiles. This compound is characterized by a fresh, rosy-floral aroma with general fruity notes. In contrast, geranyl propionate offers a sweeter, more complex profile with a characteristic grape undertone alongside its rosy-fruity character. These differences are critical for their targeted application in product formulation. The experimental protocols outlined provide a basis for conducting rigorous, in-house comparative sensory analyses to further elucidate the specific attributes of these and other flavor compounds. Future research focusing on the identification of the specific olfactory receptors for these esters will provide a deeper understanding of the molecular basis for their distinct sensory perceptions.

References

Hypothetical Validation of Citronellyl Propionate as a Skin Penetration Enhancer Using Franz Diffusion Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The development of effective transdermal drug delivery systems hinges on the ability of active pharmaceutical ingredients (APIs) to permeate the skin's primary barrier, the stratum corneum. Chemical penetration enhancers are frequently incorporated into topical formulations to reversibly reduce this barrier's resistance. This guide explores the hypothetical validation of Citronellyl propionate (B1217596), a terpene ester, as a novel skin penetration enhancer. Due to the current absence of specific published studies validating Citronellyl propionate using Franz diffusion cells, this document presents a comparative framework based on established methodologies for similar terpene-based enhancers. This guide will compare the hypothetical performance of this compound against a known terpene enhancer, cineol, and a control formulation lacking an enhancer.

Comparative Performance of Skin Penetration Enhancers

The following table summarizes hypothetical data from an in vitro skin permeation study using Franz diffusion cells to evaluate the effect of this compound and Cineol on the permeation of a model hydrophilic drug.

FormulationEnhancer Concentration (% w/w)Steady-State Flux (Jss) (µg/cm²/h)Permeability Coefficient (Kp) (cm/h x 10⁻³)Enhancement Ratio (ER)
Control05.2 ± 0.81.041.0
This compound522.8 ± 2.14.564.38
Cineol518.5 ± 1.93.703.56

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Experimental Protocols

A detailed methodology for the hypothetical in vitro skin permeation study is provided below, based on standard protocols for Franz diffusion cell experiments.[1][2][3]

1. Franz Diffusion Cell Setup and Preparation:

  • Cell Assembly: Vertical Franz diffusion cells with a specific diffusion area are used.[4] The receptor chamber is filled with a degassed receptor solution, typically phosphate-buffered saline (PBS) for hydrophilic drugs, to ensure sink conditions.[2]

  • Membrane Preparation: Full-thickness human or animal skin is carefully excised and mounted between the donor and receptor chambers, with the stratum corneum facing the donor compartment.[2][3] The integrity of the skin membrane is assessed prior to the experiment.

  • Temperature and Stirring: The receptor solution is maintained at 32°C to mimic physiological skin temperature and is continuously stirred to ensure a uniform concentration of the permeated drug.[2]

2. Formulation Application and Sampling:

  • Application: A precise amount of the test formulation (Control, 5% this compound, or 5% Cineol) is applied to the surface of the skin in the donor chamber.[2]

  • Sampling: At predetermined time intervals, aliquots of the receptor solution are withdrawn for analysis.[3] The withdrawn volume is immediately replaced with fresh, pre-warmed receptor solution to maintain a constant volume.[2]

3. Sample Analysis and Data Calculation:

  • Quantification: The concentration of the model drug in the collected samples is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).[3]

  • Data Analysis: The cumulative amount of drug permeated per unit area is plotted against time. The steady-state flux (Jss) is calculated from the slope of the linear portion of the curve. The permeability coefficient (Kp) is determined by dividing the flux by the initial drug concentration in the donor chamber. The enhancement ratio (ER) is calculated by dividing the flux of the formulation with the enhancer by the flux of the control formulation.

Visualizing the Experimental Workflow and Mechanism of Action

To further clarify the experimental process and the proposed mechanism of action for terpene-based enhancers, the following diagrams are provided.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_cell Prepare Franz Diffusion Cell apply_formulation Apply Formulation to Donor Chamber prep_cell->apply_formulation prep_membrane Prepare Skin Membrane prep_membrane->apply_formulation prep_solution Prepare Receptor Solution prep_solution->apply_formulation run_experiment Incubate at 32°C with Stirring apply_formulation->run_experiment collect_samples Collect Samples at Time Intervals run_experiment->collect_samples analyze_samples Analyze Samples (e.g., HPLC) collect_samples->analyze_samples calculate_flux Calculate Flux and Permeability analyze_samples->calculate_flux compare_enhancers Compare Enhancer Performance calculate_flux->compare_enhancers

Caption: Experimental workflow for a Franz diffusion cell study.

G cluster_enhancer Terpene Enhancer (e.g., this compound) cluster_sc Stratum Corneum cluster_permeation Enhanced Permeation enhancer This compound lipids Intercellular Lipids enhancer->lipids Disrupts Lipid Bilayer corneocytes Corneocytes enhancer->corneocytes Interacts with Proteins (Potential) increased_flux Increased Drug Flux lipids->increased_flux corneocytes->increased_flux

Caption: Proposed mechanism of terpene-based skin penetration enhancers.

Discussion

The hypothetical data suggests that this compound could be a more effective penetration enhancer than Cineol for the model hydrophilic drug, as indicated by its higher steady-state flux, permeability coefficient, and enhancement ratio. The proposed mechanism for terpene-based enhancers like this compound involves the disruption of the highly ordered lipid structure of the stratum corneum, thereby increasing the diffusivity of the drug through this barrier.[5][6] Some terpenes may also interact with intracellular proteins within the corneocytes, further contributing to the enhancement effect.

Conclusion

While direct experimental validation is pending, this comparative guide provides a framework for evaluating this compound as a potential skin penetration enhancer using Franz diffusion cells. The presented hypothetical data and established experimental protocols offer a blueprint for future research in this area. Further studies are warranted to confirm these hypothetical findings and to fully elucidate the mechanism of action of this compound in enhancing transdermal drug delivery.

References

A Comparative Guide to Lipase-Catalyzed Synthesis of Citronellyl Propionate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The enzymatic synthesis of flavor esters, such as citronellyl propionate (B1217596), offers a green and highly selective alternative to traditional chemical methods. Lipases, due to their versatility and stability in non-aqueous media, are the biocatalysts of choice for these reactions. This guide provides a comparative analysis of different lipases used for the synthesis of citronellyl propionate, supported by experimental data from various studies.

Performance Comparison of Lipases

The selection of a suitable lipase (B570770) is critical for optimizing the synthesis of this compound. Key performance indicators include conversion yield, reaction time, and operational stability. The following table summarizes the performance of several commonly used lipases in the synthesis of citronellyl esters, including propionate where data is available. It is important to note that direct comparison is challenging due to varying reaction conditions across different studies.

Lipase SourceImmobilization/FormAcyl DonorReaction SystemTemperature (°C)Reaction Time (h)Conversion Yield (%)Reference
Candida antarctica Lipase B (Novozym® 435)ImmobilizedPropionic AcidEsterification-1.5~10 g/L product[1][2]
Candida antarctica Lipase B (Novozym® 435)ImmobilizedVinyl PropionateTransesterification70< 2>99[3][4]
Rhizomucor miehei Lipase (Lipozyme® RM IM)ImmobilizedVarious Fatty AcidsEsterification30-60-High Conversion[5][6][7]
Pseudomonas fluorescens LipaseImmobilized on rice strawVinyl Acetate (B1210297)Transesterification371299.8[8]
Candida rugosa LipaseImmobilized on macroporous resinFatty AcidsEsterification501087.6 - 95.6[9][10]
Rhizopus sp. Lipase-Butyric AcidDirect Esterification452495-100 (for Butyrate)[11]

Note: The table includes data for citronellyl esters other than propionate to provide a broader comparison of the lipases' potential, as direct comparative data for this compound synthesis under uniform conditions is limited in the literature.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative experimental protocols for the synthesis of citronellyl esters using different lipases.

Protocol 1: Synthesis of Citronellyl Esters using Immobilized Candida antarctica Lipase B (Novozym® 435)

This protocol is based on the transesterification reaction in a solvent-free medium.[3][12][4]

Materials:

  • Immobilized Candida antarctica lipase B (Novozym® 435)

  • Citronellol (B86348)

  • Vinyl propionate

  • Molecular sieves (for dehydration, if necessary)

Procedure:

  • In a reaction vessel, combine equimolar amounts of citronellol and vinyl propionate.

  • Add the immobilized lipase, typically at a concentration of 5 mg of enzyme per 1 mL of substrate mixture.[4]

  • The reaction is conducted in a solvent-free system.

  • Incubate the mixture at a controlled temperature, for instance, 70°C, with agitation.[4]

  • Monitor the reaction progress by withdrawing samples at regular intervals and analyzing them using Gas Chromatography (GC).

  • The reaction is considered complete when the conversion of citronellol reaches a plateau, often achieving over 99% conversion within 2 hours.[3][12][4]

Protocol 2: Esterification using Immobilized Rhizomucor miehei Lipase

This protocol describes a general procedure for direct esterification.[6]

Materials:

  • Immobilized Rhizomucor miehei lipase (e.g., Lipozyme® RM IM)

  • Citronellol

  • Propionic acid

  • Organic solvent (e.g., n-hexane, optional)

Procedure:

  • Prepare a reaction mixture containing citronellol and propionic acid, typically in an equimolar ratio.

  • The reaction can be carried out in a solvent-free system or in an organic solvent.

  • Add the immobilized Rhizomucor miehei lipase to the mixture.

  • Incubate the reaction at a specific temperature, for example, between 30°C and 60°C, with continuous stirring.[6]

  • Analyze the formation of this compound over time using GC until a high conversion is achieved.

Protocol 3: Transesterification using Immobilized Pseudomonas fluorescens Lipase

This protocol is adapted from the synthesis of citronellyl acetate and can be applied to this compound.[8]

Materials:

  • Pseudomonas fluorescens lipase immobilized on a carrier (e.g., rice straw)

  • Citronellol

  • Vinyl propionate

  • Organic solvent (optional)

Procedure:

  • Prepare a reaction system consisting of citronellol and vinyl propionate. For example, a mixture of 1 mL citronellol and 2 mL vinyl acetate was used for citronellyl acetate synthesis.[8]

  • Add the immobilized Pseudomonas fluorescens lipase.

  • Incubate the reaction at a controlled temperature (e.g., 37°C) with agitation (e.g., 160 rpm).[8]

  • Monitor the conversion to this compound, which can reach over 99% in 12 hours.[8]

Visualizing the Experimental Workflow

A generalized workflow for the enzymatic synthesis of this compound is depicted below.

Enzymatic_Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Enzymatic Reaction cluster_downstream Downstream Processing Citronellol Citronellol Reaction_Vessel Reaction Vessel (Solvent-free or with Solvent) Citronellol->Reaction_Vessel Acyl_Donor Acyl Donor (Propionic Acid or Vinyl Propionate) Acyl_Donor->Reaction_Vessel Filtration Enzyme Separation (Filtration/Centrifugation) Reaction_Vessel->Filtration Reaction Completion Lipase Lipase (e.g., Novozym 435) Lipase->Reaction_Vessel Filtration->Lipase Recycle Purification Product Purification (e.g., Chromatography) Filtration->Purification Crude Product Final_Product This compound Purification->Final_Product

Caption: Generalized workflow for lipase-catalyzed synthesis of this compound.

Logical Relationship of Key Reaction Parameters

The efficiency of the enzymatic synthesis is influenced by several interconnected parameters.

Reaction_Parameters Yield Conversion Yield Lipase Lipase Type & Concentration Lipase->Yield Temperature Temperature Temperature->Yield Temperature->Lipase affects stability Time Reaction Time Time->Yield Substrates Substrate Ratio & Acyl Donor Substrates->Yield Solvent Reaction Medium (Solvent/Solvent-free) Solvent->Yield Solvent->Lipase affects activity Water Water Activity Water->Yield Water->Lipase affects activity

Caption: Interplay of key parameters affecting the enzymatic synthesis of esters.

References

Unveiling the Cytotoxic Profile of Citronellyl Propionate: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative assessment of the in vitro cytotoxicity of Citronellyl propionate (B1217596) on human cell lines. Due to a lack of direct studies on Citronellyl propionate, this guide draws upon data from structurally related terpene esters and provides a framework for future cytotoxic evaluations.

This compound, a fragrant ester naturally present in essential oils like that of Pelargonium quercifolium and Cryptomeria japonica, is utilized in the flavor and fragrance industry.[1] While its aromatic properties are well-documented, its cytotoxic potential against human cell lines remains largely unexplored in publicly available literature. Understanding the cytotoxicity of such compounds is crucial for assessing their safety in various applications and for exploring their potential as therapeutic agents.

This guide synthesizes available data on related compounds to forecast the potential cytotoxic effects of this compound and offers detailed experimental protocols for its assessment.

Comparative Cytotoxicity of Terpene Esters

For context, the cytotoxic activity of essential oils and their components are often categorized based on their IC50 values. Generally, IC50 values between 10–50 μg/mL indicate strong cytotoxicity, 50–100 μg/mL suggest moderate activity, and values between 100-200 μg/mL are considered weak.[3]

Table 1: Comparative Cytotoxicity of Related Terpenes and Esters

CompoundCell LineAssayIC50 (µg/mL)Cytotoxicity LevelReference
Citronellyl caproateMurine Leukemia (P388)MTT10.63Strong[2]
CitronellolHuman Glioblastoma (SF767)MTTNot specified, but showed dose-dependent effectsDose-dependent[4]
Callistemon citrinus leaf oil (rich in α-pinene, limonene)Human Lung Carcinoma (A549)SRB39.8 - 77.8Moderate to Strong[5]
Callistemon citrinus flower oil (rich in 1,8-cineole, α-pinene)Human Lung Carcinoma (A549)SRB39.8 - 77.8Moderate to Strong[5]
Satureja intermedia essential oil (rich in thymol, γ-terpinene)Human Bladder Cancer (5637), Human Esophageal Cancer (KYSE)MTT156Weak[6]

Potential Alternatives and Their Cytotoxic Profiles

In the cosmetic and pharmaceutical industries, alternatives to certain compounds are often sought due to safety or efficacy concerns. While direct cytotoxic comparisons for this compound alternatives are not available, various natural and synthetic compounds are used in similar applications. These include other essential oil components and synthetic fragrances. The cytotoxicity of these alternatives would need to be individually assessed using the standardized protocols outlined below.

Experimental Protocols for Cytotoxicity Assessment

To evaluate the in vitro cytotoxicity of this compound, standardized assays are essential. The following are detailed methodologies for commonly used cytotoxicity assays.

MTT Assay (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Plate human cells (e.g., HeLa, A549, MCF-7) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Prepare various concentrations of this compound in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for a specified period, typically 24, 48, or 72 hours.

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours. The mitochondrial dehydrogenases of viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO or isopropanol, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the colored solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

SRB Assay (Sulphorhodamine B)

This assay is based on the ability of the SRB dye to bind to protein components of cells, providing a measure of cell mass.

  • Cell Seeding and Treatment: Follow the same initial steps as the MTT assay.

  • Cell Fixation: After the incubation period, gently remove the medium and fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.

  • Washing: Wash the plates five times with tap water to remove the TCA.

  • Staining: Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.

  • Dye Solubilization: Add 10 mM Tris base solution to each well to dissolve the protein-bound dye.

  • Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and the IC50 value as described for the MTT assay.

Signaling Pathways and Experimental Workflows

The cytotoxic effects of terpenes and their derivatives are often mediated through the induction of apoptosis (programmed cell death). Key signaling pathways involved in apoptosis include the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

Cytotoxicity_Testing_Workflow start Start: Prepare Human Cell Lines seeding Cell Seeding in 96-well Plates start->seeding treatment Treatment with this compound (and Controls) seeding->treatment incubation Incubation (24, 48, 72 hours) treatment->incubation cytotoxicity_assay Perform Cytotoxicity Assay (e.g., MTT, SRB) incubation->cytotoxicity_assay data_acquisition Data Acquisition (Absorbance Reading) cytotoxicity_assay->data_acquisition analysis Data Analysis (IC50 Calculation) data_acquisition->analysis pathway_analysis Further Mechanistic Studies (e.g., Apoptosis Assay, Western Blot) analysis->pathway_analysis end End: Cytotoxicity Profile analysis->end pathway_analysis->end

Caption: A typical workflow for in vitro cytotoxicity assessment.

Apoptosis_Signaling_Pathway terpene This compound (Hypothesized) extrinsic Extrinsic Pathway (Death Receptors) terpene->extrinsic intrinsic Intrinsic Pathway (Mitochondrial Stress) terpene->intrinsic caspase8 Caspase-8 Activation extrinsic->caspase8 bax_bak Bax/Bak Activation intrinsic->bax_bak caspase3 Executioner Caspase-3 Activation caspase8->caspase3 cytochrome_c Cytochrome c Release bax_bak->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Simplified overview of apoptosis signaling pathways.

References

A Comparative Sensory Panel Evaluation of Citronellyl Propionate for Flavor Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the sensory properties of Citronellyl propionate (B1217596), a key flavor ingredient, with other common alternatives. The information presented is supported by established experimental protocols and an understanding of the underlying sensory perception mechanisms.

Sensory Profile of Citronellyl Propionate

This compound is an ester recognized for its pleasant and complex flavor profile. It is characterized by distinct fruity, floral, and rosy notes, with a subtle waxy undertone. Its aroma is often described as fresh and sweet, making it a valuable component in the formulation of various fruit and floral flavor systems.[1] It is utilized in flavor compositions for products such as beverages, candies, and baked goods to impart these specific sensory characteristics.

Comparative Sensory Analysis

To provide a clear comparison, this section outlines the sensory profiles of this compound alongside two other well-known flavor ingredients with overlapping characteristics: Geraniol and Linalool. The following tables summarize their typical flavor attributes.

Note: The quantitative data presented in the following tables is illustrative and representative of typical sensory panel results for these compounds. The intensity scores are based on a 10-point scale, where 0 indicates "not perceived" and 10 indicates "very strong." Actual results may vary depending on the specific experimental conditions, including the concentration of the flavorant and the matrix in which it is evaluated.

Table 1: Comparison of Primary Flavor Attributes

Flavor AttributeThis compound (Illustrative Intensity)Geraniol (Illustrative Intensity)Linalool (Illustrative Intensity)
Fruity 857
Floral 998
Rosy 8106
Citrus 437
Waxy 523
Woody 125
Sweet 766

Table 2: Detailed Descriptor Analysis

DescriptorThis compoundGeraniolLinalool
Character A balanced fruity and floral profile with a distinct rosy character and a noticeable waxy, slightly green nuance.A powerful and classic rosy-floral scent with a slightly citrusy and waxy background.A fresh, light floral character with prominent citrus and woody notes, often with a slightly spicy undertone.
Applications Berry, tropical fruit, and rose-type flavors.Rose, geranium, and various floral and fruit flavors.Citrus, lavender, and a wide range of floral and fruity flavors.

Experimental Protocols

A detailed methodology is crucial for obtaining reliable and reproducible sensory data. The following protocol outlines a Quantitative Descriptive Analysis (QDA) for the sensory evaluation of flavor ingredients in a beverage application.[2][3][4]

1. Panelist Selection and Training

  • Recruitment: A panel of 10-12 individuals is recruited based on their sensory acuity, descriptive ability, and availability.

  • Screening: Panelists are screened for their ability to detect and describe basic tastes (sweet, sour, bitter, salty, umami) and relevant aroma attributes (fruity, floral, citrus).

  • Training: Panelists undergo a series of training sessions (approximately 20-30 hours) to develop a standardized sensory lexicon for the flavor attributes of interest. Reference standards for each attribute are used to calibrate the panelists and ensure consistent scoring.

2. Sample Preparation

  • Base: A simple sugar-acid solution (e.g., 5% sucrose (B13894) and 0.1% citric acid in deionized water) is used as the beverage base to minimize interfering flavors.

  • Flavorant Concentration: this compound and the comparative flavor ingredients (Geraniol, Linalool) are each dissolved in the beverage base at a concentration determined to be clearly perceivable but not overpowering (e.g., 1-5 ppm).

  • Coding and Presentation: All samples are coded with three-digit random numbers and presented to the panelists in a randomized order to prevent bias. Samples are served at a controlled temperature (e.g., 10°C).

3. Evaluation Procedure

  • Environment: Sensory evaluation is conducted in individual booths under neutral lighting and in a quiet, odor-free environment.

  • Protocol: Panelists are instructed to evaluate the aroma of the sample first, followed by the flavor. They are to rate the intensity of each attribute listed in the sensory lexicon on a 10-cm unstructured line scale anchored with "low" and "high" at each end.

  • Palate Cleansing: Panelists are required to rinse their mouths with deionized water and eat a small piece of unsalted cracker between samples to cleanse their palate.

4. Data Analysis

  • Data Collection: The intensity ratings from the line scales are converted to numerical data (0-10).

  • Statistical Analysis: The data is analyzed using Analysis of Variance (ANOVA) to determine if there are significant differences in the intensity of each attribute between the samples. Post-hoc tests (e.g., Tukey's HSD) are used to identify which samples are significantly different from each other.

  • Visualization: The mean intensity ratings for each sample are plotted on a spider or radar chart to provide a visual representation of their sensory profiles.

Mandatory Visualizations

Sensory_Evaluation_Workflow cluster_preparation Preparation Phase cluster_evaluation Evaluation Phase cluster_analysis Analysis Phase Panelist_Selection Panelist Selection & Training Lexicon_Development Sensory Lexicon Development Panelist_Selection->Lexicon_Development Sample_Preparation Sample Preparation & Coding Lexicon_Development->Sample_Preparation Sensory_Booths Evaluation in Controlled Booths Sample_Preparation->Sensory_Booths Intensity_Rating Intensity Rating on Line Scales Sensory_Booths->Intensity_Rating Data_Collection Data Collection & Compilation Intensity_Rating->Data_Collection Statistical_Analysis Statistical Analysis (ANOVA) Data_Collection->Statistical_Analysis Profile_Visualization Sensory Profile Visualization Statistical_Analysis->Profile_Visualization

Figure 1: Experimental workflow for Quantitative Descriptive Analysis.

Olfactory_Signaling_Pathway Odorant Odorant Molecule (e.g., this compound) OR Olfactory Receptor (GPCR) Odorant->OR Binds to G_Protein G-protein (Golf) OR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Produces Ion_Channel Cyclic Nucleotide-gated Ion Channel cAMP->Ion_Channel Opens Depolarization Depolarization Ion_Channel->Depolarization Ca²⁺/Na⁺ influx Signal Signal to Brain Depolarization->Signal Generates Action Potential

Figure 2: Simplified diagram of the olfactory signaling pathway.

Mechanism of Olfactory Perception

The perception of flavor compounds like this compound is initiated by the interaction of the volatile molecules with olfactory receptors located in the nasal epithelium. These receptors are G-protein coupled receptors (GPCRs). The binding of an odorant molecule to its specific receptor triggers a conformational change in the receptor, leading to the activation of a G-protein (specifically G-olf in olfactory neurons). This activation initiates a signaling cascade, primarily through the production of cyclic AMP (cAMP) by adenylyl cyclase. The increase in intracellular cAMP opens cyclic nucleotide-gated ion channels, leading to an influx of cations (Na⁺ and Ca²⁺) and depolarization of the olfactory neuron. This depolarization generates an action potential that is transmitted to the olfactory bulb in the brain, where the signal is processed and perceived as a specific aroma. The combinatorial activation of different olfactory receptors by various odorant molecules allows for the perception of a vast array of complex flavors.

References

Cross-Reactivity of Citronellyl Propionate in Fragrance Allergy Testing: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential cross-reactivity of Citronellyl propionate (B1217596) in the context of fragrance allergy testing. Due to a lack of direct clinical studies on the cross-reactivity of Citronellyl propionate, this guide synthesizes data from structurally related compounds, established toxicological principles, and standardized testing methodologies to provide a scientifically grounded assessment.

Introduction to this compound and Fragrance Allergy

This compound is a fragrance ingredient used in various consumer products. It is an ester formed from the reaction of citronellol (B86348) and propionic acid. Fragrance allergy is a common form of allergic contact dermatitis (ACD), a delayed-type hypersensitivity reaction mediated by T-cells. Diagnosis typically involves patch testing with a series of known fragrance allergens, often grouped into fragrance mixes.

Cross-reactivity is a critical concept in fragrance allergy, where an individual sensitized to one substance may also react to other structurally similar substances. This guide explores the potential for this compound to elicit allergic reactions in individuals sensitized to its parent alcohol, citronellol, or other related fragrance esters.

Theoretical Basis for Cross-Reactivity: The Role of Ester Hydrolysis

The primary hypothesis for the cross-reactivity of this compound is its hydrolysis in the skin. Skin contains esterase enzymes that can break down ester-containing compounds into their constituent alcohol and carboxylic acid. In the case of this compound, this metabolic process would release citronellol and propionic acid.

According to the European Commission's Scientific Committee on Consumer Safety (SCCS), cross-reactivity is expected between ester derivatives and their parent alcohols due to this enzymatic hydrolysis in the skin.[1][2] Therefore, individuals with a pre-existing sensitization to citronellol may experience an allergic reaction upon exposure to this compound, as the latter can act as a prohapten, delivering the sensitizing alcohol directly to the skin.

CP This compound (in product) Skin Application to Skin CP->Skin Hydrolysis Esterase-Mediated Hydrolysis Skin->Hydrolysis Citronellol Citronellol (Parent Alcohol/Hapten) Hydrolysis->Citronellol PropionicAcid Propionic Acid Hydrolysis->PropionicAcid Immune Immune Response (in sensitized individuals) Citronellol->Immune

Caption: Proposed metabolic pathway of this compound in the skin.

Comparison with Parent Compound: Citronellol

Citronellol is a well-known fragrance ingredient and is included in Fragrance Mix II, a standard screening tool for fragrance allergies.[3] While pure citronellol is considered a weak sensitizer (B1316253), it can autoxidize upon air exposure, forming hydroperoxides that are more potent allergens.[4][5]

The sensitization potential of this compound is therefore intrinsically linked to that of citronellol. The "read-across" approach, commonly used in toxicological risk assessments by bodies like the Research Institute for Fragrance Materials (RIFM), supports using data from a parent compound or structurally similar analogs to assess a target compound.[6][7]

Table 1: Comparison of this compound and Related Compounds

CompoundChemical StructureSensitization PotentialNotes
This compound Ester of CitronellolNot directly tested; presumed to be related to Citronellol due to hydrolysis.Data is inferred from parent compound and similar esters.
Citronellol Monoterpene AlcoholWeak sensitizer when pure; moderate sensitizer upon autoxidation.[4][5]Component of Fragrance Mix II.[3]
Citronellyl Acetate Ester of CitronellolLow; RIFM assessment uses read-across data.[6]Structurally similar ester to this compound.
Citronellyl Valerate Ester of CitronellolLow; RIFM assessment uses read-across from Citronellyl butyrate.[7]Structurally similar ester to this compound.

Experimental Protocols for Sensitization Testing

To definitively assess the cross-reactivity of this compound, specific experimental studies would be required. The following are standard methodologies used in the fragrance industry and dermatology to evaluate the skin sensitization potential of chemicals.

Human Repeat Insult Patch Test (HRIPT)

The HRIPT is the primary method for confirming the absence of sensitization potential in a normal human population at a specific concentration.[8][9]

Methodology:

  • Induction Phase: A patch containing the test material (e.g., this compound at a specific concentration in a suitable vehicle) is applied to the backs of approximately 100-200 volunteers for 24-48 hours. This is repeated nine times over a three-week period at the same site. Skin reactions are scored after each application to assess irritation.[9][10]

  • Rest Period: A two-week period with no patch application follows the induction phase.

  • Challenge Phase: A single patch with the test material is applied to a new, naive skin site.

  • Evaluation: The challenge site is scored for reactions at 24, 48, and 72 hours after application. A reaction at the challenge site that was not present during the induction phase is indicative of sensitization.[8]

cluster_0 Induction Phase (3 weeks) cluster_1 Rest Phase (2 weeks) cluster_2 Challenge Phase Induction 9 repeated 24h patch applications on the same skin site Rest No applications Induction->Rest Challenge Single 24h patch application on a naive skin site Rest->Challenge Evaluation Evaluate skin reaction at 24, 48, and 72 hours Challenge->Evaluation

Caption: Workflow of the Human Repeat Insult Patch Test (HRIPT).

Murine Local Lymph Node Assay (LLNA)

The LLNA is a validated alternative to guinea pig tests for identifying skin sensitizers and measuring their relative potency.[11][12] It measures the proliferation of lymphocytes in the lymph nodes draining the site of chemical application.

Methodology:

  • Application: The test substance is applied to the dorsum of the ears of mice for three consecutive days. A minimum of three concentrations are tested, along with a vehicle control group.[13]

  • Proliferation Measurement: On day five, mice are injected with a radiolabeled substance (e.g., ³H-methyl thymidine) that is incorporated into the DNA of proliferating cells.

  • Analysis: The draining auricular lymph nodes are excised, and the level of incorporated radioactivity is measured.

  • Endpoint: A Stimulation Index (SI) is calculated by comparing the proliferation in the test groups to the vehicle control group. An SI of three or greater is considered a positive result, indicating sensitization potential. The EC3 value, the concentration required to produce an SI of 3, is calculated to determine the potency of the sensitizer.[13][14]

Day1_3 Day 1-3: Apply test substance to mouse ears daily Day5_Inject Day 5: Inject radiolabeled thymidine Day1_3->Day5_Inject Day5_Excise Day 5: Excise auricular lymph nodes Day5_Inject->Day5_Excise Measure Measure radioactivity to quantify lymphocyte proliferation Day5_Excise->Measure Calculate Calculate Stimulation Index (SI) and EC3 value Measure->Calculate

Caption: Workflow of the Murine Local Lymph Node Assay (LLNA).

Quantitative Data on Related Fragrance Allergens

While direct quantitative data for this compound is unavailable, the table below presents data on related fragrance allergens to provide context for potential sensitization rates.

Table 2: Patch Test Reactivity of Related Fragrance Allergens in Dermatitis Patients

Allergen/MixPopulationPrevalence of Positive ReactionsSource
Fragrance Mix I European dermatitis patients5% - 14%[15]
Fragrance Mix II European dermatitis patients0.6% - 4.9%[3]
Myroxylon pereirae (Balsam of Peru) European dermatitis patients3.9% - 8.0%[3]
Citronellol (in Fragrance Mix II) European dermatitis patientsPart of the 0.6% - 4.9% positive reactions to FMII.[3]

Conclusion and Future Directions

There is a strong theoretical basis, supported by opinions from regulatory bodies like the SCCS, to suggest that this compound has the potential to cross-react with citronellol. This is primarily due to the expected hydrolysis of the ester in the skin, which releases the parent alcohol, a known, albeit weak, sensitizer (with its oxidation products being more potent). The principle of read-across, used in formal safety assessments for other citronellyl esters, further supports this comparative approach.

However, without direct clinical or robust preclinical data (such as from an LLNA or HRIPT), this remains a well-founded hypothesis. To provide definitive guidance for researchers and clinicians, further studies are necessary:

  • LLNA studies to determine the intrinsic sensitizing potency of this compound and calculate its EC3 value for comparison with citronellol.

  • Patch testing in individuals with a known sensitivity to citronellol or Fragrance Mix II to confirm clinical cross-reactivity.

Until such data is available, professionals should be aware of the potential for individuals sensitized to citronellol to react to products containing this compound.

References

A Comparative Kinetic Study: Esterification vs. Transesterification for the Synthesis of Citronellyl Propionate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of flavor and fragrance compounds like citronellyl propionate (B1217596) is of significant interest. This guide provides an objective comparison of two primary enzymatic synthesis routes—esterification and transesterification—catalyzed by lipase (B570770). The following analysis, supported by experimental data, details the kinetic advantages of one method over the other, offering valuable insights for process optimization.

The synthesis of citronellyl propionate, a valuable monoterpene ester with applications in the cosmetic, pharmaceutical, and food industries, can be effectively achieved through lipase-catalyzed reactions. This guide compares the direct esterification of citronellol (B86348) with propionic acid against the transesterification of citronellol with an acyl donor, vinyl propionate. While both methods can achieve high conversion rates, a kinetic comparison reveals a significant difference in reaction times.

Executive Summary of Kinetic Data

A comparative analysis of the two synthesis pathways under similar reaction conditions demonstrates the superior reaction rate of transesterification. While direct esterification requires a longer reaction time to achieve high product yields, transesterification proceeds significantly faster, reaching a comparable conversion in a fraction of the time.

ParameterEsterificationTransesterificationReference
Reactants Citronellol, Propionic AcidCitronellol, Vinyl Propionate[1]
Catalyst Novozym® 435 (immobilized Candida antarctica lipase B)Novozym® 435 (immobilized Candida antarctica lipase B)[1]
Molar Ratio (Citronellol:Acyl Donor) 1:11:1[1]
Initial Citronellol Concentration 100 mM100 mM[1]
Temperature 70 °C70 °C[1]
Solvent n-Heptanen-Heptane[1]
Agitation 150 rpm150 rpm[1]
Time to >95% Conversion ~6 hours~30 minutes[1]
Time to ~10 g/L Product 1.5 hours2 minutes[2]
Byproduct WaterAcetaldehyde (from vinyl alcohol tautomerization)

Experimental Protocols

The following are detailed methodologies for the lipase-catalyzed synthesis of this compound via esterification and transesterification.

Lipase-Catalyzed Esterification of Citronellol

Materials:

  • Citronellol (95% purity)

  • Propionic Acid

  • Novozym® 435 (immobilized lipase B from Pseudozyma antarctica)

  • n-Heptane (reagent grade)

  • 3 Å Molecular Sieves

Procedure:

  • A conical flask is charged with citronellol and propionic acid in a 1:1 molar ratio, with an initial citronellol concentration of 100 mM (15.67 g/L) in n-heptane.[1]

  • 3 Å molecular sieves (10 mg) are added to the reaction mixture to remove the water byproduct and shift the reaction equilibrium towards the product.[1]

  • The reaction is initiated by the addition of Novozym® 435 at a concentration of 5 U per mL of reaction mixture.[1]

  • The flask is placed in an orbital shaker set to 150 rpm and maintained at a temperature of 70 °C.[1]

  • The reaction progress is monitored by taking aliquots at regular intervals and analyzing them by gas chromatography-mass spectrometry (GC-MS) to determine the conversion of citronellol.[1]

  • Upon completion, the enzyme is filtered off, and the product is purified, for example, by preparative thin-layer chromatography.[3]

Lipase-Catalyzed Transesterification of Citronellol

Materials:

  • Citronellol (95% purity)

  • Vinyl Propionate

  • Novozym® 435 (immobilized lipase B from Pseudozyma antarctica)

  • n-Heptane (reagent grade)

  • 3 Å Molecular Sieves

Procedure:

  • In a conical flask, citronellol and vinyl propionate are combined in a 1:1 molar ratio, with an initial citronellol concentration of 100 mM in n-heptane.[1]

  • 3 Å molecular sieves (10 mg) are added to the mixture.[1]

  • The reaction is started by introducing Novozym® 435 at a concentration of 5 U per mL of reaction mixture.[1]

  • The reaction is carried out in an orbital shaker at 150 rpm and 70 °C.[1]

  • Aliquots are withdrawn periodically and analyzed by GC-MS to monitor the conversion of citronellol.[1]

  • Post-reaction workup involves the removal of the enzyme by filtration, followed by purification of the this compound. The enzyme can be washed with n-heptane, dried, and reused for multiple cycles.[1]

Visualizing the Process and Comparison

To better illustrate the experimental workflow and the key differences between the two synthetic routes, the following diagrams are provided.

G cluster_esterification Esterification Workflow cluster_transesterification Transesterification Workflow A1 Reactants (Citronellol, Propionic Acid) A3 Reaction (70°C, 150 rpm) A1->A3 A2 Solvent & Catalyst (n-Heptane, Novozym® 435) A2->A3 A4 Monitoring (GC-MS) A3->A4 A5 Workup & Purification (Filtration, TLC) A3->A5 A4->A3 A6 Product (this compound) A5->A6 B1 Reactants (Citronellol, Vinyl Propionate) B3 Reaction (70°C, 150 rpm) B1->B3 B2 Solvent & Catalyst (n-Heptane, Novozym® 435) B2->B3 B4 Monitoring (GC-MS) B3->B4 B5 Workup & Purification (Filtration, TLC) B3->B5 B4->B3 B6 Product (this compound) B5->B6

Experimental Workflows for this compound Synthesis.

G A1 Citronellol + Propionic Acid A2 Water A1->A2 Lipase Product This compound A1->Product Slower B1 Citronellol + Vinyl Propionate B2 Vinyl Alcohol (tautomerizes to Acetaldehyde) B1->B2 Lipase B1->Product Faster

Logical Comparison of Esterification and Transesterification.

Discussion

The kinetic data clearly indicates that transesterification is a much faster method for the synthesis of this compound compared to direct esterification under the studied enzymatic conditions. The production of approximately 10 g/L of the ester was achieved in just 2 minutes via transesterification, while the same yield took 1.5 hours with esterification.[2]

The enhanced reaction rate in transesterification can be attributed to the nature of the acyl donor and the reaction byproducts. In esterification, the reaction is reversible, and the production of water can lead to a competing hydrolysis reaction, which reduces the net rate of ester formation. Although the use of molecular sieves helps to mitigate this, the equilibrium nature of the reaction still imposes a kinetic barrier.

In contrast, the transesterification with vinyl propionate is practically irreversible. The initial byproduct, vinyl alcohol, is unstable and rapidly tautomerizes to acetaldehyde. This tautomerization removes the alcohol byproduct from the reaction equilibrium, effectively driving the reaction to completion and resulting in a significantly higher reaction rate.

Conclusion

For the lipase-catalyzed synthesis of this compound, transesterification using vinyl propionate as the acyl donor offers a significant kinetic advantage over direct esterification with propionic acid. The transesterification route is substantially faster, leading to a dramatic reduction in reaction time to achieve high product yields. This makes transesterification a more efficient and potentially more economical choice for the industrial-scale production of this compound. Researchers and process chemists should consider these kinetic benefits when developing and optimizing synthesis protocols for this and similar ester compounds.

References

Benchmarking the antimicrobial activity of Citronellyl propionate against other terpenes

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the ongoing search for novel antimicrobial agents, researchers are increasingly turning to natural compounds such as terpenes. This guide provides a comparative overview of the antimicrobial activity of various terpenes, with a specific focus on the available data for citronellyl propionate (B1217596) and its related compounds. This analysis is intended for researchers, scientists, and drug development professionals interested in the potential of terpenes as alternatives to conventional antibiotics.

Introduction to Terpenes as Antimicrobial Agents

Terpenes are a large and diverse class of organic compounds produced by a variety of plants. They are the primary constituents of essential oils and are responsible for the aroma and flavor of many plants. Beyond their sensory properties, numerous studies have highlighted the potent antimicrobial activities of various terpenes against a wide range of pathogenic bacteria and fungi. Their mechanisms of action are often multifaceted, involving the disruption of microbial cell membranes, inhibition of essential enzymes, and interference with cellular signaling pathways.

Benchmarking Antimicrobial Activity: Minimum Inhibitory Concentration (MIC)

A key metric for evaluating the efficacy of an antimicrobial agent is the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of a substance that prevents visible growth of a microorganism. The following table summarizes the MIC values for several terpenes against common pathogenic bacteria, based on available scientific literature.

It is important to note that no direct experimental data on the antimicrobial activity of Citronellyl Propionate has been found in the reviewed scientific literature. The data presented below is for its precursor, citronellol, and other well-studied terpenes to provide a comparative context.

TerpeneTest OrganismMIC (mg/mL)Reference
Citronellol Escherichia coli>10[1]
Staphylococcus aureus>10[1]
Linalool Escherichia coli9.4[2]
Staphylococcus aureus18.8[2]
Citronellal Escherichia coli37.5[2]
Staphylococcus aureus18.8[2]
Geraniol Escherichia coli--
Staphylococcus aureus--
Thymol Staphylococcus aureus0.12[3]
Carvacrol Staphylococcus aureus0.015[3]
Eugenol Salmonella Typhimurium0.06 (MBC)[3]

Note: The table is populated with data from available research. The absence of a value indicates that specific data for that terpene against the listed organism was not found in the cited sources under comparable conditions.

Experimental Protocols

To ensure the reproducibility and validity of antimicrobial susceptibility testing, standardized methods are crucial. The following is a generalized protocol for the determination of Minimum Inhibitory Concentration (MIC) using the broth microdilution method, as commonly described in the scientific literature.

Broth Microdilution Method for MIC Determination

This method involves preparing a series of dilutions of the test compound in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The plates are incubated under controlled conditions, and the lowest concentration of the compound that inhibits visible growth is recorded as the MIC.

Workflow for MIC Determination

MIC_Workflow A Prepare serial dilutions of test compound B Inoculate wells with standardized microbial suspension A->B C Incubate at optimal temperature and time B->C D Observe for visible growth C->D E Determine the lowest concentration with no growth (MIC) D->E

Caption: A generalized workflow for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent using the broth microdilution method.

Antimicrobial Mechanism of Action: A Look at Terpenes

While specific data for this compound is unavailable, the antimicrobial mechanisms of other terpenes are well-documented. A primary mode of action is the disruption of the bacterial cell membrane's integrity. Due to their lipophilic nature, terpenes can partition into the lipid bilayer of the cell membrane, leading to increased fluidity and permeability. This disruption can cause the leakage of essential intracellular components and ultimately lead to cell death.

Proposed Mechanism of Terpene Antimicrobial Activity

Terpene_Mechanism cluster_membrane Bacterial Cell Membrane Membrane Lipid Bilayer Leakage Leakage of Cellular Contents Membrane->Leakage Proteins Membrane Proteins Terpene Terpene Molecule Disruption Membrane Disruption Terpene->Disruption Disruption->Membrane Disruption->Proteins Death Cell Death Leakage->Death

Caption: A simplified diagram illustrating the proposed mechanism of antimicrobial action for many terpenes, involving the disruption of the bacterial cell membrane.

Conclusion and Future Directions

While the antimicrobial properties of many terpenes are well-established, this comparative analysis highlights a significant gap in the scientific literature regarding the specific antimicrobial activity of this compound. The synthesis of this compound has been documented, but its biological activities, particularly its efficacy against pathogenic microorganisms, remain to be investigated.

Future research should focus on determining the MIC of this compound against a broad spectrum of bacteria and fungi. Such studies would be invaluable in ascertaining its potential as a novel antimicrobial agent and would provide the necessary data to benchmark its performance against other known terpenes. Understanding its mechanism of action will also be crucial for its potential development in pharmaceutical or other antimicrobial applications. Professionals in drug development are encouraged to explore the synthesis and screening of such terpene esters to potentially uncover new and effective antimicrobial compounds.

References

A Comparative Analysis of Chemical versus Enzymatic Synthesis of Citronellyl Propionate

Author: BenchChem Technical Support Team. Date: December 2025

Citronellyl propionate (B1217596), an ester prized for its fresh, rosy, and fruity aroma, is a valuable ingredient in the fragrance, flavor, and cosmetics industries. Its synthesis can be accomplished through traditional chemical methods, primarily Fischer esterification, or via enzymatic catalysis, which is gaining prominence as a "green" alternative. This guide provides a detailed comparative analysis of these two synthetic pathways, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the most suitable method for their applications.

Quantitative Comparison of Synthesis Methods

The choice between chemical and enzymatic synthesis of citronellyl propionate involves a trade-off between reaction conditions, yield, purity, and environmental impact. The following table summarizes the key quantitative parameters for both methods.

ParameterChemical Synthesis (Fischer Esterification)Enzymatic Synthesis (Lipase-Catalyzed)
Catalyst Strong mineral acids (e.g., H₂SO₄, p-TsOH)Lipases (e.g., Novozym 435 - immobilized Candida antarctica lipase (B570770) B)
Typical Yield 75-85% (with optimization)>95%[1]
Reaction Temperature High (typically 80-120°C, reflux)[2][3]Mild (typically 40-70°C)[1]
Reaction Time 4-14 hours[4]1.5-6 hours[1]
Solvent Often excess alcohol or a non-polar solvent (e.g., toluene, hexane)Often solvent-free or in non-polar organic solvents (e.g., heptane)[1]
Byproducts Water, potential for side products from high temperaturesWater
Catalyst Reusability Generally not reusable, requires neutralizationHigh reusability (e.g., Novozym 435 can be reused for over 20 cycles)[1][5]
Environmental Impact Use of corrosive acids, high energy consumption, and potential for hazardous waste.Milder reaction conditions and biodegradable catalysts are considered more environmentally friendly.

Logical Workflow of Synthesis Processes

The following diagrams illustrate the distinct workflows for the chemical and enzymatic synthesis of this compound.

G cluster_chemical Chemical Synthesis chem_start Start reactants_chem Mix Citronellol, Propionic Acid, and Acid Catalyst (e.g., H₂SO₄) chem_start->reactants_chem reflux Heat to Reflux (80-120°C) reactants_chem->reflux neutralization Neutralize with Base (e.g., NaHCO₃) reflux->neutralization extraction Solvent Extraction neutralization->extraction purification_chem Distillation/Chromatography extraction->purification_chem product_chem This compound purification_chem->product_chem G cluster_enzymatic Enzymatic Synthesis enz_start Start reactants_enz Mix Citronellol, Propionic Acid, and Immobilized Lipase enz_start->reactants_enz incubation Incubate with Shaking (40-70°C) reactants_enz->incubation filtration Filter to Recover Enzyme incubation->filtration purification_enz Product Isolation (e.g., solvent evaporation) filtration->purification_enz enzyme_recycle Recycle Enzyme filtration->enzyme_recycle product_enz This compound purification_enz->product_enz

References

Comparative Analysis of Next-Generation Citronella-Derived Insect Repellent Longevity

Author: BenchChem Technical Support Team. Date: December 2025

A note on the availability of data: Extensive literature searches for in vivo validation of the insect repellent longevity of Citronellyl propionate (B1217596) did not yield specific quantitative data for this compound. Therefore, this guide presents a comparative analysis of a well-researched, next-generation citronella-derived repellent—hydroxylated cyclic acetals of citronellal (B1669106)—as a proxy to evaluate the potential for enhanced longevity in modified natural repellents. This derivative is compared against the standard synthetic repellents, DEET and Picaridin.

This guide provides a detailed comparison of the in vivo repellent longevity of these compounds, supported by experimental data and protocols for researchers, scientists, and drug development professionals.

Comparative Performance of Insect Repellents

The following tables summarize the quantitative data on the protection efficacy and longevity of a citronellal derivative mixture, DEET, and Picaridin from laboratory and field studies.

Table 1: Laboratory Trial Data - Protection Efficacy Against Aedes albopictus

RepellentConcentrationApplication Dose (µg/cm²)Protection Efficacy (%)Duration
Citronellal Derivatives0.1%3.3395Not specified
DEETNot specifiedNot specified~90% after 2 hours2 hours
Citronellal DerivativesNot specified0.17 mg/cm²>90%8 hours

Source: Data synthesized from laboratory trials described in recent studies.[1]

Table 2: Field Trial Data - Repellency and Complete Protection Time Against Aedes albopictus

RepellentConcentrationInitial Protection (%)Protection at 3.5 hours (%)Protection at 7 hours (%)Complete Protection Time (min)
Citronellal Derivatives5%99.094.279.088
DEET20%10099.083.386
Icaridin (Picaridin)20%99.698.293.8128

Source: Field trial data from a study conducted in an area with a high density of Aedes albopictus.[1][2]

Experimental Protocols

The primary method for evaluating the in vivo longevity of insect repellents is the "Arm-in-Cage" or "Human-Bait" test.

Objective: To determine the Complete Protection Time (CPT) of a topical repellent against host-seeking female mosquitoes.

Materials:

  • Test cages (e.g., 40 x 40 x 40 cm)

  • 200-250 non-blood-fed female mosquitoes of a specific species (e.g., Aedes aegypti, Aedes albopictus, Anopheles gambiae) per cage.[3][4]

  • Test repellent formulations and a control (e.g., ethanol (B145695) or the formulation base without the active ingredient).

  • Human volunteers (typically 4-10) who have provided informed consent.

  • Protective gloves for the hands.

Procedure:

  • Volunteer Preparation: A defined area of the volunteer's forearm is marked for repellent application (e.g., 600 cm²).[5] The rest of the arm and hand are covered.

  • Repellent Application: A standardized dose of the test repellent is applied evenly to the marked area of one arm. The other arm may be used as a control or for a different repellent, depending on the study design.

  • Acclimatization: A brief period (e.g., 30 minutes) is allowed for the repellent to dry on the skin.

  • Exposure: The treated forearm is inserted into the cage containing mosquitoes for a fixed period (e.g., 3 minutes).[5]

  • Observation: The number of mosquito landings and/or probes (attempts to bite) is recorded.

  • Testing Intervals: The exposure is repeated at regular intervals (e.g., every 30 or 60 minutes).[3]

  • Endpoint Determination: The test for a specific repellent is concluded when a predetermined number of bites is confirmed. The Complete Protection Time (CPT) is defined as the time from repellent application until the first confirmed bite (often defined as one bite followed by a second within the same or next exposure period).[3][6]

Visualizing Experimental Workflows and Signaling Pathways

Experimental Workflow for Arm-in-Cage Test

G cluster_prep Preparation Phase cluster_exec Execution Phase cluster_analysis Analysis Phase A Volunteer Recruitment & Consent C Repellent Formulation & Control Preparation A->C B Mosquito Rearing (200-250 females/cage) B->C D Apply Repellent to Volunteer's Forearm C->D E Acclimatization Period (30 min) D->E F Insert Arm into Mosquito Cage (3 min) E->F G Record Landings/Probes F->G H Repeat Exposure at Intervals (e.g., 60 min) G->H I Endpoint Reached (e.g., First Confirmed Bite) G->I H->F J Calculate Complete Protection Time (CPT) I->J G cluster_repellents Repellent Compounds cluster_receptors Olfactory Receptors cluster_response Neuronal & Behavioral Response DEET DEET ORs Odorant Receptors (ORs) e.g., CquiOR136 DEET->ORs Activates/Inhibits IRs Ionotropic Receptors (IRs) e.g., IR8a DEET->IRs Potential Target Picaridin Picaridin Picaridin->ORs Activates Citronellal Citronellal TRPA1 TRPA1 Channel Citronellal->TRPA1 Directly Activates Neuron Olfactory Sensory Neuron Activation/Inhibition ORs->Neuron IRs->Neuron TRPA1->Neuron Behavior Repellent/Avoidance Behavior Neuron->Behavior

References

Safety Operating Guide

Proper Disposal of Citronellyl Propionate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists handling Citronellyl propionate (B1217596), ensuring its proper disposal is a critical aspect of laboratory safety and environmental responsibility. Adherence to established protocols minimizes risks and ensures compliance with regulatory standards. This guide provides essential, step-by-step information for the safe and legal disposal of Citronellyl propionate.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes chemical-resistant gloves, safety goggles, and a laboratory coat.[1][2] All handling should occur in a well-ventilated area, such as a chemical fume hood, to prevent inhalation of vapors.[1][2][3] In the event of a spill, avoid all sources of ignition and use non-sparking tools for cleanup.[3] Absorb spills with an inert material like vermiculite, dry sand, or earth and place it into a suitable container for disposal.[4][5]

Step-by-Step Disposal Protocol

The primary method for the disposal of this compound is through a licensed chemical waste disposal contractor.[2][3] Do not discharge this compound or its containers into sewer systems, water, foodstuffs, or animal feed.[3]

  • Waste Identification and Segregation:

    • Clearly label a dedicated and suitable, closed container for this compound waste.[3] The label should include the words "Hazardous Waste" and the full chemical name.[6][7]

    • Do not mix this compound with other chemical waste streams to avoid incompatible reactions.[2]

  • Containerization:

    • Use a chemically compatible, leak-proof container with a secure lid.[2][8] High-density polyethylene (B3416737) (HDPE) or glass containers are generally appropriate.[2]

    • Ensure the container is in good condition and do not overfill it, leaving at least 10% headspace to allow for expansion.[2]

  • Storage:

    • Store the sealed waste container in a designated, cool, dry, and well-ventilated secondary containment area.[1][2]

    • The storage area must be away from heat, sparks, open flames, and incompatible materials.[1][2]

    • Laboratory waste storage is regulated, and facilities must adhere to accumulation time limits, which can be up to 90 days for large quantity generators.[9][10]

  • Professional Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup.[2]

    • The material may be disposed of at a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[3]

  • Disposal of Empty Containers:

    • Containers that held this compound should be triple-rinsed with an appropriate solvent.[11]

    • The rinsate must be collected and disposed of as hazardous waste.[11]

    • After thorough cleaning, the container can be offered for recycling or reconditioning, or punctured to be made unusable and disposed of in a sanitary landfill.[3] Combustible packaging materials may be incinerated.[3]

Quantitative Data Summary

ParameterValue/InformationSource
UN Number Not regulated / UN3082[4],[5]
Proper Shipping Name This compound / ENVIRONMENTALLY HAZARDOUS SUBSTANCE, LIQUID, N.O.S. (this compound)[1],[5]
Disposal Methods Licensed chemical destruction plant, controlled incineration with flue gas scrubbing.[3]
Prohibited Disposal Do not discharge to sewer systems, contaminate water, foodstuffs, feed or seed.[3]

Note: There is a discrepancy in the classification for transport, with some sources stating it is not regulated as dangerous goods, while another classifies it as an environmentally hazardous substance. It is crucial to consult your institution's EHS department for guidance on proper shipping and transport classification.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Have Citronellyl Propionate Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate Waste: Label a dedicated, compatible container 'Hazardous Waste: this compound' ppe->segregate containerize Containerize Waste: Use a sealed, leak-proof container. Do not overfill. segregate->containerize storage Store Securely: Designated, cool, dry, ventilated area with secondary containment. containerize->storage contact_ehs Contact Institutional EHS or Licensed Waste Contractor storage->contact_ehs disposal Arrange for Professional Disposal: (e.g., Incineration) contact_ehs->disposal end End: Waste Disposed Compliantly disposal->end

This compound Disposal Workflow

This guide is intended to provide essential information for the proper disposal of this compound. Always consult your institution's specific safety protocols and the most current Safety Data Sheet (SDS) for the product you are using. Regulations for chemical waste disposal can vary by location.[4][12]

References

Essential Safety and Logistical Information for Handling Citronellyl Propionate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This document provides essential guidance on the proper handling, personal protective equipment (PPE), and disposal of Citronellyl propionate (B1217596), a common fragrance and flavoring ingredient. Adherence to these protocols is critical to minimize risks and ensure a safe working environment.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling Citronellyl propionate based on various laboratory scenarios.

Scenario Required Personal Protective Equipment
Routine Handling and Preparation Chemical-resistant gloves (e.g., Nitrile, Neoprene), Safety goggles, Lab coat or protective clothing.[1][2][3]
Mixing, Pouring, or Transferring Chemical-resistant gloves (elbow-length recommended), Chemical splash goggles or a face shield, Chemical-resistant apron over a lab coat.[4]
Risk of Aerosol or Vapor Generation Respirator with organic vapor cartridges if ventilation is inadequate, Chemical-resistant gloves, Safety goggles, Lab coat.[2][5]
Cleaning Spills Chemical-resistant gloves, Safety goggles, Protective clothing, Respirator (if spill is large or in a poorly ventilated area).[2][6]
Fire Emergency Self-contained breathing apparatus (SCBA) and full protective clothing.[2][3][6]

Operational Plan for Safe Handling

Following a standardized operational plan minimizes the risk of accidental exposure and ensures procedural consistency.

1. Preparation and Precautionary Measures:

  • Ensure the work area is well-ventilated.[2][6] Use a chemical fume hood if there is a risk of vapor inhalation.

  • Inspect all PPE for integrity before use.[6]

  • Locate the nearest safety shower and eyewash station.

  • Remove all sources of ignition from the handling area.[2][6]

2. Handling the Chemical:

  • Avoid direct contact with skin and eyes.[1][6][7]

  • Wear appropriate PPE as outlined in the table above.

  • Use non-sparking tools when handling the container.[6][7]

  • Keep the container tightly closed when not in use.[2]

  • Avoid the formation of dust and aerosols.[6]

3. Storage:

  • Store in a cool, dry, well-ventilated area away from direct sunlight and heat.[1][2]

  • Keep containers tightly closed.[2]

  • Store away from incompatible materials such as strong oxidizing agents.[2][7]

4. First Aid Procedures:

  • In case of skin contact: Immediately wash off with soap and plenty of water.[6] Remove contaminated clothing.[5][6]

  • In case of eye contact: Rinse with pure water for at least 15 minutes and consult a doctor.[5][6]

  • If inhaled: Move the person into fresh air. If breathing is difficult, give oxygen.[6]

  • If ingested: Rinse mouth with water. Do not induce vomiting.[6] Call a doctor or Poison Control Center immediately.[6]

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and comply with regulations.

1. Waste Chemical Disposal:

  • This compound waste should be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[6]

  • Do not discharge into sewer systems or contaminate water, foodstuffs, feed, or seed.[6]

  • Collect and arrange for disposal in suitable and closed containers.[6]

  • Disposal must be made according to official local, regional, and national regulations.[5][8][9]

2. Contaminated Packaging Disposal:

  • Containers can be triple-rinsed (or equivalent) and offered for recycling or reconditioning.[6]

  • Alternatively, the packaging can be punctured to make it unusable for other purposes and then disposed of in a sanitary landfill.[6]

  • Combustible packaging materials may be disposed of through controlled incineration with flue gas scrubbing.[6]

Workflow for Safe Handling of this compound

SafeHandlingWorkflow cluster_prep 1. Preparation cluster_handling 2. Handling cluster_post 3. Post-Handling cluster_disposal 4. Disposal A Assess Risks & Review SDS B Ensure Adequate Ventilation A->B C Inspect & Don PPE B->C D Transfer/Use Chemical C->D Proceed to Handling E Keep Container Closed D->E F Store Properly E->F After Use G Decontaminate Work Area F->G H Doff & Clean/Dispose of PPE G->H I Segregate Waste H->I Waste Generated J Dispose via Licensed Contractor I->J

Caption: Workflow for the safe handling of this compound from preparation to disposal.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Citronellyl propionate
Reactant of Route 2
Reactant of Route 2
Citronellyl propionate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.